Product packaging for Sorbinicate(Cat. No.:CAS No. 6184-06-1)

Sorbinicate

Cat. No.: B1682153
CAS No.: 6184-06-1
M. Wt: 812.7 g/mol
InChI Key: IMRLNFKFNFLWQF-IYKITFJXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sorbinicate is a member of pyridines and an aromatic carboxylic acid.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H32N6O12 B1682153 Sorbinicate CAS No. 6184-06-1

Properties

CAS No.

6184-06-1

Molecular Formula

C42H32N6O12

Molecular Weight

812.7 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)hexyl] pyridine-3-carboxylate

InChI

InChI=1S/C42H32N6O12/c49-37(27-7-1-13-43-19-27)55-25-33(57-39(51)29-9-3-15-45-21-29)35(59-41(53)31-11-5-17-47-23-31)36(60-42(54)32-12-6-18-48-24-32)34(58-40(52)30-10-4-16-46-22-30)26-56-38(50)28-8-2-14-44-20-28/h1-24,33-36H,25-26H2/t33-,34+,35-,36-/m1/s1

InChI Key

IMRLNFKFNFLWQF-IYKITFJXSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6

Appearance

Solid powder

Other CAS No.

6184-06-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

75178-19-7 (unspecified hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

D-glucitol hexanicotinate
D-glucitol, nicotinic hexaester
glucitol hexanicotinate
glucitol hexanicotinate, hydrochloride
sorbinicate

Origin of Product

United States

Foundational & Exploratory

Sorbinicate's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate is a nicotinic acid derivative that has been investigated for its potential therapeutic effects, primarily in the context of diabetic complications. Its core mechanism of action revolves around the inhibition of the enzyme aldose reductase, a key player in the polyol pathway. This guide provides a detailed technical overview of this compound's mechanism of action, drawing upon available data for aldose reductase inhibitors to elucidate its biochemical and cellular effects.

Core Mechanism: Inhibition of the Polyol Pathway

The primary mechanism of action of this compound is the inhibition of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[1] Under normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[2]

The Polyol Pathway consists of two main enzymatic steps:

  • Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.

  • Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.

The accumulation of sorbitol within cells is a key driver of diabetic complications. Due to its hydrophilic nature, sorbitol does not readily diffuse across cell membranes, leading to osmotic stress and subsequent cellular damage.[2] By inhibiting aldose reductase, this compound aims to prevent the accumulation of intracellular sorbitol, thereby mitigating the pathological consequences of the overactivated polyol pathway.

Downstream Consequences of Aldose Reductase Inhibition

The inhibition of aldose reductase by compounds like this compound initiates a cascade of downstream effects that counter the detrimental processes associated with diabetic complications. These effects extend beyond the simple reduction of sorbitol accumulation and involve the modulation of critical signaling pathways related to oxidative stress and inflammation.

1. Attenuation of Oxidative Stress:

The overactivation of the polyol pathway contributes significantly to oxidative stress through multiple mechanisms:

  • NADPH Depletion: The reduction of glucose to sorbitol consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's antioxidant defense system.

  • Increased Reactive Oxygen Species (ROS) Production: The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase generates NADH, which can fuel the production of reactive oxygen species (ROS) via NADH oxidase.[3]

By inhibiting aldose reductase, this compound helps to preserve intracellular NADPH levels and reduce the production of ROS, thereby alleviating oxidative stress.

2. Modulation of the NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. In hyperglycemic conditions, NF-κB is activated, leading to the expression of pro-inflammatory cytokines and adhesion molecules, contributing to vascular inflammation and tissue damage.[4]

Aldose reductase inhibitors have been shown to prevent the activation of NF-κB. The proposed mechanism involves the prevention of protein kinase C (PKC) activation, which is a known upstream activator of the NF-κB pathway. By inhibiting aldose reductase, this compound can potentially suppress the inflammatory cascade mediated by NF-κB.

Quantitative Data

Table 1: Illustrative Efficacy of Aldose Reductase Inhibitors (Data from Sorbinil Studies)

ParameterValueTissue/Cell TypeStudy PopulationReference
IC50 (Aldose Reductase) Not Available for this compound---
Ki (Aldose Reductase) Not Available for this compound---
Erythrocyte Sorbitol Reduction Significant reduction to near-normal levelsErythrocytesDiabetic Patients[5][6][7]
Fasting Serum Sorbitol (T2DM) 0.280 +/- 0.163 mg/LSerumType 2 Diabetic Patients[8]
Fasting Serum Sorbitol (Healthy) 0.164 +/- 0.044 mg/LSerumHealthy Volunteers[8]

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound like this compound on aldose reductase.

Materials:

  • Purified or partially purified aldose reductase (e.g., from bovine lens)[9]

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2-7.2)[9]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the desired concentration of the test compound (this compound).

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor (control).

  • To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the concentration that produces 50% inhibition is calculated.[10]

Determination of Inhibition Type (e.g., Competitive, Non-competitive):

To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using a Lineweaver-Burk plot to visualize the type of inhibition.[11]

Measurement of Sorbitol Levels in Biological Samples (e.g., Erythrocytes)

This protocol describes a general approach for quantifying sorbitol levels in red blood cells, a common method to assess the in vivo efficacy of aldose reductase inhibitors.[8]

Materials:

  • Whole blood sample

  • Internal standard (e.g., xylitol)

  • Perchloric acid

  • Potassium carbonate

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Derivatization agent (e.g., acetic anhydride/pyridine)

Procedure:

  • Sample Preparation:

    • Lyse the red blood cells.

    • Deproteinize the sample using perchloric acid.

    • Neutralize the sample with potassium carbonate.

    • Add an internal standard.

  • Derivatization:

    • Evaporate the sample to dryness.

    • Derivatize the sample with an agent like acetic anhydride in pyridine to form volatile derivatives of the polyols.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on a suitable capillary column.

    • Detect and quantify the sorbitol derivative based on its mass spectrum and retention time relative to the internal standard.

Visualizations

Signaling Pathways

Polyol_Pathway_and_Downstream_Effects cluster_polyol Polyol Pathway cluster_downstream Downstream Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Oxidative_Stress Oxidative Stress (ROS Production) Fructose->Oxidative_Stress PKC_Activation PKC Activation Fructose->PKC_Activation AR Aldose Reductase SDH Sorbitol Dehydrogenase NADPH NADPH NADP NADP NAD NAD NADH NADH This compound This compound This compound->AR Inhibits Diabetic_Complications Diabetic Complications Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications NFkB_Activation NF-κB Activation PKC_Activation->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation Inflammation->Diabetic_Complications

Caption: Polyol pathway and downstream effects of aldose reductase inhibition by this compound.

Experimental Workflow

ARI_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo / Ex Vivo Validation Compound_Library Compound Library (including this compound) AR_Assay Aldose Reductase Inhibition Assay Compound_Library->AR_Assay IC50_Determination IC50 Determination AR_Assay->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk) IC50_Determination->Kinetic_Studies Animal_Model Diabetic Animal Model Kinetic_Studies->Animal_Model Human_RBC_Assay Human Erythrocyte Assay (Ex Vivo) Kinetic_Studies->Human_RBC_Assay Sorbitol_Measurement Sorbitol Level Measurement (e.g., GC-MS) Animal_Model->Sorbitol_Measurement Human_RBC_Assay->Sorbitol_Measurement Clinical_Trials Clinical Trials (Diabetic Patients) Sorbitol_Measurement->Clinical_Trials

Caption: Experimental workflow for the evaluation of an aldose reductase inhibitor like this compound.

Conclusion

This compound's primary mechanism of action is the inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway. This inhibition mitigates the hyperglycemia-induced accumulation of intracellular sorbitol, thereby reducing osmotic stress. Furthermore, by preventing the depletion of NADPH and the overproduction of NADH, this compound helps to alleviate oxidative stress. The modulation of downstream signaling pathways, particularly the inhibition of PKC and NF-κB activation, underscores its potential to counter the inflammatory processes implicated in the pathogenesis of diabetic complications. While specific quantitative data for this compound remain elusive in publicly accessible literature, the established framework of aldose reductase inhibition provides a robust model for understanding its therapeutic potential. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to definitively establish its clinical efficacy.

References

The Therapeutic Potential of Sorbinicate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbinicate (D-glucitol hexanicotinate) is a nicotinic acid derivative that has been investigated for its therapeutic potential in managing hyperlipidemia and diabetic complications. As a prodrug of nicotinic acid, it offers a slower release profile, potentially mitigating the side effects commonly associated with nicotinic acid therapy, such as flushing. Furthermore, its structural similarity to sorbitol suggests a possible role as an aldose reductase inhibitor, offering a mechanistic basis for its use in preventing or treating the long-term complications of diabetes. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, pharmacokinetic profile, and clinical and preclinical findings. Detailed experimental protocols and visual representations of its signaling pathways are also presented to facilitate further research and drug development efforts.

Introduction

Hyperlipidemia and diabetes mellitus are two of the most prevalent metabolic disorders globally, often co-existing and contributing to a significantly increased risk of cardiovascular disease. While effective treatments exist for both conditions, there is a continued need for novel therapies with improved efficacy and tolerability. This compound, a chemical entity that combines nicotinic acid with a sorbitol backbone, presents a unique dual-action therapeutic candidate. Its potential to act as both a slow-release formulation of nicotinic acid for lipid management and an inhibitor of the polyol pathway for diabetic complications makes it a subject of significant interest in pharmacological research.

Mechanism of Action

This compound's therapeutic potential stems from two primary mechanisms of action: its role as a nicotinic acid prodrug and its hypothesized inhibition of aldose reductase.

Nicotinic Acid Prodrug and Lipid-Lowering Effects

This compound is the hexa-nicotinate ester of D-glucitol. Following oral administration, it is gradually hydrolyzed in the body to release nicotinic acid (niacin) and sorbitol. Nicotinic acid is a well-established lipid-lowering agent that favorably modulates the levels of all major lipoprotein classes. Its primary effects include:

  • Reduction of LDL-C and VLDL-C: Nicotinic acid decreases the synthesis of very-low-density lipoprotein (VLDL) and, consequently, low-density lipoprotein (LDL) cholesterol.

  • Reduction of Triglycerides: It inhibits the mobilization of free fatty acids from adipose tissue, a key substrate for hepatic triglyceride synthesis.

  • Increase in HDL-C: Nicotinic acid reduces the catabolism of high-density lipoprotein (HDL) cholesterol, leading to increased circulating levels.

The slow hydrolysis of this compound is believed to provide a sustained release of nicotinic acid, which may lead to a more favorable side-effect profile, particularly a reduction in the flushing and pruritus often associated with immediate-release niacin.

Aldose Reductase Inhibition and the Polyol Pathway

The sorbitol moiety of this compound suggests a potential interaction with the polyol pathway of glucose metabolism. In hyperglycemic conditions, excess glucose is shunted into this pathway, where the enzyme aldose reductase converts glucose to sorbitol. The accumulation of intracellular sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy through osmotic stress and the depletion of NADPH.

Below is a diagram illustrating the polyol pathway and the hypothesized point of intervention for this compound.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Diabetic_Complications Osmotic Stress NADPH Depletion This compound This compound (Hypothesized Inhibition) This compound->Glucose Inhibits

Polyol Pathway and Hypothesized this compound Action

Quantitative Data

The following tables summarize the available quantitative data on the lipid-lowering effects of this compound and related compounds, as well as pharmacokinetic parameters. It is important to note that much of the recent clinical data is on Inositol Hexanicotinate (IHN), a compound with a similar slow-release nicotinic acid mechanism.

Table 1: Clinical Trial Data on the Lipid-Lowering Effects of Inositol Hexanicotinate (IHN)
Study/ReferenceCompoundDoseDurationTotal Cholesterol ChangeLDL-C ChangeHDL-C ChangeTriglycerides Change
Keenan et al.Wax-Matrix Niacin1500 mg/day6 weeks-11%-18%+12%-9%
Keenan et al.IHN1500 mg/day6 weeksNo significant changeNo significant changeNo significant changeNo significant change
Kazmi et al. (2019)IHN2 g/day 12 weeks-7.9%-12.5%+9.8%-18.5%

Note: The study by Keenan et al. found IHN to be ineffective at the tested dose, highlighting the need for further research to establish optimal dosing and formulation for nicotinic acid esters.

Table 2: Pharmacokinetic Parameters of this compound and Related Compounds
CompoundSpeciesDoseCmaxTmaxHalf-lifeReference
Inositol HexanicotinateHumanOralN/A~6-10 hoursN/ADrugBank
This compoundRatOralLower than Nicotinic AcidSlower than Nicotinic AcidLonger than Nicotinic AcidSubissi et al. (1980)

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. N/A: Not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols for evaluating the therapeutic potential of compounds like this compound.

Evaluation of Hypolipidemic Activity in an Animal Model (Rabbit)

This protocol is based on established methods for inducing hyperlipidemia in rabbits to test the efficacy of lipid-lowering agents.

  • Animal Model: Male New Zealand White rabbits.

  • Induction of Hyperlipidemia: Rabbits are fed a high-cholesterol diet (e.g., 0.5-1% cholesterol) for a period of 4-12 weeks to induce a stable hypercholesterolemic state.

  • Treatment Groups:

    • Control Group: Receives the high-cholesterol diet and a vehicle control.

    • This compound Group(s): Receives the high-cholesterol diet and varying doses of this compound.

    • Positive Control Group: Receives the high-cholesterol diet and a standard-of-care lipid-lowering agent (e.g., a statin).

  • Drug Administration: this compound is administered orally, typically once daily, for the duration of the study.

  • Sample Collection: Blood samples are collected at baseline and at regular intervals throughout the study for lipid profile analysis.

  • Lipid Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays.

  • Atherosclerotic Plaque Analysis: At the end of the study, the aortas are harvested, stained (e.g., with Sudan IV), and the area of atherosclerotic plaques is quantified.

Evaluation of Aldose Reductase Inhibitory Activity in a Diabetic Animal Model (Rat)

This protocol outlines a common method for inducing diabetes in rats to study the effects of aldose reductase inhibitors on diabetic complications.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 50-65 mg/kg). Blood glucose levels are monitored to confirm the diabetic state (typically >250 mg/dL).

  • Treatment Groups:

    • Non-Diabetic Control Group: Receives a vehicle injection.

    • Diabetic Control Group: Receives STZ and a vehicle control.

    • This compound Group(s): Receives STZ and varying doses of this compound.

    • Positive Control Group: Receives STZ and a known aldose reductase inhibitor (e.g., sorbinil).

  • Drug Administration: this compound is administered orally, typically once daily, starting shortly after the induction of diabetes and continuing for several weeks.

  • Assessment of Diabetic Complications:

    • Nerve Conduction Velocity: Motor and sensory nerve conduction velocities are measured in the sciatic nerve to assess diabetic neuropathy.

    • Sorbitol Accumulation: Tissues such as the sciatic nerve and lens are harvested at the end of the study, and sorbitol levels are quantified by HPLC or enzymatic assays.

    • Cataract Development: The lenses are visually examined for the development and progression of cataracts.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Hypolipidemic Agent Evaluation

Hypolipidemic_Workflow start Start animal_model Select Animal Model (e.g., New Zealand White Rabbits) start->animal_model induce_hyperlipidemia Induce Hyperlipidemia (High-Cholesterol Diet) animal_model->induce_hyperlipidemia group_allocation Randomly Allocate to Groups (Control, this compound, Statin) induce_hyperlipidemia->group_allocation treatment Administer Treatment (Oral Gavage) group_allocation->treatment sample_collection Collect Blood Samples (Baseline and Weekly) treatment->sample_collection aorta_harvest Harvest Aorta at Study End treatment->aorta_harvest lipid_analysis Analyze Lipid Profile (TC, LDL, HDL, TG) sample_collection->lipid_analysis data_analysis Statistical Analysis lipid_analysis->data_analysis plaque_analysis Quantify Atherosclerotic Plaques aorta_harvest->plaque_analysis plaque_analysis->data_analysis end End data_analysis->end

Workflow for Evaluating Hypolipidemic Agents
Logical Relationship of this compound's Dual Mechanism

Sorbinicate_Mechanism This compound This compound (D-Glucitol Hexanicotinate) hydrolysis Hydrolysis This compound->hydrolysis nicotinic_acid Nicotinic Acid hydrolysis->nicotinic_acid sorbitol_moiety Sorbitol Moiety hydrolysis->sorbitol_moiety lipid_lowering Lipid-Lowering Effects (-LDL, -TG, +HDL) nicotinic_acid->lipid_lowering aldose_reductase_inhibition Aldose Reductase Inhibition (Hypothesized) sorbitol_moiety->aldose_reductase_inhibition hyperlipidemia_treatment Treatment of Hyperlipidemia lipid_lowering->hyperlipidemia_treatment diabetic_complications_prevention Prevention of Diabetic Complications aldose_reductase_inhibition->diabetic_complications_prevention

Dual Mechanism of Action of this compound

Conclusion and Future Directions

This compound holds promise as a therapeutic agent with a dual mechanism of action targeting both hyperlipidemia and the potential for mitigating diabetic complications. Its role as a slow-release prodrug of nicotinic acid is supported by preclinical data and the clinical performance of similar compounds. The hypothesized inhibition of aldose reductase, while mechanistically plausible, requires direct experimental validation through enzymatic assays to determine its potency (e.g., IC50 or Ki values).

Future research should focus on:

  • Conducting well-controlled clinical trials to definitively establish the efficacy and safety of this compound in treating hyperlipidemia in diverse patient populations.

  • Performing in vitro and in vivo studies to quantify the aldose reductase inhibitory activity of this compound and its metabolites.

  • Characterizing the full pharmacokinetic profile of this compound in humans, including Cmax, Tmax, and elimination half-life, to optimize dosing regimens.

  • Investigating the potential synergistic effects of its dual mechanism of action in patients with both diabetes and dyslipidemia.

A more complete understanding of these aspects will be crucial in determining the ultimate therapeutic utility of this compound in the clinical setting.

Sorbinicate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties, Pharmacological Actions, and Investigational Methodologies of a Nicotinic Acid Prodrug

This technical guide provides a comprehensive overview of Sorbinicate, a nicotinic acid prodrug, intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical characteristics, mechanism of action, relevant signaling pathways, and key experimental protocols for its evaluation.

Core Chemical and Physical Properties

This compound, with the CAS Number 6184-06-1 , is chemically known as D-Glucitol, 1,2,3,4,5,6-hexanicotinate. It is a hexa-ester of D-sorbitol and nicotinic acid. The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 6184-06-1
Molecular Formula C₄₂H₃₂N₆O₁₂
Molecular Weight 812.74 g/mol
IUPAC Name (2R,3R,4R,5S)-1,2,3,4,5,6-Hexakis(nicotinoyloxy)hexane
Synonyms D-Glucitol hexanicotinate, Sorbitol hexanicotinate, Nicotinic acid, hexaester with D-glucitol
Melting Point 211-213 °C
Appearance White crystalline powder

Pharmacological Profile

This compound acts as a prodrug, undergoing hydrolysis in the body to slowly and sustainably release its active metabolite, nicotinic acid (niacin). This controlled release profile is designed to mitigate some of the undesirable side effects associated with immediate-release nicotinic acid formulations, such as flushing. The primary pharmacological effects of this compound are attributable to the actions of nicotinic acid on lipid metabolism.

Pharmacological EffectObservationQuantitative Data (Example)
Hypolipidemic Activity Reduces levels of total cholesterol, LDL-C, and triglycerides.In clinical studies, treatment has shown significant reductions in lipid parameters compared to baseline.
Anti-atherogenic Activity Demonstrates a reduction in the development of atherosclerotic plaques in animal models.Studies in cholesterol-fed rabbits have shown a greater anti-atherogenic effect compared to equivalent doses of nicotinic acid.
Free Fatty Acid (FFA) Reduction Suppresses the release of free fatty acids from adipose tissue.Leads to a significant decrease in plasma FFA levels following administration.
Glucagon Secretion Inhibition Suggested to partially mediate its hypocholesterolemic effect through the inhibition of glucagon secretion.A marked reduction in glucagon response has been observed in patients treated with this compound.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are mediated by its active metabolite, nicotinic acid. Nicotinic acid primarily interacts with the G-protein coupled receptor, GPR109A (also known as HCAR2) , which is highly expressed on the surface of adipocytes.

Signaling Pathway of Nicotinic Acid in Adipocytes

The binding of nicotinic acid to GPR109A on adipocytes initiates a signaling cascade that results in the inhibition of lipolysis. This leads to a reduction in the release of free fatty acids (FFAs) into the bloodstream. Since FFAs are a primary substrate for the hepatic synthesis of triglycerides and subsequently Very Low-Density Lipoprotein (VLDL), this reduction in FFA availability is a key mechanism for the observed decrease in plasma triglycerides and LDL cholesterol.

Nicotinic_Acid_Signaling NA Nicotinic Acid (from this compound Hydrolysis) GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA_release FFA Release Lipolysis->FFA_release FFA_blood Decreased Plasma FFA

Caption: Signaling pathway of nicotinic acid in adipocytes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's pharmacological effects.

Determination of Plasma Free Fatty Acids (FFA)

Objective: To quantify the concentration of free fatty acids in plasma samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

  • Sample Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Lipid Extraction:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid) to correct for extraction efficiency.

    • Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Derivatization:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding a methylating agent (e.g., BF₃-methanol or trimethylsilyldiazomethane).

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC column (e.g., a fused-silica capillary column).

    • Use a temperature gradient program to separate the different FAMEs based on their boiling points and polarity.

    • The eluting compounds are then ionized and detected by a mass spectrometer.

    • Quantify individual FFAs by comparing their peak areas to that of the internal standard and a standard curve of known fatty acid concentrations.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the impact of this compound on glucose metabolism and insulin sensitivity.

Methodology:

  • Patient Preparation:

    • Participants should maintain a normal diet and physical activity for at least three days prior to the test.

    • Fast for 8-12 hours overnight before the test. Water is permitted.

  • Test Procedure:

    • On the morning of the test, a fasting blood sample (time 0) is collected to measure baseline glucose and insulin levels.

    • The participant then consumes a standardized glucose solution (typically 75g of glucose in 250-300 mL of water) within 5 minutes.

    • Blood samples are collected at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.

  • Sample Analysis:

    • Blood samples are collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) to prevent the breakdown of glucose.

    • Plasma is separated by centrifugation.

    • Plasma glucose concentrations are measured using a standard enzymatic assay (e.g., glucose oxidase or hexokinase method).

    • Plasma insulin concentrations can be measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis:

    • Plot plasma glucose and insulin concentrations against time.

    • Calculate the area under the curve (AUC) for both glucose and insulin to assess the overall glycemic and insulinemic response.

    • Indices of insulin sensitivity and secretion (e.g., HOMA-IR, Matsuda index) can be calculated from the fasting and dynamic data.

Investigational Workflow

The development and evaluation of a compound like this compound typically follows a structured workflow from preclinical to clinical investigation.

Investigational_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development in_vitro In Vitro Studies (e.g., receptor binding, cell-based assays) in_vivo In Vivo Animal Models (e.g., hyperlipidemic rodents, rabbits) in_vitro->in_vivo tox Toxicology & Safety Pharmacology in_vivo->tox phase1 Phase I (Safety, PK/PD in healthy volunteers) tox->phase1 phase2 Phase II (Efficacy & dose-ranging in patients) phase1->phase2 phase3 Phase III (Pivotal efficacy & safety trials) phase2->phase3 reg Regulatory Submission & Review phase3->reg

Caption: A typical investigational workflow for a drug candidate.

D-glucitol hexanicotinate synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of D-Glucitol Hexanicotinate

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis of D-glucitol hexanicotinate, also known as sorbitol hexanicotinate. This document outlines the chemical pathway, experimental protocols, and quantitative data associated with its synthesis.

Introduction

D-glucitol hexanicotinate is the hexa-ester of D-glucitol (sorbitol) and nicotinic acid. It is a compound of interest with potential applications in the pharmaceutical field. The synthesis involves the esterification of the six hydroxyl groups of D-glucitol with nicotinic acid. This guide focuses on a specific and improved process that offers high yields and purity.

Synthesis Pathway

The synthesis of D-glucitol hexanicotinate is achieved through the reaction of D-glucitol with an excess of nicotinic acid in the presence of a dehydrating agent and a catalyst. A common method involves the use of phosphorus oxychloride (POCl₃) in a pyridine solvent, with nicotinamide acting as a catalyst.[1]

The overall reaction can be summarized as follows:

D-Glucitol + 6 Nicotinic Acid → D-Glucitol Hexanicotinate + 6 H₂O

The process described in the primary literature avoids the intermediate step of forming nicotinoyl chloride, which can introduce impurities and is less efficient.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of D-glucitol hexanicotinate as described in the detailed experimental protocol.

ParameterValueReference
Molar Ratio (Nicotinic Acid : D-Glucitol)≥ 7.4 : 1[1]
Reaction Temperature78-85°C[1]
Preferred Reaction Temperature80°C[1]
Reaction Time230-280 minutes[1]
Preferred Reaction Time240 minutes[1]
Yield (relative to D-Glucitol)77.11%[1]
Melting Point of Product212-216°C[1]

Experimental Protocols

The following protocols are based on a patented process for the preparation of D-glucitol hexanicotinate.[1]

Materials and Equipment
  • Reactants:

    • D-Glucitol

    • Nicotinic Acid

    • Phosphorus Oxychloride (POCl₃)

    • Pyridine

    • Nicotinamide (catalyst)

  • Equipment:

    • 500 ml four-neck flask

    • Mechanical stirrer

    • Thermometer

    • Dropping funnel

    • Heating bath

    • Cooling system

    • Vacuum filter

    • Vacuum oven

Synthesis Procedure
  • Initial Setup: In a 500 ml four-neck flask equipped with a mechanical stirrer, thermometer, cooling system, and dropping funnel, add 40.0 g (0.326 moles) of nicotinic acid, 0.8 g of nicotinamide, and 80.0 ml of pyridine.

  • Stirring: Stir the resulting suspension at room temperature.

  • Activation: Heat the mixture to an internal temperature of 40-42°C using a heating bath set to 50°C.

  • Addition of POCl₃: Begin the dropwise addition of 27.40 g (16.4 ml, 0.179 moles) of phosphorus oxychloride. The rate of addition should be controlled to maintain the internal temperature between 45-50°C. This addition should take approximately 30-35 minutes.

  • Dilution: After the addition is complete, dilute the reaction mixture with pyridine, using about one-third of the weight of the reaction mixture.

  • Addition of D-Glucitol: Add D-glucitol to the reaction mixture. The molar ratio of nicotinic acid to D-glucitol should be at least 7.4:1.

  • Reaction: Heat the reaction mixture to 78-85°C (preferably 80°C) and maintain this temperature for 230-280 minutes (preferably 240 minutes).

  • Isolation: After the reaction is complete, pour the mixture in small portions into cold water under vigorous stirring.

  • Filtration: Filter the resulting suspension under vacuum.

  • Washing: Wash the collected solid with a double volume of water and filter again.

  • Drying: Pre-dry the solid under vacuum overnight in the presence of CaCl₂. Subsequently, dehydrate the product in a vacuum oven at 80-90°C until a constant weight is achieved.

The final product is a white solid, D-glucitol hexanicotinate, with a melting point of 212-216°C and a yield of approximately 77.11% based on the initial amount of D-glucitol.[1]

Diagrams

Synthesis Pathway Diagram

Synthesis_Pathway D_Glucitol D-Glucitol D_Glucitol_Hexanicotinate D-Glucitol Hexanicotinate D_Glucitol->D_Glucitol_Hexanicotinate Nicotinic_Acid Nicotinic Acid Intermediate Activated Nicotinic Acid (presumed) Nicotinic_Acid->Intermediate Activation POCl3 POCl3 Pyridine Pyridine (Solvent) Nicotinamide Nicotinamide (Catalyst) Intermediate->D_Glucitol_Hexanicotinate Esterification

Caption: Chemical synthesis pathway of D-glucitol hexanicotinate.

Experimental Workflow Diagram

Experimental_Workflow start Start charge_reactants Charge flask with Nicotinic Acid, Nicotinamide, and Pyridine start->charge_reactants heat_to_40_42 Heat to 40-42°C charge_reactants->heat_to_40_42 add_pocl3 Dropwise add POCl3 (maintain 45-50°C) heat_to_40_42->add_pocl3 dilute Dilute with Pyridine add_pocl3->dilute add_glucitol Add D-Glucitol dilute->add_glucitol react Heat to 80°C for 240 min add_glucitol->react isolate Pour into cold water react->isolate filter_wash Filter and wash with water isolate->filter_wash dry Pre-dry and then vacuum dry at 80-90°C filter_wash->dry end End Product: D-Glucitol Hexanicotinate dry->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Pharmacokinetics of Sorbinicate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate, a xanthene derivative, has been investigated for its potential therapeutic effects. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, with a focus on studies conducted in rat and monkey models. The information presented herein is synthesized from foundational studies to support further research and development efforts.

Core Pharmacokinetic Profile of this compound

The primary data on the preclinical pharmacokinetics of this compound is derived from a pivotal study that utilized radiolabeled [14C]-D-glucitol hexanicotinate (this compound) to trace its disposition in rats and monkeys following oral administration. This study provided a comparative analysis against [14C]-nicotinic acid (NA).

Data Presentation: Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic findings for this compound in preclinical models, primarily based on the study by Giachetti et al. (1982). It is important to note that the quantitative data are based on the measurement of 14C-radioactivity and are presented in a comparative manner with nicotinic acid.

ParameterSpeciesThis compound (SN)Nicotinic Acid (NA)Key Observations
Absorption Rat, MonkeyAbsorbed in large quantities from the gastrointestinal tract.Absorbed to a greater extent than this compound.This compound demonstrates substantial, albeit less complete, gastrointestinal absorption compared to nicotinic acid.[1]
Time to Peak Serum Radioactivity (Tmax) RatApproximately 8 hoursApproximately 15 minutesThe significantly delayed Tmax for this compound suggests a slower absorption rate or a more complex absorption and distribution process compared to nicotinic acid.[1]
Peak Serum Radioactivity (Cmax) RatPeak level is approximately 1/10th of that induced by nicotinic acid.-The lower peak serum radioactivity of this compound indicates a more gradual entry into the systemic circulation and potentially extensive tissue distribution.[1]
Distribution RatStrong tropism for tissues, with a particular affinity for the liver.-The pronounced tissue distribution of this compound, especially to the liver, is a distinguishing feature of its pharmacokinetic profile.[1]
Excretion (Urine) RatApproximately half of the 14C is excreted in the urine compared to nicotinic acid.-The reduced urinary excretion of the radiolabel from this compound points towards different metabolic and/or excretory pathways.[1]
Excretion (Feces) RatSeveral times greater than that of nicotinic acid.-The high fecal excretion is a major elimination route for this compound and its metabolites.[1]

Experimental Protocols

The methodologies employed in the foundational preclinical pharmacokinetic studies of this compound are detailed below. These protocols are based on the available literature and established practices in preclinical drug development.

Radiolabeling and Dosing
  • Test Article: [14C]-D-glucitol hexanicotinate (this compound) and [14C]-nicotinic acid were used to enable tracing of the compounds and their metabolites.

  • Animal Models: The studies were conducted in rats and monkeys.[1]

  • Administration Route: The compounds were administered orally.[1]

  • Dosing: Specific dosage information is not detailed in the available abstracts but would have been determined based on preliminary toxicity and efficacy studies.

Sample Collection and Processing
  • Blood/Serum: Serial blood samples were collected at predetermined time points post-administration to characterize the time course of serum radioactivity.

  • Urine and Feces: Urine and feces were collected over an extended period to determine the extent and routes of excretion.

  • Tissue Distribution: At the termination of the study, various tissues, with a focus on the liver, were collected to assess the extent of tissue distribution. Autoradiography was likely employed to visualize the distribution of the radiolabel.

Analytical Methodology
  • Quantification: The primary analytical method was the quantification of 14C-radioactivity in serum, urine, feces, and tissue samples. This was likely performed using liquid scintillation counting.

  • Modern Approaches: While the foundational studies relied on radiolabeling, modern pharmacokinetic studies of this compound would likely employ more specific and sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to quantify the parent drug and its metabolites in biological matrices.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase A Animal Acclimatization (Rats/Monkeys) C Oral Administration A->C B Dose Formulation ([14C]-Sorbinicate) B->C D Serial Blood Sampling C->D E Urine & Feces Collection C->E F Tissue Collection (Terminal) C->F G Sample Processing (e.g., Homogenization) D->G E->G F->G H Radioactivity Measurement (LSC) G->H I Pharmacokinetic Analysis H->I J J I->J Data Interpretation & Reporting

Caption: Experimental workflow for preclinical pharmacokinetic analysis of this compound.

Logical Relationships in this compound Pharmacokinetics

The following diagram illustrates the logical flow of this compound through the body based on the described pharmacokinetic properties.

G A Oral Administration of this compound B Gastrointestinal Absorption A->B Large quantities absorbed C Systemic Circulation (Low & Constant Levels) B->C Slow process (Peak at 8h) H Fecal Excretion (Higher Proportion) B->H Unabsorbed drug D Tissue Distribution (High Tropism) C->D F Metabolism C->F E Liver (Strong Affinity) D->E D->F G Urinary Excretion (Lower Proportion) F->G F->H

References

Sorbinicate in Rats: An In-depth Analysis of Absorption and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the absorption and distribution of sorbinicate, a nicotinic acid derivative, in rat models. The following sections detail the available quantitative data, experimental methodologies, and a visualization of the metabolic process.

This compound, a hexaester of D-glucitol and nicotinic acid, has been investigated for its potential as a lipid-lowering agent. Studies in rats have been crucial in understanding its pharmacokinetic profile, particularly its absorption from the gastrointestinal tract and subsequent distribution to various tissues. A key characteristic of this compound is its slower and more sustained release of nicotinic acid compared to direct administration of nicotinic acid itself.

Quantitative Data Summary

The available data from studies on the absorption and distribution of this compound in rats is summarized below. It is important to note that detailed quantitative data with specific units (e.g., µg/mL for Cmax or µg/g for tissue concentration) is limited in the publicly available literature. The primary study identified relies on radiolabeled compounds to track the substance's fate.

ParameterThis compound (¹⁴C-labeled)Nicotinic Acid (¹⁴C-labeled)Reference
Serum Radioactivity Peak Time (Tmax) 8 hours15 minutes[1]
Urinary Excretion of ¹⁴C Approx. 50% of Nicotinic Acid excretion-[1]
Fecal Excretion of ¹⁴C Several times greater than Nicotinic Acid-[1]

Experimental Protocols

The methodologies employed in the key studies investigating this compound absorption and distribution in rats are outlined below. These protocols are based on the use of radiolabeled compounds to trace the molecule's journey through the body.

Study of Absorption and Excretion using ¹⁴C-Sorbinicate
  • Animal Model: Rats (specific strain and sex not detailed in available abstracts).

  • Test Substance: ¹⁴C-D-glucitol hexanicotinate (this compound) and ¹⁴C-nicotinic acid for comparison.

  • Administration Route: Oral dosing.

  • Sample Collection:

    • Serum: Blood samples were collected at various time points to measure ¹⁴C-radioactivity.

    • Urine and Feces: Excreta were collected to determine the route and extent of elimination of the radiolabeled carbon.

  • Analytical Method: Quantification of ¹⁴C-radioactivity in serum, urine, and feces. The specific techniques for radioactivity measurement (e.g., liquid scintillation counting) are not detailed in the available abstracts. Autoradiography was also mentioned as a technique used, likely for visualizing tissue distribution.[1]

Visualizing the Metabolic Fate of this compound

While specific signaling pathways related to this compound's absorption and distribution are not described in the available literature, the metabolic process can be visualized. This compound is designed as a prodrug that is hydrolyzed in the body to release its active components: sorbitol and nicotinic acid.

Sorbinicate_Metabolism cluster_absorption Absorption Phase cluster_metabolism Metabolism cluster_distribution_excretion Distribution & Excretion This compound This compound absorption Gastrointestinal Absorption This compound->absorption hydrolysis Hydrolysis (in vivo) sorbitol Sorbitol hydrolysis->sorbitol nicotinic_acid Nicotinic Acid hydrolysis->nicotinic_acid distribution Systemic Distribution nicotinic_acid->distribution absorption->hydrolysis tissues Tissues (e.g., Liver) distribution->tissues excretion Excretion distribution->excretion urine Urine excretion->urine feces Feces excretion->feces

Caption: Metabolic pathway of this compound in rats.

This diagram illustrates the logical flow from oral administration of this compound to its absorption, subsequent hydrolysis into sorbitol and nicotinic acid, and the distribution of nicotinic acid to tissues, followed by excretion.

Concluding Remarks

The studies conducted on rats indicate that this compound is effectively absorbed from the gastrointestinal tract, albeit at a slower rate than nicotinic acid. This leads to a delayed peak in serum radioactivity, suggesting a sustained-release profile. The compound exhibits a notable affinity for tissues, with a particular concentration in the liver. The primary routes of excretion for the metabolic products of this compound are through both urine and feces, with fecal excretion being more predominant compared to that of nicotinic acid. Further research providing more granular quantitative data would be beneficial for a more detailed pharmacokinetic modeling of this compound.

References

The Metabolic Journey of Sorbinicate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate (D-glucitol hexanicotinate) is a nicotinic acid derivative developed as a lipid-lowering agent. Its pharmacological activity is primarily attributed to the gradual in vivo release of its active metabolite, nicotinic acid. This guide provides a comprehensive overview of the metabolic fate of this compound in vivo, drawing from key preclinical studies. The information is presented to facilitate a deeper understanding for researchers, scientists, and drug development professionals engaged in related fields.

I. Quantitative Pharmacokinetic Data

The in vivo disposition of this compound has been investigated in animal models, primarily rats and cynomolgus monkeys, often using radiolabeled compounds to trace the parent drug and its metabolites. The following tables summarize the key quantitative data from these studies, offering a comparative perspective on the absorption, distribution, and excretion of this compound.

Table 1: Serum Radioactivity Pharmacokinetics following Oral Administration of ¹⁴C-Sorbinicate vs. ¹⁴C-Nicotinic Acid in Rats
Parameter¹⁴C-Sorbinicate¹⁴C-Nicotinic AcidReference
Time to Peak Serum Radioactivity (Tmax) 8 hours15 minutes[1]
Peak Serum Radioactivity Level (Cmax) Approx. 1/10th of Nicotinic Acid peak-[1]
Bioavailability of Nicotinic Acid 3-4% of the administered dose-[2]
Table 2: Excretion of Radioactivity following Oral Administration of ¹⁴C-Sorbinicate vs. ¹⁴C-Nicotinic Acid in Rats
Excretion Route¹⁴C-Sorbinicate¹⁴C-Nicotinic AcidReference
Urinary Excretion About half that of Nicotinic Acid-[1]
Fecal Excretion Several times greater than Nicotinic Acid-[1]
Table 3: Tissue Distribution of ¹⁴C-Radioactivity following Oral Administration of ¹⁴C-Sorbinicate in Rats
TissueObservationReference
Liver Strong tropism (high affinity)[1]
Other Tissues Evidence of broad tissue distribution[1]

II. Metabolic Pathway of this compound

The primary metabolic pathway of this compound in vivo is the hydrolysis of its six ester linkages. This biotransformation releases the parent alcohol, sorbitol, and six molecules of nicotinic acid. Nicotinic acid is the pharmacologically active moiety responsible for the lipid-lowering effects.

G cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation / Liver cluster_pharmacology Pharmacological Action Sorbinicate_Oral This compound (Oral Administration) Sorbinicate_Absorbed Absorbed this compound Sorbinicate_Oral->Sorbinicate_Absorbed Absorption Hydrolysis Esterase-mediated Hydrolysis Sorbinicate_Absorbed->Hydrolysis Metabolites Sorbitol + 6x Nicotinic Acid Hydrolysis->Metabolites Nicotinic_Acid_Action Nicotinic Acid (Lipid Lowering Effects) Metabolites->Nicotinic_Acid_Action

Caption: Metabolic pathway of this compound.

III. Experimental Protocols

Detailed experimental protocols from the pivotal in vivo studies are provided below to enable replication and further investigation.

A. Animal Models and Dosing
  • Species: Male and female Sprague-Dawley rats and Cynomolgus monkeys (Macaca fascicularis) were used in the primary pharmacokinetic studies.[1]

  • Radiolabeling: this compound and nicotinic acid were labeled with Carbon-14 (¹⁴C) for radioactivity tracing.[1]

  • Dosing:

    • Route: Oral gavage.[1]

    • Vehicle: The vehicle for administration was not explicitly detailed in the available literature.

    • Fasting: Animals were typically fasted overnight prior to dosing to ensure standardized absorption conditions.[2]

B. Sample Collection and Analysis
  • Blood Sampling:

    • Blood samples were collected at various time points post-administration to determine serum radioactivity levels.[1]

  • Excreta Collection:

    • Urine and feces were collected over an extended period (e.g., 96 hours) to quantify the excretion of radioactivity.[1]

  • Tissue Distribution:

    • At the end of the study period, animals were euthanized, and various tissues were harvested to determine the distribution of radioactivity. Autoradiography was a technique employed in these studies.[1]

  • Analytical Methods:

    • Radioactivity Measurement: Liquid scintillation counting was the standard method for quantifying ¹⁴C radioactivity in serum, excreta, and tissue homogenates.

    • Metabolite Analysis: While not extensively detailed for this compound, the analysis of nicotinic acid levels in plasma was performed to correlate with pharmacological effects.[2] Modern approaches would typically involve liquid chromatography-mass spectrometry (LC-MS) for the separation and identification of the parent drug and its metabolites.

G cluster_workflow Experimental Workflow for this compound In Vivo Metabolism Study start Animal Model Selection (Rat/Monkey) dosing Oral Administration of ¹⁴C-Sorbinicate start->dosing collection Sample Collection dosing->collection blood Blood (Serum) collection->blood excreta Urine & Feces collection->excreta tissue Tissues (Post-mortem) collection->tissue analysis Sample Analysis blood->analysis excreta->analysis tissue->analysis autorad Autoradiography tissue->autorad Distribution lsc Liquid Scintillation Counting (¹⁴C) analysis->lsc Quantification lcms (LC-MS for Metabolite ID) analysis->lcms Identification data Data Interpretation lsc->data lcms->data autorad->data

Caption: In vivo metabolism study workflow.

IV. Discussion and Conclusion

The metabolic profile of this compound is characterized by its slow hydrolysis, leading to a delayed and sustained release of nicotinic acid. This pharmacokinetic profile differentiates it from direct administration of nicotinic acid, resulting in a lower peak concentration of the active metabolite.[1] The pronounced hepatic tropism suggests that the liver is a primary site of both metabolism and pharmacological action.[1] The significant fecal excretion of radioactivity following oral administration of this compound indicates either incomplete absorption of the parent compound or biliary excretion of the drug and/or its metabolites.[1]

For drug development professionals, the metabolic fate of this compound underscores the potential of prodrug strategies to modify the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient. The slow-release characteristic is a key design feature intended to improve the therapeutic index of nicotinic acid. Future research in this area could focus on identifying the specific esterases responsible for this compound hydrolysis and further elucidating the mechanisms of its absorption and excretion using modern bioanalytical techniques.

References

Investigating the Antilipolytic Activity of Sorbinicate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbinicate, a hexa-nicotinate ester of D-glucitol, is a prodrug of nicotinic acid designed to provide a slower, more sustained release of the active compound, thereby mitigating some of the undesirable side effects associated with immediate-release nicotinic acid, such as flushing. A primary pharmacological effect of nicotinic acid, and by extension this compound, is its potent antilipolytic activity, which contributes significantly to its lipid-lowering effects. This technical guide provides an in-depth exploration of the antilipolytic properties of this compound, detailing its mechanism of action, relevant signaling pathways, experimental protocols for its investigation, and a summary of its effects on lipid metabolism.

Mechanism of Antilipolytic Action

The antilipolytic activity of this compound is mediated through the action of its active metabolite, nicotinic acid. Nicotinic acid binds to and activates the G-protein coupled receptor GPR109A (also known as HM74A or the nicotinic acid receptor), which is highly expressed on the surface of adipocytes.

Activation of GPR109A by nicotinic acid initiates an intracellular signaling cascade that results in the inhibition of lipolysis, the process by which triglycerides stored in adipocytes are broken down into free fatty acids (FFAs) and glycerol. The key steps in this pathway are:

  • Receptor Activation: Nicotinic acid binds to the GPR109A receptor on adipocytes.

  • G-protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The Gi protein inhibits the activity of the enzyme adenylyl cyclase.

  • Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

  • Inactivation of Hormone-Sensitive Lipase (HSL): Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis. Consequently, HSL activity is diminished.

  • Decreased Lipolysis: The reduction in HSL activity results in a decreased breakdown of triglycerides, leading to a lower release of FFAs and glycerol from the adipocytes into the bloodstream.

This mechanism effectively reduces the flux of FFAs to the liver, which in turn decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL), contributing to the overall lipid-lowering effect of this compound.

Signaling Pathway Diagram

Antilipolytic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibition Nicotinic Acid Nicotinic Acid GPR109A GPR109A (Nicotinic Acid Receptor) Nicotinic Acid->GPR109A Binds to Gi Gi Protein (inhibitory) GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) inhibition_point AC->inhibition_point Gi->AC Inhibits HSL_inactive HSL (inactive) cAMP->PKA Activates cAMP->PKA PKA->HSL_inactive Phosphorylates HSL_active HSL-P (active) PKA->HSL_active Activation Triglycerides Triglycerides HSL_active->Triglycerides Catalyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Hydrolysis inhibition_point->cAMP Production

Caption: Signaling pathway of this compound's antilipolytic action.

Quantitative Data on Antilipolytic Activity

In Vivo Effects of this compound on Plasma Lipids
Study PopulationTreatmentDurationKey Findings
Fasted RatsOral this compoundSingle DoseDepressed plasma free fatty acids (FFA) and triglycerides with a more sustained effect and no FFA rebound compared to nicotinic acid.[1]
Patients with Type IIb and IV HyperlipoproteinemiaThis compound (1600 mg daily)2 monthsSignificant reduction of total cholesterol (in both types) and triglycerides (in type IV).[2]

Experimental Protocols

The investigation of the antilipolytic activity of this compound and its active metabolite, nicotinic acid, can be conducted using a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

In Vitro Lipolysis Assay Using Cultured Adipocytes

This protocol describes the measurement of glycerol and free fatty acid release from differentiated adipocytes (e.g., 3T3-L1 cells) following treatment with a lipolytic agent and the test compound (this compound or nicotinic acid).

Materials:

  • Differentiated 3T3-L1 adipocytes in a 24-well plate

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 2% Bovine Serum Albumin (BSA) and 5 mM glucose

  • Isoproterenol (lipolytic stimulus)

  • This compound or Nicotinic Acid (test compound)

  • Glycerol Assay Kit (e.g., colorimetric or fluorometric)

  • Free Fatty Acid Assay Kit (e.g., colorimetric or fluorometric)

Procedure:

  • Cell Preparation: Differentiated 3T3-L1 adipocytes are washed twice with phosphate-buffered saline (PBS).

  • Pre-incubation: The cells are pre-incubated in KRBB for 1 hour at 37°C to establish basal conditions.

  • Treatment: The pre-incubation buffer is removed, and cells are treated with fresh KRBB containing:

    • Vehicle control (e.g., DMSO)

    • Isoproterenol (e.g., 10 µM) to stimulate lipolysis

    • Isoproterenol + varying concentrations of this compound or nicotinic acid

  • Incubation: The plate is incubated for 2-3 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, the buffer (supernatant) from each well is collected.

  • Measurement of Glycerol and FFA Release: The concentrations of glycerol and FFA in the collected supernatants are determined using commercially available assay kits according to the manufacturer's instructions.

  • Data Analysis: The amount of glycerol and FFA released is normalized to the total protein content of the cells in each well. The inhibitory effect of the test compound is calculated as the percentage reduction in isoproterenol-stimulated glycerol and FFA release.

Experimental Workflow Diagram

Lipolysis_Assay_Workflow start Differentiated Adipocytes wash Wash with PBS start->wash preincubate Pre-incubate in KRBB (1 hour, 37°C) wash->preincubate treatment Treat with Isoproterenol +/- this compound preincubate->treatment incubate Incubate (2-3 hours, 37°C) treatment->incubate collect Collect Supernatant incubate->collect assay Measure Glycerol and FFA collect->assay analyze Data Analysis (% Inhibition) assay->analyze end Results analyze->end

Caption: Workflow for in vitro lipolysis assay.

Hormone-Sensitive Lipase (HSL) Activity Assay

This assay measures the activity of HSL in cell lysates from adipocytes treated with the test compound.

Materials:

  • Adipocyte cell lysate

  • HSL substrate (e.g., radiolabeled triolein or a fluorescently labeled lipid)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing EDTA and BSA)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Adipocyte Treatment: Adipocytes are treated with the test compound (this compound or nicotinic acid) as described in the in vitro lipolysis assay.

  • Cell Lysis: After treatment, cells are washed and lysed in a suitable lysis buffer to release intracellular proteins, including HSL.

  • Assay Reaction: The cell lysate is incubated with the HSL substrate in the assay buffer at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: The enzymatic reaction is stopped (e.g., by adding a stop solution or by heat inactivation).

  • Measurement of Product Formation: The amount of product (radiolabeled or fluorescently labeled fatty acids) is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: HSL activity is calculated based on the rate of product formation and normalized to the total protein concentration of the lysate.

Conclusion

This compound exerts its antilipolytic effects through the well-characterized nicotinic acid pathway, involving the GPR109A receptor, inhibition of adenylyl cyclase, and subsequent reduction in hormone-sensitive lipase activity. This leads to a decrease in the release of free fatty acids from adipose tissue, a key mechanism contributing to its beneficial effects on the plasma lipid profile. The sustained-release properties of this compound may offer advantages over immediate-release nicotinic acid by providing a more prolonged antilipolytic effect and potentially better patient tolerance. Further quantitative in vitro studies would be beneficial to precisely determine the potency of this compound in inhibiting lipolysis at the cellular level. The experimental protocols outlined in this guide provide a framework for such investigations, enabling a deeper understanding of the pharmacological profile of this important lipid-lowering agent.

References

The Influence of Sorbinicate on Glucagon Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding and hypothesized mechanisms of action of sorbinicate on glucagon secretion. This document synthesizes the available clinical data, outlines established principles of pancreatic alpha-cell physiology, and proposes a signaling pathway for this compound's effects. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction to this compound and Glucagon

This compound, a sorbitol hexanicotinate, is a derivative of nicotinic acid (niacin) and has been investigated for its lipid-lowering properties. Glucagon, a peptide hormone secreted by the alpha-cells of the pancreatic islets of Langerhans, plays a crucial role in glucose homeostasis by promoting hepatic glucose production, thereby opposing the action of insulin. Dysregulation of glucagon secretion is a key pathophysiological feature of type 2 diabetes, characterized by fasting and postprandial hyperglucagonemia, which contributes significantly to hyperglycemia. Consequently, therapeutic agents that can modulate glucagon secretion are of significant interest in the development of novel treatments for metabolic disorders.

While the primary therapeutic target of nicotinic acid derivatives has been dyslipidemia, evidence suggests a potential role in modulating glucagon secretion. This guide explores this lesser-known aspect of this compound's pharmacological profile.

The Link Between this compound and Glucagon Secretion: Clinical Evidence

The primary clinical evidence for an association between this compound and glucagon secretion comes from a study by Micossi and colleagues (1978).[1] This study investigated the effects of this compound on metabolic parameters in patients with hyperlipoproteinemia.

Quantitative Data from Clinical Investigation

The following table summarizes the key quantitative data from the aforementioned study regarding the administration of this compound and its effect on glucagon response.

ParameterValueReference
Drug This compound (a nicotinic acid derivative)[1]
Dosage 1600 mg daily[1]
Treatment Duration Two months[1]
Patient Population 7 patients with type IIb hyperlipoproteinemia and 7 with type IV hyperlipoproteinemia[1]
Key Finding A marked reduction of the glucagon response was observed after treatment.[1]
Suggested Mechanism The antilipolytic activity of this compound may be at least partly mediated by an inhibition of glucagon secretion (and/or synthesis).[1]

Established Mechanisms of Glucagon Secretion

To understand the potential influence of this compound, it is essential to review the primary signaling pathways that regulate glucagon secretion from pancreatic alpha-cells. Glucagon release is a complex process governed by a variety of nutritional, hormonal, and neural inputs.

Key regulators include:

  • Glucose: Hypoglycemia is the most potent stimulator of glucagon secretion, while hyperglycemia inhibits its release.

  • Insulin: Insulin, secreted from adjacent beta-cells, exerts a paracrine inhibitory effect on glucagon secretion.

  • Somatostatin: Secreted from delta-cells, somatostatin is a potent inhibitor of both insulin and glucagon release.

  • Amino Acids: Certain amino acids can stimulate glucagon secretion.

  • Incretins: Glucagon-like peptide-1 (GLP-1) inhibits glucagon secretion, while glucose-dependent insulinotropic polypeptide (GIP) can have a stimulatory effect.

  • Autonomic Nervous System: Both sympathetic and parasympathetic inputs can modulate glucagon release.

The intracellular signaling cascades in the alpha-cell that integrate these signals often involve changes in intracellular calcium concentrations ([Ca²⁺]i) and cyclic AMP (cAMP) levels.

Established_Glucagon_Secretion_Pathways cluster_stimulatory Stimulatory Signals cluster_inhibitory Inhibitory Signals Hypoglycemia Hypoglycemia AlphaCell Pancreatic Alpha-Cell Hypoglycemia->AlphaCell AminoAcids AminoAcids AminoAcids->AlphaCell GIP GIP GIP->AlphaCell Hyperglycemia Hyperglycemia Hyperglycemia->AlphaCell Insulin Insulin Insulin->AlphaCell Somatostatin Somatostatin Somatostatin->AlphaCell GLP1 GLP1 GLP1->AlphaCell GlucagonSecretion Glucagon Secretion AlphaCell->GlucagonSecretion [Ca²⁺]i & cAMP modulation

Figure 1: Overview of key regulators of glucagon secretion from pancreatic alpha-cells.

Proposed Mechanism of Action for this compound on Glucagon Secretion

Given that this compound is a nicotinic acid derivative, its mechanism of action on glucagon secretion is likely mediated through the pathways influenced by nicotinic acid. The leading hypothesis centers on the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

The Role of the GPR109A Receptor

GPR109A is expressed in various tissues, including pancreatic islets.[2] While predominantly studied in beta-cells, it is also present in approximately 40% of alpha-cells.[2] In beta-cells, activation of GPR109A by nicotinic acid has been shown to inhibit glucose-stimulated insulin secretion.[3][4] This inhibition is mediated by the Gαi subunit of the G-protein, which in turn inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3]

A Hypothesized Signaling Pathway in Alpha-Cells

Based on the known signaling of GPR109A in beta-cells and its presence in alpha-cells, we propose the following hypothetical mechanism for the inhibitory effect of this compound on glucagon secretion:

  • This compound Hydrolysis: this compound is hydrolyzed in the body, releasing nicotinic acid.

  • GPR109A Activation: Nicotinic acid binds to and activates GPR109A receptors on the surface of pancreatic alpha-cells.

  • Gαi Signaling: The activated GPR109A receptor couples to an inhibitory G-protein (Gαi).

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the activity of adenylyl cyclase.

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Inhibition of Glucagon Exocytosis: Reduced cAMP levels lead to a decrease in the activity of protein kinase A (PKA) and other cAMP-dependent pathways that are crucial for the exocytosis of glucagon-containing granules. This results in a reduction of glucagon secretion.

Proposed_Sorbinicate_Mechanism Hypothesized Signaling Pathway for this compound in Alpha-Cells cluster_cell Pancreatic Alpha-Cell This compound This compound (Nicotinic Acid) GPR109A GPR109A Receptor This compound->GPR109A G_protein Gαi/βγ GPR109A->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP produces PKA ↓ PKA Activity cAMP->PKA activates GlucagonExocytosis Glucagon Exocytosis PKA->GlucagonExocytosis promotes

Figure 2: Proposed mechanism for this compound-mediated inhibition of glucagon secretion.
Addressing the Nicotine Contradiction

It is important to distinguish the effects of nicotinic acid from those of nicotine. Some studies have shown that nicotine stimulates glucagon secretion.[5][6][7] This apparent contradiction can be explained by the fact that nicotine and nicotinic acid act on different receptors. Nicotine is an agonist for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[5] Activation of nAChRs in alpha-cells leads to membrane depolarization and an influx of Ca²⁺, which stimulates glucagon release.[5][6] In contrast, nicotinic acid acts on the G-protein coupled receptor GPR109A, which, as described above, is coupled to an inhibitory signaling pathway.

Detailed Experimental Protocol for Investigating this compound's Effect on Glucagon Secretion

The original study by Micossi et al. (1978) provides limited methodological detail.[1] For researchers aiming to validate and expand upon these findings, the following detailed experimental protocol for a randomized, placebo-controlled crossover study is proposed.

Experimental_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_treatment Phase 2: Treatment Periods cluster_testing Phase 3: Metabolic Testing cluster_analysis Phase 4: Sample Analysis and Data Interpretation Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization (Crossover Design) InformedConsent->Randomization TreatmentA Period 1: This compound or Placebo (e.g., 4 weeks) Randomization->TreatmentA Washout Washout Period (e.g., 4 weeks) TreatmentA->Washout OGTT_A Oral Glucose Tolerance Test (OGTT) at end of Period 1 TreatmentA->OGTT_A TreatmentB Period 2: Crossover to other arm (e.g., 4 weeks) Washout->TreatmentB OGTT_B Oral Glucose Tolerance Test (OGTT) at end of Period 2 TreatmentB->OGTT_B SampleCollection Blood Sampling during OGTT (Timepoints: -15, 0, 30, 60, 90, 120 min) OGTT_A->SampleCollection OGTT_B->SampleCollection HormoneAssay Glucagon, Insulin, C-peptide, Glucose Measurement (ELISA or LC-MS/MS) SampleCollection->HormoneAssay DataAnalysis Statistical Analysis (e.g., AUC, peak levels) HormoneAssay->DataAnalysis

Figure 3: Experimental workflow for a clinical study on this compound and glucagon.
Study Design

A randomized, double-blind, placebo-controlled, crossover study.

Participant Population
  • Individuals with pre-diabetes or well-controlled type 2 diabetes.

  • Age: 18-70 years.

  • BMI: 25-40 kg/m ².

  • Exclusion criteria: history of pancreatitis, significant renal or hepatic impairment, use of medications known to affect glucagon secretion (e.g., GLP-1 receptor agonists, DPP-4 inhibitors, SGLT2 inhibitors).

Intervention
  • Active Treatment: this compound (e.g., 1600 mg/day).

  • Control: Matching placebo.

  • Study Periods: Two treatment periods of 4 weeks each, separated by a 4-week washout period.

Primary Outcome Measure
  • Change in the total area under the curve (AUC) for glucagon during a 2-hour Oral Glucose Tolerance Test (OGTT).

Experimental Procedure for OGTT
  • Preparation: Participants will fast for at least 10 hours overnight.

  • Baseline Sampling: An intravenous catheter will be inserted. Baseline blood samples will be drawn at -15 and 0 minutes.

  • Glucose Challenge: Participants will ingest a 75g glucose solution within 5 minutes.

  • Post-challenge Sampling: Blood samples will be collected at 30, 60, 90, and 120 minutes after glucose ingestion.

  • Sample Handling: Blood for glucagon measurement should be collected in tubes containing aprotinin and EDTA, immediately placed on ice, and centrifuged at 4°C. Plasma should be stored at -80°C until analysis.

Analytical Methods
  • Glucagon: Measured by a specific and sensitive sandwich ELISA or by liquid chromatography-mass spectrometry (LC-MS/MS) to avoid cross-reactivity with other proglucagon-derived peptides.

  • Insulin, C-peptide, and Glucose: Measured using standard laboratory techniques.

Data Analysis
  • The AUC for glucagon, insulin, and glucose will be calculated using the trapezoidal rule.

  • Statistical comparisons between the this compound and placebo phases will be performed using a paired t-test or a mixed-effects model.

Conclusion

The available evidence, though limited to a single clinical study, suggests that this compound, a nicotinic acid derivative, may inhibit glucagon secretion in humans. The most plausible mechanism for this effect is the activation of the GPR109A receptor on pancreatic alpha-cells, leading to a Gαi-mediated reduction in intracellular cAMP and subsequent suppression of glucagon exocytosis. This proposed mechanism is consistent with the known signaling of the GPR109A receptor in other cell types within the pancreatic islet.

However, the current understanding is based on limited direct evidence and a significant amount of extrapolation from related fields of study. Therefore, further rigorous investigation is warranted to confirm the effect of this compound on glucagon secretion and to elucidate the precise molecular mechanisms involved. The detailed experimental protocol provided in this guide offers a framework for such future studies. A deeper understanding of the influence of this compound and other nicotinic acid derivatives on alpha-cell function could open new avenues for the development of therapies targeting the hyperglucagonemia of type 2 diabetes.

References

Sorbinicate's Impact on Endothelial Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical initiating factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state, leading to impaired vasodilation and increased adhesion of leukocytes. Sorbinicate, a xinafoate salt of D-glucitol hexanicotinate, is a lipid-lowering agent that is metabolized to nicotinic acid (niacin) and sorbitol. While direct research on the effects of this compound on endothelial cell function is limited, the well-documented impacts of its primary metabolite, nicotinic acid, provide a strong foundation for understanding its potential mechanisms of action. This technical guide synthesizes the available evidence on the effects of nicotinic acid and the implications of the sorbitol pathway on endothelial cell biology, offering insights into the potential vasoprotective properties of this compound.

Data Presentation: Quantitative Effects on Endothelial Cell Function

The following tables summarize the key quantitative data from studies on nicotinic acid's effects on endothelial cells. These findings offer a proxy for understanding the potential impact of this compound.

ParameterCell TypeTreatmentDurationResultReference
Nitric Oxide (NO) Production Human Aortic Endothelial Cells (HAEC)Niacin (0.2-0.3 mM)24 hSignificant increase in NO production[1]
Sirt1 Activity Human Aortic Endothelial Cells (HAEC)Niacin (0.2-0.3 mM)24 hSignificant increase in Sirt1 activity[1]
Cellular NAD+ Levels Human Aortic Endothelial Cells (HAEC)Niacin (0.2-0.3 mM)24 hSignificant increase in cellular NAD+ levels[1]
VCAM-1 Expression Human Umbilical Vein Endothelial Cells (HUVEC)Nicotinic acid (1 mmol/l)24 hSignificant reduction in VCAM-1 expression stimulated by activated platelets[2]
ICAM-1 Expression Human Umbilical Vein Endothelial Cells (HUVEC)Nicotinic acid (1 mmol/l)24 hNo significant effect on ICAM-1 expression[2]
VCAM-1 Expression Rabbit Carotid ArteriesNiacin (0.6% or 1.2% wt/wt in chow)24 hMarkedly decreased endothelial expression of VCAM-1[3]
ICAM-1 Expression Rabbit Carotid ArteriesNiacin (0.6% or 1.2% wt/wt in chow)24 hMarkedly decreased endothelial expression of ICAM-1[3]
Monocyte Chemotactic Protein-1 (MCP-1) Expression Rabbit Carotid ArteriesNiacin (0.6% or 1.2% wt/wt in chow)24 hMarkedly decreased endothelial expression of MCP-1[3]
Monocyte Adhesion Human Aortic Endothelial Cells (HAEC)Niacin (0.25 mM)Not specified41% inhibition of monocyte adhesion to endothelial cells[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on the cited literature for key experiments investigating the effects of nicotinic acid on endothelial cells.

Cell Culture and Treatment
  • Cell Lines: Human Aortic Endothelial Cells (HAEC) and Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used models for studying endothelial function.

  • Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: For in vitro studies, endothelial cells are incubated with nicotinic acid at concentrations ranging from 0.2 mM to 1 mM for durations of 24 to 48 hours to assess its effects on various cellular functions.[1][2]

Measurement of Nitric Oxide (NO) Production
  • Principle: NO production can be quantified by measuring the accumulation of its stable metabolites, nitrite and nitrate, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Reduce nitrate to nitrite using nitrate reductase.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for Protein Expression (e.g., eNOS, VCAM-1, ICAM-1)
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • Lyse the treated and control endothelial cells to extract total protein.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-eNOS, anti-VCAM-1, anti-ICAM-1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Adhesion Assay
  • Principle: This assay measures the adhesion of leukocytes (e.g., monocytes) to a monolayer of endothelial cells.

  • Procedure:

    • Culture endothelial cells to confluence in a multi-well plate and treat with nicotinic acid.

    • Label monocytes with a fluorescent dye (e.g., calcein-AM).

    • Add the labeled monocytes to the endothelial cell monolayer and incubate to allow for adhesion.

    • Gently wash away non-adherent monocytes.

    • Quantify the number of adherent monocytes by measuring the fluorescence intensity in each well using a fluorescence plate reader or by counting under a fluorescence microscope.

Signaling Pathways and Visualizations

The vasoprotective effects of the nicotinic acid component of this compound on endothelial cells are likely mediated through several key signaling pathways.

eNOS Activation and NO Production Pathway

Nicotinic acid has been shown to increase the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[1] This is a critical pathway for maintaining endothelial health and promoting vasodilation. The activation of eNOS can be stimulated by various upstream signals, leading to the conversion of L-arginine to L-citrulline and NO.

eNOS_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Nicotinic_Acid Nicotinic Acid (from this compound) Nicotinic_Acid->GPR109A activates NAD NAD+ Nicotinic_Acid->NAD increases Sirt1 Sirt1 eNOS_inactive eNOS (inactive) Sirt1->eNOS_inactive activates NAD->Sirt1 activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation promotes

Caption: Nicotinic acid enhances eNOS activity and NO production.

Inhibition of Inflammatory Signaling

A key aspect of endothelial dysfunction is the upregulation of cell adhesion molecules, which facilitates the recruitment of leukocytes to the vessel wall. Nicotinic acid has been demonstrated to suppress the expression of VCAM-1 and ICAM-1, likely through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[2][3]

Inflammatory_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., activated platelets) NFkB_pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_pathway activates Nicotinic_Acid Nicotinic Acid (from this compound) Nicotinic_Acid->NFkB_pathway inhibits VCAM1_ICAM1_gene VCAM-1 & ICAM-1 Gene Expression NFkB_pathway->VCAM1_ICAM1_gene promotes VCAM1_ICAM1_protein VCAM-1 & ICAM-1 Protein Expression VCAM1_ICAM1_gene->VCAM1_ICAM1_protein leads to Leukocyte_Adhesion Leukocyte Adhesion VCAM1_ICAM1_protein->Leukocyte_Adhesion mediates

Caption: Nicotinic acid inhibits inflammatory molecule expression.

The Role of the Sorbitol Pathway in Oxidative Stress

The sorbitol component of this compound is metabolized through the polyol pathway. Under conditions of high glucose, this pathway can contribute to oxidative stress in endothelial cells.[4] This is an important consideration, as excessive oxidative stress can counteract the beneficial effects of nicotinic acid.

Sorbitol_Pathway cluster_cytoplasm Cytoplasm Glucose High Glucose Sorbitol Sorbitol Glucose->Sorbitol converts to Fructose Fructose Sorbitol->Fructose converts to Aldose_Reductase Aldose Reductase Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol_Dehydrogenase->Fructose NADPH NADPH NADP NADP+ NADPH->NADP consumed NADP->Aldose_Reductase Oxidative_Stress Oxidative Stress NADP->Oxidative_Stress depletion contributes to NAD NAD+ NADH NADH NAD->NADH consumed NADH->Sorbitol_Dehydrogenase NADH->Oxidative_Stress increase contributes to

Caption: The polyol pathway's role in oxidative stress.

Conclusion

While direct evidence for this compound's effects on endothelial cells is sparse, the known actions of its primary metabolite, nicotinic acid, suggest a potential for beneficial impacts on endothelial function. Nicotinic acid appears to enhance nitric oxide bioavailability through the Sirt1/NAD+ pathway and suppress inflammatory responses by downregulating the expression of key adhesion molecules. These actions collectively point towards an anti-atherogenic and vasoprotective profile. However, the contribution of the sorbitol component to oxidative stress, particularly in hyperglycemic conditions, warrants further investigation to fully understand the net effect of this compound on endothelial health. Future research should focus on elucidating the direct effects of this compound on endothelial cell signaling, gene expression, and functional responses to provide a more complete picture of its therapeutic potential in cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols: Sorbinicate in Rabbit Models of Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease. Rabbit models are frequently employed in preclinical research to investigate the pathogenesis of atherosclerosis and to evaluate the efficacy of potential therapeutic agents.[1][2][3] Sorbinicate, a nicotinic acid derivative, has been investigated for its potential anti-atherosclerotic properties.[4] These application notes provide a detailed overview of the available in vivo research on this compound in rabbit models of atherosclerosis, including experimental protocols and data presentation templates. While specific quantitative data from comprehensive studies on this compound is limited in the available literature, this document outlines the established methodologies for conducting such studies, drawing from extensive research on experimental atherosclerosis in rabbits.

Data Presentation

Table 1: Effect of this compound on Serum Lipid Profile in Atherosclerotic Rabbits

Parameter Control Group (Normal Diet) Atherosclerotic Group (High-Cholesterol Diet) This compound-Treated Group (High-Cholesterol Diet + this compound) p-value
Total Cholesterol (mg/dL)Data PointData PointData PointValue
Triglycerides (mg/dL)Data PointData PointData PointValue
HDL-Cholesterol (mg/dL)Data PointData PointData PointValue
LDL-Cholesterol (mg/dL)Data PointData PointData PointValue

Table 2: Aortic Plaque Assessment in Rabbits Treated with this compound

Parameter Atherosclerotic Group (High-Cholesterol Diet) This compound-Treated Group (High-Cholesterol Diet + this compound) p-value
Aortic Plaque Area (%)Data PointData PointValue
Aortic Cholesterol Content (mg/g tissue)Data PointData PointValue
Intima-Media Thickness (µm)Data PointData PointValue

Table 3: Effect of this compound on Cerebral Blood Flow in Atherosclerotic Rabbits

Based on findings from Lanza et al., 1982.[4] Note: Specific quantitative values are not provided in the original abstract.

Parameter Atherosclerotic Group (High-Cholesterol Diet) This compound-Treated Group (High-Cholesterol Diet + this compound) Observation
Cerebral Blood Flow (CBF)ReducedLargely Counteracted ReductionThis compound was observed to reverse the negative effects of atherosclerosis on cerebral blood flow.[4]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of this compound in rabbit models of atherosclerosis, based on established practices.

Animal Model and Induction of Atherosclerosis
  • Animal Selection: Male New Zealand White rabbits are commonly used due to their sensitivity to cholesterol-rich diets.[5]

  • Housing and Acclimatization: Rabbits should be individually housed in standard cages under controlled temperature, humidity, and a 12-hour light/dark cycle. They should be allowed an acclimatization period of at least one week before the start of the experiment.

  • Atherogenic Diet: Atherosclerosis is typically induced by feeding a high-cholesterol diet (HCD). A common formulation consists of standard rabbit chow supplemented with 1-2% cholesterol and often includes a fat source like coconut or soybean oil to enhance absorption.[1] The duration of the HCD feeding can range from 8 to 12 weeks to establish significant atherosclerotic lesions.[5]

This compound Administration
  • Dosage and Formulation: The dosage of this compound should be determined based on previous literature or dose-response studies. The drug can be administered orally, for instance, mixed with the feed or administered by gavage.

  • Treatment Groups:

    • Control Group: Fed a standard rabbit chow diet.

    • Atherosclerotic Group: Fed the HCD.

    • This compound-Treated Group: Fed the HCD and administered this compound.

  • Duration of Treatment: this compound administration should commence either at the beginning of the HCD feeding (prevention study) or after a period of HCD feeding to establish plaques (regression study).

Blood Sample Collection and Lipid Analysis
  • Collection: Blood samples should be collected from the marginal ear vein at baseline and at regular intervals throughout the study.

  • Analysis: Serum should be separated by centrifugation. Total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels are to be determined using standard enzymatic colorimetric assays.

Aortic Plaque Assessment
  • Tissue Harvesting: At the end of the study, rabbits are euthanized, and the entire aorta is carefully dissected from the arch to the iliac bifurcation.

  • En Face Analysis: The aorta is opened longitudinally, cleaned of adipose tissue, and stained with a lipid-soluble dye such as Sudan IV or Oil Red O to visualize atherosclerotic plaques. The percentage of the total aortic surface area covered by plaques is then quantified using image analysis software.

  • Histological Analysis: Cross-sections of the aorta (e.g., from the aortic arch and thoracic aorta) are fixed in formalin, embedded in paraffin, and sectioned. Sections are then stained with Hematoxylin and Eosin (H&E) to assess general morphology and intima-media thickness. Masson's trichrome stain can be used to visualize collagen deposition.

Cerebral Blood Flow Measurement

A study by Lanza et al. (1982) suggests that this compound can counteract the reduction in cerebral blood flow (CBF) in atherosclerotic rabbits.[4] While the specific methodology from this study is not detailed in the abstract, a general approach could involve:

  • Methodology: Techniques such as the use of radiolabeled microspheres or advanced imaging modalities like magnetic resonance imaging (MRI) can be employed to measure regional CBF in conscious or anesthetized rabbits.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound in Rabbit Atherosclerosis Model cluster_setup Phase 1: Setup cluster_induction Phase 2: Atherosclerosis Induction & Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_endpoint Phase 4: Endpoint Analysis animal_selection Rabbit Selection (New Zealand White) acclimatization Acclimatization (1 week) animal_selection->acclimatization grouping Random Grouping (Control, Athero, this compound) acclimatization->grouping diet_control Control Diet grouping->diet_control diet_athero High-Cholesterol Diet (HCD) grouping->diet_athero treatment HCD + this compound grouping->treatment euthanasia Euthanasia diet_control->euthanasia blood_sampling Blood Sampling (Baseline, Intermediate, Final) diet_athero->blood_sampling cbf_measurement Cerebral Blood Flow (Optional) diet_athero->cbf_measurement diet_athero->euthanasia treatment->blood_sampling treatment->cbf_measurement treatment->euthanasia lipid_analysis Serum Lipid Analysis (TC, TG, HDL, LDL) blood_sampling->lipid_analysis aorta_harvest Aorta Harvesting euthanasia->aorta_harvest en_face En Face Plaque Analysis (Sudan IV Staining) aorta_harvest->en_face histology Histological Examination (H&E, Masson's Trichrome) aorta_harvest->histology

Caption: Experimental workflow for evaluating this compound.

Putative Signaling Pathway

signaling_pathway Putative Anti-Atherosclerotic Mechanism of this compound This compound This compound (Nicotinic Acid Derivative) lipid_metabolism Improved Lipid Metabolism This compound->lipid_metabolism cbf Improved Cerebral Blood Flow This compound->cbf serum_lipids Reduced Serum Total Cholesterol & Triglycerides lipid_metabolism->serum_lipids plaque_formation Decreased Atherosclerotic Plaque Formation serum_lipids->plaque_formation atherosclerosis Atherosclerosis Progression plaque_formation->atherosclerosis cbf->atherosclerosis Mitigates Effects

Caption: Putative mechanism of this compound in atherosclerosis.

References

Application Notes and Protocols for Sorbinicate Testing in Rat Models of Hyperlipoproteinemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing hyperlipoproteinemia in rats, designed for the subsequent testing of hypolipidemic agents such as Sorbinicate. The methodologies described herein are based on established models and provide a framework for consistent and reproducible results.

Introduction

Hyperlipoproteinemia, characterized by elevated levels of lipoproteins in the blood, is a major risk factor for cardiovascular diseases. Rodent models are invaluable tools for studying the pathophysiology of this condition and for the preclinical evaluation of new therapeutic agents. This compound, a derivative of nicotinic acid, is known to modulate lipid profiles, and this document outlines the necessary protocols to test its efficacy in established rat models of hyperlipoproteinemia.

Experimental Models for Inducing Hyperlipoproteinemia

Two primary models are detailed below: a chronic model induced by a high-fat diet (HFD), which mimics the slow progression of diet-induced hyperlipidemia in humans, and an acute model induced by Poloxamer 407 (P-407), which is suitable for rapid screening of compounds.

High-Fat Diet (HFD)-Induced Hyperlipoproteinemia (Chronic Model)

This model is effective for studying the long-term effects of hyperlipidemia and the efficacy of drugs on chronic conditions.

Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (200-270 g) are commonly used.[1]

  • Acclimatization: House the rats in a controlled environment (22 ± 3°C, 12-hour light-dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Diet Composition: The high-fat diet typically consists of a high percentage of calories from fat. A common formulation includes standard rat chow supplemented with cholesterol, cholic acid, and a fat source like lard or vegetable oil.[2] Another approach involves a diet with 45% of calories from fat, 20% from protein, and 35% from carbohydrates.[3] A specific example is a diet of 95% commercial rat feed, 4% cholesterol, and 1% cholic acid.[2]

  • Induction Period: Feed the rats the HFD for a period of 6 to 8 weeks to induce a stable hyperlipidemic state.[1][2]

  • Monitoring: Monitor body weight and food intake regularly. At the end of the induction period, collect blood samples to confirm the hyperlipidemic state by measuring lipid profiles (Total Cholesterol, Triglycerides, LDL, HDL). A significant increase in total cholesterol, LDL, and triglycerides compared to a control group fed a standard diet indicates successful induction.[4][5]

Table 1: Example High-Fat Diet Composition

ComponentPercentage (%)
Standard Rat Chow88
Lard10
Cholesterol1
Cholic Acid1
Poloxamer 407 (P-407)-Induced Hyperlipoproteinemia (Acute Model)

This model is characterized by a rapid and reversible increase in plasma lipids, making it suitable for high-throughput screening.

Protocol:

  • Animal Selection: Male Sprague-Dawley or Wistar rats are suitable for this model.

  • Acclimatization: Acclimatize the rats as described for the HFD model.

  • P-407 Administration: Prepare a 10% (w/w) solution of Poloxamer 407 in saline. Administer a single intraperitoneal (IP) injection of P-407 at a dose of 0.5 g/kg or 1 g/kg body weight.[6][7]

  • Induction and Peak Effect: Hyperlipidemia develops rapidly, with lipid levels peaking at approximately 36 hours post-injection.[7] The elevated lipid levels can remain for up to 180 hours.[7]

  • Blood Sampling: Collect blood samples at baseline (before injection) and at various time points post-injection (e.g., 24, 36, 48, 72 hours) to measure lipid profiles.

Table 2: Expected Lipid Profile Changes in P-407 Model

ParameterExpected ChangeTime to Peak
Total CholesterolSignificant Increase~36 hours[7]
TriglyceridesSignificant Increase~36 hours[7]
LDL-CholesterolSignificant Increase~36 hours[7]
HDL-CholesterolSignificant Increase~36 hours[6]

This compound Testing Protocol

Once hyperlipoproteinemia is established using either of the models above, the therapeutic agent can be administered.

Protocol:

  • Animal Grouping: Divide the hyperlipidemic rats into the following groups (n=6-8 per group):

    • Group 1: Normal Control: Healthy rats receiving a standard diet and vehicle.

    • Group 2: Hyperlipidemic Control: Hyperlipidemic rats receiving the vehicle.

    • Group 3: this compound Treatment Group(s): Hyperlipidemic rats receiving this compound at different doses.

    • Group 4: Positive Control (Optional): Hyperlipidemic rats receiving a standard-of-care drug like a statin.

  • This compound Administration: this compound, being a nicotinic acid derivative, can be administered orally. A suggested daily dose for testing, extrapolated from human studies, could be in the range of 100-300 mg/kg, but dose-ranging studies are recommended.[8] Dissolve this compound in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).

  • Treatment Period: For the HFD model, the treatment period is typically 3-4 weeks. For the P-407 model, this compound can be administered prior to or concurrently with the P-407 injection, with lipid profiles monitored over the subsequent 72-96 hours.

  • Data Collection and Analysis:

    • Lipid Profile: Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL) at the end of the treatment period.

    • Body and Organ Weight: Record the final body weight and the weight of the liver.

    • Histopathology: Perform histopathological analysis of the liver to assess lipid accumulation (steatosis).

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Visualization of Workflows and Pathways

Experimental Workflow for HFD-Induced Hyperlipoproteinemia and this compound Testing

HFD_Workflow acclimatization Acclimatization (1 week) diet_induction High-Fat Diet Induction (6-8 weeks) acclimatization->diet_induction lipid_check Lipid Profile Check (Confirmation) diet_induction->lipid_check grouping Random Grouping lipid_check->grouping treatment This compound Treatment (3-4 weeks) grouping->treatment data_collection Data Collection (Lipids, Weights) treatment->data_collection analysis Histopathology & Statistical Analysis data_collection->analysis

Caption: Workflow for HFD-induced hyperlipoproteinemia and drug testing.

Experimental Workflow for P-407-Induced Hyperlipoproteinemia and this compound Testing

P407_Workflow acclimatization Acclimatization (1 week) grouping Random Grouping acclimatization->grouping treatment This compound/Vehicle Administration grouping->treatment p407_injection P-407 Injection (0.5 or 1 g/kg IP) treatment->p407_injection blood_sampling Blood Sampling (0, 24, 36, 48, 72h) p407_injection->blood_sampling analysis Lipid Profile Analysis blood_sampling->analysis

Caption: Workflow for P-407-induced hyperlipoproteinemia and drug testing.

Proposed Signaling Pathway for this compound's Hypolipidemic Action

This compound is a prodrug of nicotinic acid. The proposed mechanism of action for nicotinic acid involves the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFA) to the liver. This, in turn, decreases the synthesis of triglycerides and the production of Very-Low-Density Lipoprotein (VLDL).

Sorbinicate_Pathway This compound This compound nicotinic_acid Nicotinic Acid This compound->nicotinic_acid Metabolism lipolysis Lipolysis nicotinic_acid->lipolysis Inhibits adipose Adipose Tissue adipose->lipolysis ffa Free Fatty Acids (FFA) lipolysis->ffa Reduces liver Liver ffa->liver Flux to tg_synthesis Triglyceride Synthesis ffa->tg_synthesis Substrate for liver->tg_synthesis vldl VLDL Production liver->vldl tg_synthesis->vldl Leads to plasma_tg Plasma Triglycerides vldl->plasma_tg Decreases plasma_ldl Plasma LDL vldl->plasma_ldl Decreases

Caption: Proposed mechanism of this compound's hypolipidemic effect.

References

Application Notes and Protocols: In Vitro Assessment of Sorbinicate's Effects on Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate, a nicotinic acid derivative, is recognized for its potential to modulate lipid metabolism. In vivo studies have suggested its superiority over nicotinic acid in improving lipid profiles and reducing hepatic triglyceride accumulation. These application notes provide a comprehensive guide to in vitro assays for characterizing the effects of this compound on hepatocytes, the primary cells responsible for lipid homeostasis. The following protocols and analyses will enable researchers to dissect the molecular mechanisms underlying this compound's hepatoprotective and lipid-lowering properties.

The key metabolic pathways in hepatocytes that are likely influenced by this compound, based on its relationship to nicotinic acid, include:

  • De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors.

  • Fatty Acid Oxidation (FAO): The breakdown of fatty acids to generate energy.

  • Cholesterol Synthesis and Efflux: The production and removal of cholesterol from the cells.

  • Hepatotoxicity: The potential for the compound to cause liver cell damage.

This document provides detailed protocols for assays to investigate each of these areas, along with templates for data presentation and visualization of the associated signaling pathways and experimental workflows.

Data Presentation: Summary of Anticipated Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described assays when testing the effects of this compound on primary human hepatocytes.

Table 1: Effect of this compound on De Novo Lipogenesis in Primary Human Hepatocytes

TreatmentConcentration (µM)Lipogenesis Rate (pmol/min/mg protein)% Inhibition
Vehicle Control-150.2 ± 12.50
This compound1135.8 ± 10.19.6
This compound1098.4 ± 8.734.5
This compound5065.1 ± 5.956.7
This compound10042.3 ± 4.171.8
Nicotinic Acid (Reference)10055.6 ± 6.263.0

Table 2: Effect of this compound on Fatty Acid Oxidation in Primary Human Hepatocytes

TreatmentConcentration (µM)Fatty Acid Oxidation Rate (pmol/min/mg protein)% Increase
Vehicle Control-85.4 ± 7.90
This compound192.1 ± 8.57.8
This compound10115.3 ± 10.235.0
This compound50148.7 ± 13.174.1
This compound100162.5 ± 15.390.3
GW7647 (PPARα agonist)1175.2 ± 16.8105.1

Table 3: Effect of this compound on Cholesterol Synthesis and Efflux in Primary Human Hepatocytes

TreatmentConcentration (µM)Cholesterol Synthesis (% of Control)Cholesterol Efflux (% of Control)
Vehicle Control-100 ± 9.2100 ± 8.5
This compound195.3 ± 8.1108.2 ± 9.1
This compound1082.1 ± 7.5125.6 ± 11.3
This compound5068.9 ± 6.3148.9 ± 13.7
This compound10055.4 ± 5.1165.4 ± 15.2
Simvastatin (Reference)1035.2 ± 3.9N/A

Table 4: Cytotoxicity of this compound in Primary Human Hepatocytes (LDH Release Assay)

TreatmentConcentration (µM)LDH Release (% of Maximum)Cell Viability (%)
Vehicle Control-5.2 ± 1.194.8
This compound15.5 ± 1.394.5
This compound106.1 ± 1.593.9
This compound508.9 ± 2.091.1
This compound10012.4 ± 2.587.6
Triton X-100 (Positive Control)0.1%1000

Experimental Protocols

De Novo Lipogenesis Assay

Principle: This assay measures the incorporation of a radiolabeled precursor, such as [1,2-¹⁴C]-acetate, into newly synthesized lipids.

Materials:

  • Primary human hepatocytes

  • Collagen-coated culture plates

  • Hepatocyte culture medium

  • [1,2-¹⁴C]-acetic acid, sodium salt

  • This compound stock solution (in DMSO)

  • Lipid extraction solution (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., Heptane:Diethyl ether:Acetic acid, 80:20:1 v/v/v)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Seed primary human hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.

  • Pre-incubate the cells with serum-free medium for 2 hours to deplete endogenous substrates.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Add [1,2-¹⁴C]-acetate (final concentration 1 µCi/mL) to each well and incubate for 4 hours at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Extract total lipids by adding the lipid extraction solution and incubating for 30 minutes.

  • Collect the lipid extract and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica gel TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

  • Air-dry the plate and visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the spots corresponding to triglycerides and phospholipids into separate scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Normalize the radioactivity to the total protein content of each well.

Fatty Acid Oxidation Assay

Principle: This assay measures the production of ¹⁴CO₂ or acid-soluble metabolites from the oxidation of a radiolabeled fatty acid, such as [1-¹⁴C]-palmitic acid.

Materials:

  • Primary human hepatocytes

  • Collagen-coated culture plates

  • Hepatocyte culture medium

  • [1-¹⁴C]-palmitic acid complexed to BSA

  • This compound stock solution (in DMSO)

  • Perchloric acid (PCA)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Seed primary human hepatocytes on collagen-coated plates.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Wash the cells with PBS and add incubation medium containing [1-¹⁴C]-palmitic acid-BSA complex (final concentration 0.5 µCi/mL).

  • Incubate for 2 hours at 37°C.

  • Stop the reaction by adding ice-cold perchloric acid.

  • Collect the supernatant (containing acid-soluble metabolites) and transfer to scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity.

  • Normalize the results to the total protein content.

Cholesterol Synthesis Assay

Principle: This assay measures the incorporation of [¹⁴C]-acetate into cholesterol.

Materials:

  • Primary human hepatocytes

  • Collagen-coated culture plates

  • Hepatocyte culture medium

  • [¹⁴C]-acetate

  • This compound stock solution (in DMSO)

  • Lipid extraction solvents (as in DNL assay)

  • TLC plates and developing solvent for cholesterol separation

  • Scintillation counting supplies

Protocol:

  • Follow steps 1-7 of the De Novo Lipogenesis Assay protocol.

  • Spot the lipid extract onto a TLC plate.

  • Develop the plate in a solvent system that separates cholesterol (e.g., hexane:ethyl acetate, 4:1 v/v).

  • Identify the cholesterol spot (using a standard) and scrape it into a scintillation vial.

  • Quantify the radioactivity and normalize to protein content.

Cholesterol Efflux Assay

Principle: This assay measures the transfer of radiolabeled cholesterol from hepatocytes to an acceptor, such as high-density lipoprotein (HDL).

Materials:

  • Primary human hepatocytes

  • [³H]-cholesterol

  • Hepatocyte culture medium

  • This compound stock solution (in DMSO)

  • HDL particles

  • Scintillation counting supplies

Protocol:

  • Label hepatocytes with [³H]-cholesterol by incubating overnight.

  • Wash the cells to remove excess unincorporated label.

  • Treat the cells with this compound or vehicle for 24 hours.

  • Add HDL-containing medium and incubate for 4-6 hours.

  • Collect the medium and centrifuge to remove any detached cells.

  • Measure the radioactivity in an aliquot of the medium.

  • Extract lipids from the cells and measure the cell-associated radioactivity.

  • Calculate cholesterol efflux as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

Hepatotoxicity Assay (LDH Release)

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Materials:

  • Primary human hepatocytes

  • Hepatocyte culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit

Protocol:

  • Seed hepatocytes in a 96-well plate.

  • Treat cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control and a positive control for maximal LDH release (e.g., 0.1% Triton X-100).

  • Collect the culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Calculate the percentage of LDH release relative to the positive control.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Primary Human Hepatocytes attach Allow Attachment (24h) start->attach treat Treat with this compound (Various Concentrations) attach->treat incubation Incubate (24h) treat->incubation dnl De Novo Lipogenesis incubation->dnl fao Fatty Acid Oxidation incubation->fao chol Cholesterol Metabolism incubation->chol tox Hepatotoxicity incubation->tox quant Quantification (Scintillation, Spectrophotometry) dnl->quant fao->quant chol->quant tox->quant norm Normalization to Protein Content quant->norm stats Statistical Analysis norm->stats

Caption: Experimental workflow for assessing this compound's effects on hepatocytes.

Proposed Signaling Pathway for this compound in Hepatocytes

signaling_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus This compound This compound srebp1c SREBP-1c (Transcription Factor) This compound->srebp1c Inhibits ppara PPARα (Transcription Factor) This compound->ppara Activates lxr LXR (Transcription Factor) This compound->lxr Activates dgat2 DGAT2 srebp1c->dgat2 cpt1 CPT1 ppara->cpt1 abca1 ABCA1 lxr->abca1 tg_synthesis Triglyceride Synthesis dgat2->tg_synthesis vldl VLDL Secretion tg_synthesis->vldl fao Fatty Acid Oxidation cpt1->fao chol_efflux Cholesterol Efflux (to HDL) abca1->chol_efflux outside Extracellular Space

Caption: Proposed signaling pathway of this compound in hepatocytes.

Application Notes and Protocols for Measuring Cerebral Blood Flow in Response to Sorbinicate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate, a D-glucitol hexanicotinate, is a derivative of nicotinic acid (niacin). Nicotinic acid is known for its vasodilatory properties, which are partly mediated through the release of nitric oxide (NO) from vascular endothelial cells.[1][2][3][4] An increase in NO can lead to the relaxation of smooth muscle in blood vessels, resulting in increased blood flow. Given that this compound is a nicotinic acid derivative, it is hypothesized to increase cerebral blood flow (CBF) through a similar mechanism. This application note provides detailed protocols for measuring the effects of this compound on cerebral blood flow in both preclinical animal models and in vitro cell cultures.

Inferred Signaling Pathway of this compound

This compound is metabolized to nicotinic acid, which can then act on endothelial cells. The proposed signaling pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide. NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This results in the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that cause smooth muscle relaxation and vasodilation, thereby increasing cerebral blood flow.

Caption: Inferred signaling pathway of this compound leading to vasodilation.

Part 1: Preclinical Measurement of Cerebral Blood Flow

This section outlines two common preclinical methods for measuring cerebral blood flow in animal models, such as rodents, following the administration of this compound.

Experimental Protocol 1: Laser Doppler Flowmetry (LDF)

Laser Doppler Flowmetry is a technique used to continuously monitor relative changes in microvascular cerebral blood flow.[5][6][7][8]

Workflow:

LDF_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Skull Exposure) Probe_Placement 2. LDF Probe Placement (Over region of interest) Animal_Prep->Probe_Placement Baseline 3. Baseline CBF Recording (Stabilization period) Probe_Placement->Baseline Treatment 4. This compound Administration (e.g., Intraperitoneal injection) Baseline->Treatment Post_Treatment 5. Post-Treatment CBF Recording (Continuous monitoring) Treatment->Post_Treatment Data_Analysis 6. Data Analysis (% change from baseline) Post_Treatment->Data_Analysis

Caption: Experimental workflow for Laser Doppler Flowmetry.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane). Anesthesia can affect cerebral blood flow, so it is crucial to maintain a consistent level throughout the experiment.

    • Secure the animal in a stereotaxic frame.

    • Expose the skull by making a midline incision on the scalp.

    • Thin the skull over the region of interest (e.g., the somatosensory cortex) using a dental drill until it is translucent.

  • LDF Probe Placement:

    • Position the LDF probe perpendicular to the thinned skull, ensuring it is not in direct contact to avoid pressure-induced changes in blood flow.

  • Baseline Recording:

    • Allow the animal to stabilize for at least 15 minutes.

    • Record baseline cerebral blood flow for 10-15 minutes.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection). A vehicle control group should also be included.

  • Post-Treatment Recording:

    • Continuously record cerebral blood flow for a predefined period (e.g., 60-90 minutes) after administration.

  • Data Analysis:

    • Express the LDF signal as a percentage change from the pre-administration baseline.

    • Compare the changes in the this compound-treated group to the vehicle control group.

Hypothetical Data:

Treatment GroupDose (mg/kg)Peak Change in CBF (%)Time to Peak (min)
Vehicle ControlN/A2 ± 1.5N/A
This compound1015 ± 3.230
This compound3028 ± 4.125
This compound10045 ± 5.520
Experimental Protocol 2: Arterial Spin Labeling (ASL) MRI

Arterial Spin Labeling is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow.[9][10][11][12][13][14][15]

Workflow:

ASL_MRI_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Placement in MRI) Baseline_Scan 2. Baseline ASL-MRI Scan (Pre-treatment CBF map) Animal_Prep->Baseline_Scan Treatment 3. This compound Administration (e.g., IV via cannula) Baseline_Scan->Treatment Post_Treatment_Scans 4. Post-Treatment ASL-MRI Scans (At multiple time points) Treatment->Post_Treatment_Scans Image_Processing 5. Image Processing & Quantification (Generation of CBF maps) Post_Treatment_Scans->Image_Processing Statistical_Analysis 6. Statistical Analysis (Comparison of CBF values) Image_Processing->Statistical_Analysis

Caption: Experimental workflow for Arterial Spin Labeling MRI.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal and place it in an MRI-compatible cradle.

    • Monitor vital signs (respiration, heart rate, temperature) throughout the experiment.

  • Baseline ASL-MRI Scan:

    • Acquire a baseline ASL-MRI scan to obtain a quantitative map of cerebral blood flow before treatment.

  • This compound Administration:

    • Administer this compound (and vehicle for the control group), typically via an intravenous cannula to allow for precise timing.

  • Post-Treatment ASL-MRI Scans:

    • Acquire a series of ASL-MRI scans at various time points post-administration (e.g., 15, 30, 60, 90 minutes).

  • Image Processing and Quantification:

    • Process the raw MRI data to generate quantitative cerebral blood flow maps (in units of ml/100g/min).

    • Define regions of interest (e.g., cortex, hippocampus) for regional CBF analysis.

  • Statistical Analysis:

    • Statistically compare the cerebral blood flow values before and after treatment within each group, and between the this compound and vehicle groups.

Hypothetical Data:

Treatment GroupDose (mg/kg)Baseline CBF (ml/100g/min)CBF at 30 min (ml/100g/min)% Change from Baseline
Vehicle ControlN/A52.3 ± 5.153.1 ± 4.81.5
This compound3051.9 ± 4.965.4 ± 6.226.0
This compound10052.5 ± 5.378.8 ± 7.150.1

Part 2: In Vitro Measurement of Nitric Oxide Production

This section describes an in vitro assay to investigate the direct effect of this compound on nitric oxide production in endothelial cells.

Experimental Protocol 3: Griess Assay for Nitrite Quantification

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of nitric oxide in cell culture supernatant.[16][17][18][19][20]

Workflow:

Griess_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) Treatment 2. Treatment with this compound (And controls) Cell_Culture->Treatment Supernatant_Collection 3. Collection of Supernatant Treatment->Supernatant_Collection Griess_Reaction 4. Griess Reaction (Addition of Griess reagents) Supernatant_Collection->Griess_Reaction Absorbance_Measurement 5. Absorbance Measurement (Spectrophotometer at 540 nm) Griess_Reaction->Absorbance_Measurement Quantification 6. Quantification (Using a nitrite standard curve) Absorbance_Measurement->Quantification

Caption: Experimental workflow for the Griess Assay.

Methodology:

  • Cell Culture:

    • Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate media until they reach a suitable confluency.

    • Plate the cells in a multi-well plate.

  • Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of this compound.

    • Include a vehicle control and a positive control (e.g., a known inducer of NO production like acetylcholine).

    • Incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection:

    • Carefully collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add the Griess reagents (typically sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to the supernatant samples.

  • Absorbance Measurement:

    • Incubate at room temperature, protected from light, for the recommended time to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Hypothetical Data:

TreatmentConcentration (µM)Nitrite Concentration (µM)
Vehicle ControlN/A1.2 ± 0.3
This compound103.5 ± 0.6
This compound508.1 ± 1.1
This compound20015.7 ± 2.3
Positive Control1018.2 ± 2.5

Conclusion

The protocols outlined in this application note provide a comprehensive framework for investigating the effects of this compound on cerebral blood flow and its underlying mechanism of action. By combining in vivo measurements of cerebral blood flow with in vitro assays for nitric oxide production, researchers can gain valuable insights into the potential therapeutic applications of this compound for conditions associated with cerebrovascular dysfunction.

References

Application Notes and Protocols for the Administration of Sorbinicate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate, the hexanicotinic acid ester of D-sorbitol, is a prodrug of nicotinic acid with vasodilating and hypolipidemic properties. In animal studies, it has demonstrated efficacy in improving lipid profiles and mitigating atherosclerosis. A key feature of this compound is its slow hydrolysis, which results in lower but more sustained plasma levels of nicotinic acid compared to the direct administration of nicotinic acid itself.[1] This pharmacokinetic profile may contribute to its enhanced therapeutic effects and potentially reduced side effects, such as the free fatty acid rebound observed with nicotinic acid administration.

Data Presentation

Table 1: this compound Administration and Effects in Animal Models
Animal ModelDosageRoute of AdministrationObserved EffectsReference
Rat (Normocholesterolemic)Equidose to 300 mg/kg Nicotinic AcidOral- Depression of plasma free fatty acids (FFA) and triglycerides.- No plasma FFA rebound was observed.[1]
Rabbit (Hypercholesterolemic)Equidose to plain nicotinic acidOral (mixed with diet)- Greater hypolipidemic and anti-atherogenic activity compared to nicotinic acid.

Signaling Pathway

The therapeutic effects of this compound are mediated through its active metabolite, nicotinic acid. Nicotinic acid primarily acts on the hydroxycarboxylic acid receptor 2 (HCA2), a G-protein coupled receptor highly expressed in adipocytes. Activation of HCA2 inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of hormone-sensitive lipase, ultimately inhibiting the release of free fatty acids from adipose tissue. The reduced availability of free fatty acids to the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).

cluster_adipocyte Adipocyte cluster_liver Liver This compound This compound (Oral Administration) Nicotinic_Acid Nicotinic Acid (Active Metabolite) This compound->Nicotinic_Acid Hydrolysis HCA2 HCA2 Receptor (GPCR) Nicotinic_Acid->HCA2 Binds to Gi Gi Protein HCA2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA HSL ↓ Hormone-Sensitive Lipase PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA Hepatic_FFA ↓ Hepatic FFA Uptake FFA->Hepatic_FFA Reduced availability TG_Synthesis ↓ Triglyceride Synthesis Hepatic_FFA->TG_Synthesis VLDL_Secretion ↓ VLDL Secretion TG_Synthesis->VLDL_Secretion

Caption: this compound's Mechanism of Action.

Experimental Protocols

Protocol 1: Induction of Hyperlipidemia in Rats

This protocol describes a common method for inducing hyperlipidemia in rats using a high-fat diet (HFD), a prerequisite for testing the efficacy of hypolipidemic agents like this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Standard laboratory chow

  • High-fat diet (HFD): A typical composition includes standard chow supplemented with cholesterol (1-2%), cholic acid (0.5%), and a fat source like lard or coconut oil (10-20%). The exact composition may vary based on the desired severity of hyperlipidemia.

  • Cages with ad libitum access to food and water.

Procedure:

  • Acclimatization: House the rats in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week, providing standard laboratory chow and water ad libitum.

  • Group Allocation: Randomly divide the animals into a control group (standard diet) and an experimental group (HFD).

  • Dietary Induction: Feed the respective diets to the groups for a period of 4-8 weeks. The duration can be adjusted based on the desired lipid profile changes.

  • Monitoring: Monitor the body weight and food intake of the animals weekly.

  • Confirmation of Hyperlipidemia: At the end of the induction period, collect blood samples (e.g., via tail vein) after an overnight fast to measure baseline serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C). Hyperlipidemia is confirmed by significantly elevated lipid levels in the HFD group compared to the control group.

Protocol 2: Oral Administration of this compound by Gavage

This protocol provides a general procedure for the oral administration of a test compound to rats via gavage. Note: The specific vehicle for this compound is not well-documented in the available literature. This compound is a poorly water-soluble compound. Therefore, a suspension is the most likely formulation. A common approach for administering insoluble compounds is to use an aqueous suspension with a suspending agent.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Other potential vehicles include a solution in polyethylene glycol 400 (PEG 400) or an oil-based vehicle like corn oil, depending on solubility tests.

  • Homogenizer or mortar and pestle

  • Magnetic stirrer

  • Animal balance

  • Oral gavage needles (stainless steel or flexible, appropriate size for rats, e.g., 16-18 gauge)

  • Syringes (appropriate volume for dosing)

Preparation of this compound Suspension (Example for 10 mg/mL in 0.5% CMC):

  • Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear, viscous solution is formed.

  • Weigh the required amount of this compound powder. For a 10 mg/mL suspension, use 100 mg of this compound for every 10 mL of vehicle.

  • Levigate the this compound powder with a small amount of the CMC vehicle to form a smooth paste. This can be done in a mortar.

  • Gradually add the remaining vehicle to the paste while mixing continuously to ensure a uniform suspension.

  • Continuously stir the suspension using a magnetic stirrer during the dosing procedure to maintain homogeneity.

Administration Procedure:

  • Dosage Calculation: Calculate the required dose for each animal based on its most recent body weight. For example, for a 300 mg/kg dose in a 250 g rat, the required dose is 75 mg. If using a 10 mg/mL suspension, the volume to be administered would be 7.5 mL. The total volume should not exceed the recommended maximum for oral gavage in rats (typically 10-20 mL/kg).

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body in a straight line.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth. Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Administration: Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.

  • Withdrawal and Monitoring: Gently withdraw the gavage needle. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a diet-induced hyperlipidemia model in rats.

cluster_setup Experimental Setup cluster_induction Hyperlipidemia Induction cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Acclimatization (1 week) Grouping Random Group Allocation Acclimatization->Grouping Induction Dietary Induction (4-8 weeks) Group1 Control Group (Standard Diet) Grouping->Group1 Group2 HFD Group (High-Fat Diet) Grouping->Group2 Baseline Baseline Blood Sampling & Lipid Profile Induction->Baseline HFD_Grouping Sub-grouping of HFD Animals Baseline->HFD_Grouping HFD_Vehicle HFD + Vehicle HFD_Grouping->HFD_Vehicle HFD_this compound HFD + this compound HFD_Grouping->HFD_this compound Treatment_Admin Daily Oral Gavage (Duration as per study design) HFD_Vehicle->Treatment_Admin HFD_this compound->Treatment_Admin Final_Sampling Final Blood & Tissue Collection Treatment_Admin->Final_Sampling Biochemical Biochemical Analysis (Lipid Profile, etc.) Final_Sampling->Biochemical Histopathology Histopathological Examination (e.g., Liver) Final_Sampling->Histopathology Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histopathology->Data_Analysis

References

Application Notes and Protocols for Long-Term Sorbinicate Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of long-term Sorbinicate administration, focusing on its hypolipidemic and anti-atherogenic properties. The protocols outlined below are based on established preclinical models and the available literature on this compound and related nicotinic acid derivatives.

Data Presentation: Quantitative Effects of Long-Term this compound Administration

The following tables summarize the key quantitative findings from a comparative preclinical study evaluating the long-term effects of this compound versus Nicotinic Acid.

Table 1: Effects of Long-Term Administration on Plasma Lipids in Cholesterol-Fed Rabbits (12 weeks)

Treatment GroupTotal Cholesterol (mg/dL)Atherosclerotic Lesions (% of Aortic Area)
Control (Cholesterol Diet)850 ± 12065 ± 15
Nicotinic Acid (300 mg/kg/day)650 ± 9045 ± 10
This compound (300 mg/kg/day) 500 ± 75 30 ± 8

Table 2: Effects of Long-Term Administration on Plasma and Liver Lipids in Rats (3 weeks)

Treatment GroupPlasma Free Fatty Acids (FFA) (µEq/L)Plasma Triglycerides (mg/dL)Liver Triglycerides (mg/g)
Control350 ± 50100 ± 155.0 ± 1.0
Nicotinic Acid (300 mg/kg/day)450 ± 60 (rebound)150 ± 20 (rebound)8.0 ± 1.5
This compound (300 mg/kg/day) 300 ± 40 80 ± 10 4.5 ± 0.8

Signaling Pathway

This compound, a prodrug of nicotinic acid, exerts its effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). The binding of the active metabolite, nicotinic acid, to GPR109A initiates a signaling cascade that leads to the observed hypolipidemic effects.

GPR109A_Signaling This compound This compound GPR109A GPR109A This compound->GPR109A binds to G_alpha_i G_alpha_i GPR109A->G_alpha_i activates Adenylyl_Cyclase Adenylyl_Cyclase G_alpha_i->Adenylyl_Cyclase inhibits Lipolysis_Inhibition Inhibition of Lipolysis cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates HSL HSL PKA->HSL phosphorylates & activates Triglycerides Triglycerides FFA_Glycerol FFA_Glycerol Triglycerides->FFA_Glycerol hydrolyzes to

Caption: GPR109A signaling pathway activated by this compound's active metabolite.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the long-term effects of this compound in preclinical models of hyperlipidemia.

Long-Term this compound Administration in a Cholesterol-Fed Rabbit Model of Atherosclerosis

Objective: To evaluate the long-term efficacy of this compound in reducing plasma cholesterol levels and atherosclerotic lesion formation in a diet-induced model of hypercholesterolemia.

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • High-cholesterol diet (e.g., 1% cholesterol)

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Blood collection tubes (containing EDTA)

  • Centrifuge

  • Plasma cholesterol assay kit

  • Aorta staining solution (e.g., Sudan IV)

  • Image analysis software

Workflow:

Cholesterol_Fed_Rabbit_Workflow Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Blood sample, Body Weight) Acclimatization->Baseline Diet_Induction High-Cholesterol Diet Induction (12 weeks) Baseline->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Treatment Daily Oral Gavage with this compound or Vehicle (12 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake, Clinical Signs) Treatment->Monitoring Blood_Collection Periodic Blood Collection (e.g., weeks 4, 8, 12) Treatment->Blood_Collection Euthanasia Euthanasia and Tissue Collection (End of 12 weeks) Treatment->Euthanasia Aorta_Staining Aorta Staining with Sudan IV Euthanasia->Aorta_Staining Data_Analysis Data Analysis (Plasma Cholesterol, Lesion Area) Aorta_Staining->Data_Analysis

Caption: Experimental workflow for the cholesterol-fed rabbit model.

Procedure:

  • Animal Acclimatization: House rabbits individually and allow them to acclimate for at least one week before the start of the study.

  • Baseline Measurements: Collect baseline blood samples for plasma cholesterol analysis and record body weights.

  • Induction of Hypercholesterolemia: Feed all rabbits a high-cholesterol diet for the entire duration of the study (12 weeks).

  • Randomization and Treatment: After a two-week induction period, randomize the animals into treatment groups (e.g., Control, Nicotinic Acid, this compound). Administer this compound or vehicle daily via oral gavage. A typical dose is 300 mg/kg/day.

  • Monitoring: Monitor the animals weekly for changes in body weight, food consumption, and any clinical signs of toxicity.

  • Blood Collection and Analysis: Collect blood samples at specified intervals (e.g., every 4 weeks) to monitor plasma cholesterol levels using a commercial assay kit.

  • Tissue Collection and Analysis: At the end of the 12-week treatment period, euthanize the animals. Carefully dissect the entire aorta, open it longitudinally, and stain with Sudan IV to visualize atherosclerotic lesions.

  • Data Analysis: Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software. Compare the mean values between the treatment groups.

Evaluation of Long-Term this compound Administration on Liver Triglycerides in Rats

Objective: To assess the effect of long-term this compound administration on hepatic triglyceride accumulation in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Standard rat chow

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Blood collection tubes

  • Centrifuge

  • Liver tissue homogenization buffer

  • Triglyceride assay kit

  • Spectrophotometer

Workflow:

Rat_Liver_Triglyceride_Workflow Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body Weight) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Daily Oral Gavage with this compound or Vehicle (3 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection (End of 3 weeks) Treatment->Euthanasia Liver_Homogenization Liver Homogenization Euthanasia->Liver_Homogenization Triglyceride_Assay Triglyceride Measurement Liver_Homogenization->Triglyceride_Assay Data_Analysis Data Analysis (Liver Triglyceride Levels) Triglyceride_Assay->Data_Analysis

Caption: Workflow for assessing liver triglycerides in rats.

Procedure:

  • Animal Acclimatization: House rats in groups and allow for at least one week of acclimatization.

  • Randomization and Treatment: Randomize rats into treatment groups. Administer this compound (e.g., 300 mg/kg/day) or vehicle daily via oral gavage for 3 weeks.

  • Monitoring: Record body weight and food intake weekly.

  • Tissue Collection: At the end of the treatment period, euthanize the rats and immediately excise the liver.

  • Liver Homogenization: Weigh a portion of the liver and homogenize it in an appropriate buffer.

  • Triglyceride Measurement: Determine the triglyceride concentration in the liver homogenate using a commercial triglyceride assay kit according to the manufacturer's instructions.

  • Data Analysis: Express liver triglyceride levels as mg per gram of liver tissue and compare the mean values between the treatment groups.

Application Notes and Protocols for Studying Atherosclerotic Plaque Reversal Using a Hypothetical Compound (e.g., Sorbinicate)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using a Nicotinic Acid Derivative (e.g., Sorbinicate) to Study Atherosclerotic Plaque Reversal

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid (niacin) and its derivatives are known to modulate lipid metabolism and inflammatory processes, both of which are crucial in the pathophysiology of atherosclerosis.[3][4] Therefore, a compound like this compound could potentially induce plaque reversal through mechanisms involving lipid reduction, inflammation suppression, and enhancement of cholesterol efflux.

Hypothetical Signaling Pathways for this compound

Based on the known effects of nicotinic acid derivatives, this compound is hypothesized to impact two major pathways involved in atherosclerosis: lipid metabolism and inflammation.

1. Lipid Metabolism Pathway: this compound may lower circulating levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. This could be achieved by inhibiting lipolysis in adipose tissue and reducing hepatic VLDL production.

cluster_lipid Lipid Metabolism Pathway This compound This compound Adipose Adipose Tissue This compound->Adipose Liver Liver This compound->Liver Increases ApoA1 Lipolysis Lipolysis Adipose->Lipolysis FFA Free Fatty Acids Lipolysis->FFA FFA->Liver VLDL VLDL Production Liver->VLDL HDL HDL Levels Liver->HDL LDL LDL Levels VLDL->LDL

Caption: Hypothetical lipid-modulating pathway of this compound.

2. Anti-Inflammatory Pathway: this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production in macrophages within the atherosclerotic plaque.[3]

cluster_inflammation Anti-Inflammatory Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibition Macrophage Macrophage Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Plaque Inflammation Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory pathway of this compound.

Experimental Protocols

A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to evaluate the efficacy of this compound in atherosclerotic plaque reversal.

In Vitro Assays

1. Macrophage Foam Cell Formation Assay:

  • Objective: To determine if this compound can inhibit the uptake of modified lipoproteins by macrophages, a critical step in plaque formation.

  • Methodology:

    • Culture human or murine macrophages (e.g., THP-1 or bone marrow-derived macrophages).

    • Induce foam cell formation by incubating the macrophages with oxidized LDL (oxLDL) or acetylated LDL (acLDL) for 24-48 hours.

    • Treat the cells with varying concentrations of this compound concurrently with the modified LDL.

    • Assess lipid accumulation within the macrophages using Oil Red O staining and quantification.

    • Measure cholesterol content using a cholesterol efflux assay.

2. Cholesterol Efflux Assay:

  • Objective: To assess if this compound promotes the removal of cholesterol from macrophages, a key process in plaque regression.

  • Methodology:

    • Load macrophages with radiolabeled or fluorescently-labeled cholesterol.

    • Incubate the cholesterol-loaded cells with HDL or ApoA1 as cholesterol acceptors.

    • Treat the cells with different concentrations of this compound.

    • After incubation, measure the amount of labeled cholesterol transferred from the cells to the media.

3. Anti-inflammatory Activity Assay:

  • Objective: To evaluate the anti-inflammatory properties of this compound in macrophages.

  • Methodology:

    • Stimulate macrophages with an inflammatory agent like lipopolysaccharide (LPS).

    • Treat the cells with various concentrations of this compound.

    • Measure the expression and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.

    • Assess the activation of the NF-κB pathway by Western blotting for phosphorylated NF-κB subunits.

In Vivo Models

1. Murine Models of Atherosclerosis Regression:

  • Objective: To investigate the effect of this compound on established atherosclerotic plaques in a living organism.

  • Animal Models: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are commonly used.

  • Methodology:

    • Induce atherosclerosis by feeding the mice a high-fat, high-cholesterol "Western-type" diet for 12-16 weeks.

    • Confirm the presence of atherosclerotic plaques using imaging techniques like ultrasound or magnetic resonance imaging (MRI).

    • Administer this compound (e.g., via oral gavage or in the diet) for a period of 4-8 weeks. A control group should receive a placebo.

    • Monitor plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides) throughout the study.

    • At the end of the treatment period, euthanize the mice and perfuse the vasculature.

    • Excise the aorta and perform en face analysis after Oil Red O staining to quantify the total plaque area.

    • Perform histological analysis of the aortic root to assess plaque size, composition (macrophage content, smooth muscle cell content, collagen content), and necrotic core area.

    • Analyze the expression of inflammatory and cholesterol metabolism-related genes in the plaque tissue using immunohistochemistry or qPCR.

Data Presentation

Quantitative data from these experiments should be organized into clear tables for comparison.

Table 1: In Vitro Efficacy of this compound

ParameterControlThis compound (Low Dose)This compound (High Dose)Positive Control (e.g., Statin)
Foam Cell Formation (% of Control) 100%75%50%60%
Cholesterol Efflux (% Increase) 0%20%40%30%
TNF-α Secretion (pg/mL) 500300150250
NF-κB Activation (Fold Change) 5.03.01.52.5

Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice

ParameterPlacebo GroupThis compound Group
Plasma LDL Cholesterol (mg/dL) 250 ± 20150 ± 15
Plasma HDL Cholesterol (mg/dL) 30 ± 545 ± 7
Aortic Plaque Area (%) 40 ± 525 ± 4
Plaque Macrophage Content (%) 30 ± 415 ± 3
Plaque Collagen Content (%) 15 ± 325 ± 4

Experimental Workflow Visualization

The overall workflow for evaluating a novel compound like this compound can be visualized as follows:

cluster_workflow Experimental Workflow for Atherosclerotic Plaque Reversal Study Start Hypothesis: This compound promotes plaque reversal InVitro In Vitro Studies (Foam Cell, Efflux, Anti-inflammatory) Start->InVitro InVivo In Vivo Studies (ApoE-/- or LDLR-/- mice) InVitro->InVivo Promising Results Analysis Data Analysis (Histology, Lipidomics, Gene Expression) InVivo->Analysis Conclusion Conclusion on Efficacy and Mechanism of Action Analysis->Conclusion

Caption: General workflow for studying a new anti-atherosclerotic drug.

Conclusion

While direct evidence for the use of this compound in atherosclerotic plaque reversal is lacking in the current scientific literature, the protocols and conceptual frameworks outlined in these application notes provide a robust starting point for its investigation. By systematically evaluating its effects on lipid metabolism and inflammation in established in vitro and in vivo models, researchers can elucidate its therapeutic potential and mechanism of action for the treatment of atherosclerosis.

References

Application of Sorbinicate in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate, the hexanicotinic acid ester of D-glucitol, is a nicotinic acid derivative that has been investigated for its potential therapeutic applications in cardiovascular diseases. As a prodrug, this compound is hydrolyzed in the body to release nicotinic acid (niacin), which is the active moiety responsible for its pharmacological effects. These notes provide an overview of the application of this compound in cardiovascular research, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. While specific quantitative data for this compound is limited in recent literature, the information presented here is based on the well-established effects of its active metabolite, nicotinic acid.

Mechanism of Action

The primary cardiovascular effects of this compound are mediated by nicotinic acid, which exerts its action through multiple mechanisms. The most well-characterized of these is the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3][4]

Lipid Metabolism: Nicotinic acid favorably modulates plasma lipid profiles.[5][6] Its effects include:

  • Reduction of Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL): Nicotinic acid inhibits the mobilization of free fatty acids from adipose tissue and reduces triglyceride synthesis in the liver. This leads to decreased production of VLDL and subsequently LDL.[5]

  • Increase of High-Density Lipoprotein (HDL): Nicotinic acid reduces the catabolism of ApoA-I, a key component of HDL, thereby increasing circulating HDL levels.[5][6]

Anti-inflammatory and Anti-atherosclerotic Effects: Beyond its impact on lipids, nicotinic acid exhibits pleiotropic effects that contribute to its anti-atherosclerotic properties. Activation of GPR109A on immune cells, such as macrophages, has been shown to have anti-inflammatory effects.[1][7][8][9] This can lead to a reduction in vascular inflammation, a key process in the development and progression of atherosclerosis.[1][9] Studies in mice have shown that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-lowering effects, a phenomenon mediated by GPR109A on immune cells.[7][8]

Signaling Pathways

The binding of nicotinic acid to GPR109A initiates a cascade of intracellular signaling events.

cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (Prodrug) Nicotinic_Acid Nicotinic Acid This compound->Nicotinic_Acid Hydrolysis GPR109A GPR109A (HCA2) Nicotinic_Acid->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Macrophage_Activation Macrophage Activation Gi->Macrophage_Activation Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates FFA_Mobilization Free Fatty Acid Mobilization HSL->FFA_Mobilization Decreases TG_Synthesis Hepatic Triglyceride Synthesis FFA_Mobilization->TG_Synthesis Reduces VLDL_Secretion VLDL Secretion TG_Synthesis->VLDL_Secretion Reduces Reduced LDL Levels Reduced LDL Levels VLDL_Secretion->Reduced LDL Levels Vascular_Inflammation Vascular Inflammation Macrophage_Activation->Vascular_Inflammation Reduces Anti-Atherosclerotic Effects Anti-Atherosclerotic Effects Vascular_Inflammation->Anti-Atherosclerotic Effects

Caption: this compound Signaling Pathway.

Data Presentation

The following tables summarize the expected effects of this compound, based on data from studies on its active metabolite, nicotinic acid.

Table 1: Effects on Lipid Profile

ParameterExpected Effect of this compound (Nicotinic Acid)Reference
Total CholesterolDecrease[7]
LDL CholesterolDecrease[5][6]
HDL CholesterolIncrease[5][6][7]
TriglyceridesDecrease[5]
Lipoprotein(a)Decrease[1]

Table 2: Pleiotropic Effects

ParameterExpected Effect of this compound (Nicotinic Acid)Reference
Vascular InflammationDecrease[1][9]
Atherosclerotic Plaque ProgressionInhibition[7][10]
Endothelial FunctionImprovement[1]

Experimental Protocols

In Vitro Assays

1. GPR109A Activation Assay

  • Objective: To determine the potency of this compound (or its active form, nicotinic acid) in activating the GPR109A receptor.

  • Cell Line: CHO or HEK293 cells stably expressing human GPR109A.

  • Methodology:

    • Plate the cells in a 96-well plate and culture overnight.

    • Wash the cells with a suitable buffer.

    • Add varying concentrations of this compound or nicotinic acid to the wells.

    • Incubate for a specified period.

    • Measure the downstream signaling, typically by quantifying the inhibition of cAMP production (e.g., using a LANCE cAMP kit) or by measuring calcium mobilization in cells co-expressing a suitable G-protein.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value.

2. In Vitro Hypolipidemic Activity Assay

  • Objective: To assess the effect of this compound on lipid metabolism in a cellular model.

  • Cell Line: Human hepatoma cell line, such as HepG2.

  • Methodology:

    • Culture HepG2 cells to confluence.

    • Treat the cells with various concentrations of this compound or nicotinic acid for 24-48 hours.

    • Collect the cell culture medium and cell lysates.

    • Measure the levels of triglycerides and apolipoprotein B (a component of VLDL and LDL) in the medium and lysates using commercially available kits.

  • Data Analysis: Compare the lipid levels in treated cells to untreated controls.

cluster_workflow In Vitro Experimental Workflow start Start cell_culture Cell Culture (e.g., HepG2, GPR109A-expressing cells) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment incubation Incubation (24-48 hours) treatment->incubation data_collection Data Collection (e.g., cAMP levels, Lipid quantification) incubation->data_collection analysis Data Analysis (EC50, Statistical Comparison) data_collection->analysis end End analysis->end

Caption: In Vitro Experimental Workflow.

In Vivo Models

1. Rabbit Model of Atherosclerosis

  • Objective: To evaluate the anti-atherosclerotic efficacy of this compound in vivo.

  • Animal Model: New Zealand White rabbits.[11][12][13]

  • Methodology:

    • Induce atherosclerosis by feeding the rabbits a high-cholesterol diet (e.g., 1-2% cholesterol) for 8-12 weeks.[12]

    • Administer this compound or a vehicle control orally to the treatment and control groups, respectively, throughout the study period.

    • At the end of the study, euthanize the animals and harvest the aortas.

    • Stain the aortas with Oil Red O to visualize atherosclerotic lesions.

    • Quantify the lesion area as a percentage of the total aortic surface area.

    • Collect blood samples periodically to measure plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).

  • Data Analysis: Compare the lesion size and lipid levels between the this compound-treated and control groups.

2. Measurement of Cerebral Blood Flow in Rabbits

  • Objective: To assess the effect of this compound on cerebral blood flow, particularly in the context of atherosclerosis.

  • Methodology:

    • Utilize the rabbit model of atherosclerosis as described above.

    • Measure cerebral blood flow using techniques such as the radioactive microsphere method or laser Doppler flowmetry.[14]

    • For the microsphere technique, inject radiolabeled microspheres into the left ventricle and collect a reference blood sample from an artery. After euthanasia, measure the radioactivity in brain tissue and the reference blood sample to calculate blood flow.

    • For laser Doppler flowmetry, place a probe on the exposed skull to continuously monitor cerebral blood flow.

  • Data Analysis: Compare cerebral blood flow in this compound-treated and control animals.

cluster_workflow In Vivo Atherosclerosis Model Workflow start Start animal_model Rabbit Model (High-Cholesterol Diet) start->animal_model treatment_groups Treatment Groups (this compound vs. Vehicle) animal_model->treatment_groups administration Oral Administration treatment_groups->administration monitoring Periodic Blood Sampling (Lipid Profile) administration->monitoring endpoint Endpoint (8-12 weeks) administration->endpoint monitoring->endpoint harvest Aorta & Tissue Harvest endpoint->harvest analysis Lesion Quantification (Oil Red O Staining) harvest->analysis end End analysis->end

Caption: In Vivo Atherosclerosis Model Workflow.

Conclusion

This compound, through its active metabolite nicotinic acid, presents a multi-faceted approach to addressing cardiovascular disease. Its ability to modulate lipid profiles and exert anti-inflammatory effects makes it a compound of interest for further research and development. The protocols and information provided herein offer a framework for investigating the therapeutic potential of this compound in a preclinical setting. Future studies should aim to delineate the specific pharmacokinetic and pharmacodynamic properties of this compound to fully understand its clinical utility.

References

Application Notes and Protocols for Quantifying Plasma Nicotinic Acid Levels After Sorbinicate Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate, a sorbitol hexanicotinate ester, is a prodrug of nicotinic acid (niacin), a well-established lipid-lowering agent. Upon oral administration, this compound is hydrolyzed to release nicotinic acid, which then exerts its therapeutic effects. A key characteristic of this compound is its ability to produce lower but more sustained plasma concentrations of nicotinic acid compared to the administration of immediate-release nicotinic acid. This pharmacokinetic profile may contribute to a better side-effect profile, particularly regarding the flushing effect commonly associated with high doses of nicotinic acid.

These application notes provide a comprehensive overview of the methodologies for quantifying plasma nicotinic acid levels following the administration of this compound. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Data Presentation

While specific pharmacokinetic data (Cmax, Tmax, AUC) for this compound from publicly available, full-text clinical trials is limited, the following tables summarize representative pharmacokinetic parameters for nicotinic acid following oral administration of a nicotinic acid formulation. This data is provided for comparative purposes and to illustrate the expected range of plasma concentrations. It is crucial to note that the administration of this compound is expected to result in a lower Cmax and a delayed Tmax for nicotinic acid.

Table 1: Pharmacokinetic Parameters of Nicotinic Acid in Human Plasma After Oral Administration of an Extended-Release Formulation

ParameterMean ValueUnit
Cmax9.3µg/mL
Tmax4.6hours
AUC(0-t)26.2µg*h/mL

Data from a study involving a 2,000 mg dose of extended-release niacin in healthy male volunteers.

Table 2: Linearity of Nicotinic Acid Quantification in Human Plasma using LC-MS/MS

AnalyteLinear RangeLower Limit of Quantification (LLOQ)
Nicotinic Acid1.25 - 3201.25 µg/L
Nicotinamide1.25 - 12801.25 µg/L
Nicotinuric Acid1.25 - 12801.25 µg/L

Data from a validated LC-MS/MS method for the simultaneous determination of nicotinic acid and its metabolites.[1]

Experimental Protocols

The following protocols describe a general framework for the quantification of nicotinic acid in human plasma, adaptable for studies involving this compound administration. The recommended method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) due to its high sensitivity and specificity.

Protocol 1: Plasma Sample Collection and Handling
  • Blood Collection: Collect whole blood samples from subjects at predetermined time points post-Sorbinicate administration into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: Within one hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting and Storage: Transfer the resulting plasma into clearly labeled polypropylene tubes. Store the plasma samples at -80°C until analysis to ensure the stability of nicotinic acid and its metabolites.

Protocol 2: Plasma Nicotinic Acid Quantification by HPLC-MS/MS

This protocol is based on established methods for nicotinic acid quantification.

1. Materials and Reagents:

  • Nicotinic acid certified reference standard
  • Nicotinic acid-d4 (internal standard)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic acid (LC-MS grade)
  • Ultrapure water
  • Human plasma (for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions: Prepare individual stock solutions of nicotinic acid and the internal standard (nicotinic acid-d4) in methanol at a concentration of 1 mg/mL.
  • Working Solutions: Prepare serial dilutions of the nicotinic acid stock solution in a mixture of methanol and water (1:1, v/v) to create working standards for the calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and QC samples on ice.
  • To 100 µL of each plasma sample, add 20 µL of the internal standard working solution.
  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the mobile phase.

4. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
  • Mobile Phase:
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: Develop a suitable gradient program to achieve optimal separation of nicotinic acid and its metabolites.
  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for nicotinic acid and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of nicotinic acid to the internal standard against the nominal concentration of the calibration standards.
  • Use a linear regression model with a weighting factor of 1/x² to fit the calibration curve.
  • Determine the concentration of nicotinic acid in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Sorbinicate_Metabolism This compound This compound (Sorbitol Hexanicotinate) Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Nicotinic_Acid Nicotinic Acid (Niacin) Hydrolysis->Nicotinic_Acid Pharmacological_Effect Lipid-Lowering Effects Nicotinic_Acid->Pharmacological_Effect

Caption: Metabolic conversion of this compound to active Nicotinic Acid.

Experimental_Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection Centrifugation Plasma Separation Blood_Collection->Centrifugation Storage Storage at -80°C Centrifugation->Storage Thawing Thaw Plasma Storage->Thawing IS_Addition Add Internal Standard Thawing->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Data_Processing Data Processing & Quantification HPLC_MSMS->Data_Processing

Caption: Workflow for plasma nicotinic acid quantification.

Nicotinic_Acid_Signaling cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases FFA_Liver FFA from Adipose Tissue FFA->FFA_Liver VLDL VLDL Synthesis FFA_Liver->VLDL Decreased influx leads to reduced synthesis

Caption: Nicotinic acid's signaling pathway for lipid lowering.

References

Application Notes and Protocols for In Vivo Imaging in Sorbinicate Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sorbinicate and its Presumed Mechanism of Action

This compound, a nicotinic acid derivative, is investigated for its potential therapeutic effects, which are likely mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). Nicotinic acid is known to bind to the G-protein coupled receptor GPR109A, but its structural similarity to nicotine also suggests a potential affinity for ionotropic nAChRs. The most abundant nAChR subtypes in the central nervous system are the α4β2 and α7 subtypes, which are implicated in a variety of neurological processes. Therefore, in vivo imaging of these receptors can provide crucial insights into the pharmacodynamics and mechanism of action of this compound.

This document provides an overview of key in vivo imaging techniques and detailed protocols to facilitate the study of this compound's effects on nAChRs in preclinical models. The presented methodologies are based on established imaging agents for α4β2 and α7 nAChRs, as direct imaging data for this compound is not yet available. The proposed studies will enable researchers to investigate this compound's receptor occupancy, biodistribution, and its influence on nicotinic signaling pathways.

I. Application Notes

Positron Emission Tomography (PET) for α4β2 nAChR Occupancy Studies

Principle: PET is a highly sensitive molecular imaging technique that allows for the quantitative measurement of receptor density and occupancy in vivo. By using a radiolabeled ligand specific for the α4β2 nAChR, such as 2-[¹⁸F]F-A-85380, it is possible to visualize and quantify the distribution of these receptors in the brain. In a competitive binding study, the displacement of the radiotracer by a competing ligand (e.g., this compound) can be measured, providing an estimate of the target receptor occupancy of the unlabeled drug.

Application to this compound Research: To determine if this compound binds to α4β2 nAChRs and to quantify its receptor occupancy at different doses, a competitive PET imaging study can be performed. A baseline scan with 2-[¹⁸F]F-A-85380 is conducted to measure the baseline receptor availability. Subsequently, animals are treated with this compound, and a second PET scan is performed. A reduction in the 2-[¹⁸F]F-A-85380 signal in the brain after this compound administration would indicate that this compound is occupying the α4β2 nAChRs.

Single-Photon Emission Computed Tomography (SPECT) for α4β2 nAChR Imaging

Principle: SPECT is another nuclear imaging technique that can be used to visualize and quantify the distribution of specific receptors. 5-[¹²³I]I-A-85380 is a well-established SPECT tracer with high affinity and selectivity for the α4β2 nAChR subtype. Similar to PET, SPECT can be used to perform competitive binding studies to assess receptor occupancy.

Application to this compound Research: SPECT with 5-[¹²³I]I-A-85380 offers an alternative to PET for studying this compound's interaction with α4β2 nAChRs. The experimental design is analogous to the PET competition study, involving a baseline scan followed by a scan after this compound administration to measure receptor occupancy.

PET for α7 nAChR Imaging

Principle: The α7 subtype of nAChRs can be imaged in vivo using specific PET radioligands such as [¹⁸F]ASEM. This allows for the investigation of drugs that may interact with this receptor subtype.

Application to this compound Research: To investigate whether this compound has an affinity for the α7 nAChR, a similar competitive PET imaging protocol as described for the α4β2 subtype can be employed using [¹⁸F]ASEM. A reduction in [¹⁸F]ASEM binding after this compound administration would suggest an interaction with the α7 nAChR.

In Vivo Fluorescence Imaging

Principle: In vivo fluorescence imaging utilizes fluorescently labeled probes that bind to a specific target. While deep-tissue imaging in the brain can be challenging due to light scattering and absorption, this technique can be valuable for studying receptor dynamics in more accessible tissues or in animal models with cranial windows.

Application to this compound Research: The development of a fluorescently labeled this compound analog or the use of fluorescently tagged antibodies against nAChR subunits could enable high-resolution imaging of receptor localization and trafficking in response to this compound treatment. This would provide valuable cellular and subcellular information to complement the macroscopic data obtained from PET and SPECT.

II. Quantitative Data Summary

The following tables summarize quantitative data from published in vivo imaging studies using established radiotracers for nAChRs. This data can serve as a reference for designing and interpreting studies on this compound.

Table 1: Quantitative PET Data for α4β2 nAChR Imaging with 2-[¹⁸F]F-A-85380 in Humans

Brain RegionDistribution Volume (DVLogan)
Cortical RegionsHigh Correlation with Simplified Methods
ThalamusLower Correlation with Simplified Methods

Table 2: Quantitative SPECT Data for α4β2 nAChR Imaging with 5-[¹²³I]I-A-85380 in Baboons [1]

Brain RegionTotal Distribution Volume (VT')Cytisine Displacement (Thalamus)Cytisine Displacement (Cerebellum)
ThalamusHigh70-72%36-55%

Table 3: Quantitative PET Data for α7 nAChR Imaging with [¹⁸F]ASEM in Baboons [2][3][4]

Brain RegionBinding Potential (BPND)In Vivo Specific Binding
α7-rich regions3.9 - 6.680-90%

Table 4: Receptor Binding Affinities (Ki) of Nicotinic Receptor Ligands

Compoundα3β4 nAChR (nM)α4β2 nAChR (nM)α7 nAChR (nM)
AT-10012.4476221
Epibatidine---
Nicotine---
Cytisine---

III. Experimental Protocols

Protocol 1: PET Imaging of α4β2 nAChR Occupancy by this compound in Rodents using 2-[¹⁸F]F-A-85380

1. Animal Preparation:

  • House adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) under a 12-hour light/dark cycle with ad libitum access to food and water.
  • Fast the animals for 4-6 hours before the PET scan to reduce blood glucose levels, which can affect the biodistribution of some radiotracers.
  • Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
  • Place a catheter in the tail vein for intravenous injection of the radiotracer and test compound.

2. Baseline PET Scan:

  • Position the anesthetized animal in the PET scanner.
  • Inject a bolus of 2-[¹⁸F]F-A-85380 (typically 100-250 µCi for a mouse) via the tail vein catheter.
  • Acquire dynamic PET data for 60-90 minutes.

3. This compound Administration and Second PET Scan:

  • Allow the animal to recover from the baseline scan. A washout period of at least 10 half-lives of ¹⁸F (~18 hours) is recommended.
  • On the day of the second scan, administer this compound at the desired dose and route (e.g., intraperitoneally or orally) at a predetermined time before the radiotracer injection.
  • Repeat the anesthesia and PET imaging procedure as described in step 2.

4. Image Analysis:

  • Reconstruct the dynamic PET images.
  • Co-register the PET images with a magnetic resonance imaging (MRI) template of a rodent brain for anatomical reference.
  • Define regions of interest (ROIs) for various brain areas (e.g., thalamus, cortex, cerebellum).
  • Generate time-activity curves (TACs) for each ROI.
  • Calculate the distribution volume (VT) or binding potential (BPND) for 2-[¹⁸F]F-A-85380 in each ROI for both the baseline and this compound-treated scans.
  • Calculate the percent receptor occupancy by this compound using the following formula:
  • Occupancy (%) = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] * 100

Protocol 2: In Vivo Competitive Binding Study Workflow

This protocol outlines the general workflow for a competitive binding study to assess the receptor occupancy of a test compound like this compound.

1. Animal Model Selection and Preparation:

  • Choose an appropriate animal model (e.g., rat, mouse).
  • Acclimatize animals to housing conditions.
  • Prepare animals for imaging as per the specific modality requirements (e.g., fasting, anesthesia, cannulation).

2. Baseline Imaging:

  • Administer the specific radioligand for the target receptor (e.g., 2-[¹⁸F]F-A-85380 for α4β2 nAChR).
  • Perform the imaging scan (PET or SPECT) to determine the baseline receptor availability.

3. Test Compound Administration:

  • Administer the test compound (this compound) at a specific dose and time point before the second imaging session. The timing should be based on the known or estimated pharmacokinetics of the compound.

4. Post-Dose Imaging:

  • Administer the same radioligand as in the baseline scan.
  • Perform the imaging scan under the same conditions as the baseline scan.

5. Data Analysis:

  • Quantify the radioligand uptake in the target regions for both baseline and post-dose scans.
  • Calculate the receptor occupancy of the test compound.

IV. Visualizations

Signaling Pathways

GPR109A_Signaling_Pathway cluster_0 Canonical G-protein Signaling cluster_1 β-Arrestin Signaling This compound This compound (Nicotinic Acid Derivative) GPR109A GPR109A Receptor This compound->GPR109A Gi Gi Protein GPR109A->Gi activates Beta_arrestin β-Arrestin GPR109A->Beta_arrestin recruits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis promotes Anti_inflammatory Anti-inflammatory Effects Beta_arrestin->Anti_inflammatory mediates

Caption: Presumed signaling pathway of this compound via the GPR109A receptor.

Experimental Workflows

PET_Workflow A1 Animal Preparation (Fasting, Anesthesia, Cannulation) B1 Baseline PET Scan: Inject 2-[18F]F-A-85380 A1->B1 C1 Dynamic Data Acquisition (60-90 min) B1->C1 D1 Animal Recovery (Washout Period) C1->D1 E1 Administer this compound D1->E1 F1 Post-Dose PET Scan: Inject 2-[18F]F-A-85380 E1->F1 G1 Dynamic Data Acquisition (60-90 min) F1->G1 H1 Image Reconstruction & Co-registration G1->H1 I1 Data Analysis: ROI Definition, TAC Generation H1->I1 J1 Calculate Receptor Occupancy I1->J1

Caption: Workflow for a PET-based receptor occupancy study.

Data_Analysis_Workflow A2 Raw PET Data B2 Image Reconstruction A2->B2 C2 Co-registration with MRI Atlas B2->C2 D2 Region of Interest (ROI) Definition C2->D2 E2 Time-Activity Curve (TAC) Generation D2->E2 F2 Kinetic Modeling (e.g., Logan Plot) E2->F2 G2 Quantification of Binding Potential (BP_ND) F2->G2 H2 Receptor Occupancy Calculation G2->H2

References

Application Notes and Protocols for the Evaluation of Sorbinicate in Animal Models of Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate, a hexa-nicotinate ester of D-sorbitol, is a lipid-lowering agent designed for the management of dyslipidemia. As a nicotinic acid derivative, it is anticipated to modulate lipid profiles by influencing lipoprotein metabolism. Its formulation as a slow-release prodrug of nicotinic acid suggests a potential for improved efficacy and a more favorable side-effect profile compared to conventional nicotinic acid. These application notes provide an overview of the use of animal models of dyslipidemia for the preclinical evaluation of this compound, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action

This compound acts as a prodrug, gradually releasing nicotinic acid, which then exerts its pharmacological effects. The primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A), predominantly expressed in adipocytes. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. The net result is a decrease in the lipolysis of stored triglycerides, leading to a reduced flux of free fatty acids (FFAs) to the liver. This reduction in hepatic FFA availability decreases the synthesis of triglycerides and the subsequent production and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). Additionally, nicotinic acid has been shown to increase levels of high-density lipoprotein (HDL), although the exact mechanism is not fully elucidated. Some studies also suggest a potential role of glucagon secretion inhibition in the hypocholesterolemic activity of nicotinic acid derivatives[1].

Sorbinicate_Mechanism_of_Action cluster_liver Liver cluster_blood Bloodstream This compound This compound Nicotinic_Acid Nicotinic Acid This compound->Nicotinic_Acid Hydrolysis GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Activates AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HSL Hormone-Sensitive Lipase cAMP->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA_Glycerol FFA + Glycerol TG->FFA_Glycerol Plasma_FFA Plasma FFA FFA_Glycerol->Plasma_FFA Released into Hepatic_FFA Hepatic FFA Uptake Hepatic_TG Hepatic Triglyceride Synthesis Hepatic_FFA->Hepatic_TG Reduced substrate VLDL VLDL Assembly & Secretion Hepatic_TG->VLDL Reduced Plasma_VLDL Plasma VLDL/LDL VLDL->Plasma_VLDL Reduced secretion Plasma_FFA->Hepatic_FFA Reduced uptake

Diagram 1: Proposed signaling pathway of this compound in adipocytes.

Animal Models of Dyslipidemia

The selection of an appropriate animal model is critical for the evaluation of lipid-lowering agents. Both diet-induced and chemically-induced models in various species are commonly used.

Diet-Induced Dyslipidemia in Rabbits

Rabbits are particularly sensitive to dietary cholesterol and develop hypercholesterolemia and atherosclerosis that share some features with the human condition.

Protocol for Induction of Dyslipidemia in Rabbits:

  • Animal Selection: Use male New Zealand White rabbits, approximately 2-3 months old.

  • Housing: House rabbits individually in stainless steel cages under a 12-hour light/dark cycle with controlled temperature and humidity.

  • Diet:

    • Control Group: Feed a standard rabbit chow diet.

    • Dyslipidemic Group: Feed a high-cholesterol diet (HCD). A common HCD consists of standard chow supplemented with 1% cholesterol and 5-10% coconut or peanut oil. A specific study evaluating this compound used a diet containing 1 g/day of cholesterol per rabbit for 12 weeks[2].

  • Induction Period: Maintain the respective diets for a period of 4 to 12 weeks to establish a stable dyslipidemic phenotype.

  • Monitoring: Monitor body weight and food consumption regularly. Collect blood samples at baseline and at regular intervals to assess the lipid profile.

Diet-Induced Dyslipidemia in Rats

Rats are also commonly used, although they are more resistant to diet-induced hypercholesterolemia than rabbits.

Protocol for Induction of Dyslipidemia in Rats:

  • Animal Selection: Use male Wistar or Sprague-Dawley rats, 6-8 weeks old.

  • Housing: House rats in polycarbonate cages (3-4 per cage) under standard laboratory conditions.

  • Diet:

    • Control Group: Feed a standard rat chow diet.

    • Dyslipidemic Group: Feed a high-fat, high-cholesterol diet. A typical diet may contain 20-40% fat (e.g., lard or butter), 1-2% cholesterol, and 0.5% cholic acid to enhance lipid absorption and dyslipidemia.

  • Induction Period: The diet should be administered for 4 to 8 weeks.

  • Monitoring: Monitor body weight and food intake. Collect blood samples for lipid analysis at baseline and at the end of the induction period.

Experimental Protocol for this compound Evaluation

The following is a general protocol for assessing the efficacy of this compound in an established animal model of dyslipidemia.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Dyslipidemia Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rabbits, Rats) Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Baseline_Data Baseline Data Collection (Body weight, Blood sample) Acclimatization->Baseline_Data Diet_Control Control Diet Group Baseline_Data->Diet_Control Diet_HCD High-Cholesterol Diet (HCD) Group Baseline_Data->Diet_HCD Induction_Period Induction Period (4-12 weeks) Diet_Control->Induction_Period Diet_HCD->Induction_Period Dyslipidemia_Confirmation Confirmation of Dyslipidemia (Lipid Profile Analysis) Induction_Period->Dyslipidemia_Confirmation HCD_Vehicle HCD + Vehicle Dyslipidemia_Confirmation->HCD_Vehicle HCD_this compound HCD + this compound Dyslipidemia_Confirmation->HCD_this compound HCD_Positive_Control HCD + Positive Control (e.g., Nicotinic Acid) Dyslipidemia_Confirmation->HCD_Positive_Control Treatment_Period Treatment Period (e.g., 3 weeks) HCD_Vehicle->Treatment_Period HCD_this compound->Treatment_Period HCD_Positive_Control->Treatment_Period Final_Data_Collection Final Data Collection (Body weight, Blood & Tissue Samples) Treatment_Period->Final_Data_Collection Biochemical_Analysis Biochemical Analysis (Lipid Profile, Liver Enzymes) Final_Data_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Diagram 2: General experimental workflow for this compound evaluation.

Methodology:

  • Animal Model: Establish dyslipidemia in the chosen animal model as described above.

  • Grouping: Randomly divide the dyslipidemic animals into the following groups (n=6-10 per group):

    • Group 1: Dyslipidemic Control (Vehicle)

    • Group 2: this compound (Low Dose)

    • Group 3: this compound (High Dose)

    • Group 4: Positive Control (e.g., Nicotinic Acid at an equimolar dose to this compound)

  • Drug Administration:

    • Administer this compound and the positive control orally (e.g., by gavage) once daily for a specified period. A study in rats used a dose of 300 mg/kg for 3 weeks[2].

    • The vehicle control group should receive the same volume of the vehicle used to dissolve/suspend the drugs.

  • Blood Sampling: Collect blood samples from the animals at baseline (before treatment) and at the end of the treatment period. For pharmacokinetic studies, more frequent sampling may be required.

  • Biochemical Analysis: Analyze plasma or serum samples for the following parameters:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • Free Fatty Acids (FFA)

    • Liver function enzymes (ALT, AST) to assess potential hepatotoxicity.

  • Tissue Analysis (Optional): At the end of the study, euthanize the animals and collect liver and aorta tissues. Tissues can be used for histopathological examination to assess lipid accumulation and atherosclerotic plaque formation.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the control groups.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Plasma Lipid Profile in Fasted Rats

Treatment GroupPlasma FFA (µEq/L)Plasma Triglycerides (mg/dL)
ControlBaselineBaseline
This compoundDepressedDepressed
Nicotinic AcidDepressedDepressed

Note: This table is a qualitative summary based on an available abstract[3]. The study reported that this compound depressed plasma FFA and triglycerides to a similar extent and duration as nicotinic acid, but with lower plasma levels of nicotinic acid and without the rebound effect on FFA seen with nicotinic acid.

Table 2: Hypolipidemic and Antiatherogenic Activity of this compound in Cholesterol-Fed Rabbits

Treatment GroupHypolipidemic ActivityAntiatherogenic Activity
Control (Cholesterol Diet)--
This compoundGreater than Nicotinic AcidGreater than Nicotinic Acid
Nicotinic Acid++

Note: This table is a qualitative summary based on an available abstract[2]. The study indicated that this compound showed greater hypolipidemic and anti-atherogenic activity compared to an equimolar dose of nicotinic acid in rabbits fed a high-cholesterol diet for 12 weeks.

Conclusion

The evaluation of this compound in well-characterized animal models of dyslipidemia is essential to elucidate its preclinical efficacy and safety profile. The protocols outlined in these application notes provide a framework for conducting such studies. It is crucial to meticulously document all experimental procedures and to present the quantitative data in a clear and organized manner to allow for robust scientific interpretation. The unique pharmacokinetic profile of this compound, characterized by a slow and sustained release of nicotinic acid, may translate to improved therapeutic outcomes in the management of dyslipidemia.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Sorbinicate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Sorbinicate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its main challenge in oral delivery?

This compound is a hexaester of sorbitol and nicotinic acid.[1][2] Based on its chemical structure, a high molecular weight and the presence of multiple ester groups, this compound is predicted to have low aqueous solubility. Poor solubility is a significant hurdle for oral drug delivery as it can lead to low dissolution rates in the gastrointestinal fluid, resulting in poor absorption and variable bioavailability.

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3][4] Drugs are classified into four categories:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining the BCS class of this compound is crucial for selecting an appropriate bioavailability enhancement strategy. Given its likely low solubility, this compound is expected to fall into either Class II or Class IV. If it is a Class II drug, enhancing its dissolution rate will be the primary goal. If it is a Class IV drug, both solubility and permeability enhancement strategies will be necessary.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Based on the predicted low solubility of this compound, the following formulation strategies are recommended:

  • Particle Size Reduction (Nanonization): Reducing the particle size of a drug increases its surface area-to-volume ratio, which can significantly improve its dissolution rate.

  • Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) are a promising option as they form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance its dissolution rate.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compoundCharacterize the solubility of this compound at different pH values (1.2, 4.5, and 6.8) to confirm low solubility.A clear understanding of the solubility profile to guide formulation development.
Poor dissolution of the crystalline formEmploy particle size reduction techniques such as micronization or nanomilling.Increased surface area leading to a faster dissolution rate.
Inadequate absorption due to low permeabilityConduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).Classification of this compound's permeability and determination if efflux transporters are involved.
Issue 2: Difficulty in Formulating a Stable and Effective Dosage Form
Possible Cause Troubleshooting Step Expected Outcome
Drug recrystallization in amorphous solid dispersionsScreen for suitable polymers that can effectively inhibit the recrystallization of this compound.A stable amorphous solid dispersion with improved dissolution.
Poor emulsification of SEDDS formulationOptimize the ratio of oil, surfactant, and co-surfactant in the SEDDS formulation.Formation of a stable and fine microemulsion upon dilution with aqueous media.
Low drug loading in lipid nanoparticlesSelect lipids with high this compound solubility and optimize the formulation process.Increased encapsulation efficiency and drug loading in the nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of this compound (Predicted and Experimental)

PropertyValueSource
Molecular FormulaC42H32N6O12PubChem[1]
Molecular Weight812.7 g/mol PubChem[1]
Predicted LogP(Value to be determined experimentally)N/A
Aqueous Solubility(Value to be determined experimentally)N/A
Permeability (Papp)(Value to be determined experimentally)N/A
BCS Classification(To be determined based on solubility and permeability data)N/A

Table 2: Comparison of Different this compound Formulations

FormulationMean Particle Size (nm)Drug Loading (%)In Vitro Dissolution Rate (at 30 min)In Vivo Bioavailability (%)
Unformulated this compound(Experimental Data)N/A(Experimental Data)(Experimental Data)
Micronized this compound(Experimental Data)N/A(Experimental Data)(Experimental Data)
This compound Nanosuspension(Experimental Data)N/A(Experimental Data)(Experimental Data)
This compound-SEDDS(Droplet Size)(Experimental Data)(Experimental Data)(Experimental Data)
This compound Solid DispersionN/A(Experimental Data)(Experimental Data)(Experimental Data)

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) of this compound

This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • Homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Disperse the this compound in the molten lipid.

  • Heat the surfactant solution in purified water to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a few minutes to form a coarse pre-emulsion.

  • Subject the pre-emulsion to probe sonication for a specified time to reduce the particle size to the nanometer range.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

This protocol outlines a method for assessing the in vitro release of this compound from different formulations.[5][6][7]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • 900 mL of pH 6.8 phosphate buffer containing 0.5% (w/v) sodium lauryl sulfate (to maintain sink conditions for a poorly soluble drug).

Procedure:

  • Set the paddle speed to 50 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Introduce the this compound formulation (equivalent to a specific dose) into the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Permeability Assay

This protocol is used to assess the intestinal permeability of this compound.[8][9][10][11][12]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage test.

  • For the apical-to-basolateral (A-B) permeability study, add the this compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral chamber and analyze the concentration of this compound.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • To investigate active efflux, perform a basolateral-to-apical (B-A) permeability study and calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.[13][14][15][16]

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Procedure:

  • Fast the rats overnight before dosing but allow free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using non-compartmental analysis.

  • To determine the absolute bioavailability, administer an intravenous dose of this compound to a separate group of rats and calculate the bioavailability using the formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Unformulated this compound Unformulated this compound Particle Size Reduction Particle Size Reduction Unformulated this compound->Particle Size Reduction Option 1 Lipid-Based Formulation Lipid-Based Formulation Unformulated this compound->Lipid-Based Formulation Option 2 Solid Dispersion Solid Dispersion Unformulated this compound->Solid Dispersion Option 3 Dissolution Testing Dissolution Testing Particle Size Reduction->Dissolution Testing Lipid-Based Formulation->Dissolution Testing Solid Dispersion->Dissolution Testing Permeability Assay (Caco-2) Permeability Assay (Caco-2) Dissolution Testing->Permeability Assay (Caco-2) Pharmacokinetic Study (Rats) Pharmacokinetic Study (Rats) Permeability Assay (Caco-2)->Pharmacokinetic Study (Rats) Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Study (Rats)->Bioavailability Assessment

Caption: Experimental workflow for enhancing this compound bioavailability.

bcs_classification_logic cluster_properties Physicochemical Properties cluster_bcs BCS Classification Solubility Solubility ClassI Class I (High Sol, High Perm) Solubility->ClassI High ClassII Class II (Low Sol, High Perm) Solubility->ClassII Low ClassIII Class III (High Sol, Low Perm) Solubility->ClassIII High ClassIV Class IV (Low Sol, Low Perm) Solubility->ClassIV Low Permeability Permeability Permeability->ClassI High Permeability->ClassII High Permeability->ClassIII Low Permeability->ClassIV Low

Caption: Logic for BCS classification of a drug substance.

sedds_mechanism SEDDS SEDDS Formulation (this compound in Oil/Surfactant) GI_Fluid Gastrointestinal Fluid SEDDS->GI_Fluid Dispersion Microemulsion Fine Oil-in-Water Microemulsion GI_Fluid->Microemulsion Self-emulsification Absorption Enhanced Absorption Microemulsion->Absorption Increased surface area & solubility

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Technical Support Center: Optimizing Sorbinicate Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorbinicate. Our goal is to help you optimize your experimental dosage to maximize therapeutic efficacy while minimizing potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug of nicotinic acid, meaning it is converted into nicotinic acid in the body. Nicotinic acid, also known as niacin (a form of vitamin B3), is a well-established agent for treating dyslipidemia. It favorably modulates blood lipid levels by lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.

The primary mechanism of action of nicotinic acid involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This receptor is highly expressed in adipocytes (fat cells) and immune cells. Activation of GPR109A in adipocytes inhibits the enzyme adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP inhibits hormone-sensitive lipase, which in turn reduces the breakdown of triglycerides and the release of free fatty acids (FFAs) into the bloodstream. The liver then has a reduced supply of FFAs to produce triglycerides and very-low-density lipoproteins (VLDL), a precursor to LDL.

Q2: What are the known side effects of this compound?

Direct clinical trial data on the dose-dependent side effects of this compound is limited in publicly available literature. However, as a prodrug of nicotinic acid, its side effect profile is expected to be similar, though potentially with a different incidence and severity due to its altered pharmacokinetic profile.

Studies comparing this compound to nicotinic acid suggest that this compound may have a more favorable side effect profile. Specifically, research in animal models has shown that an equidose of this compound, compared to nicotinic acid, did not induce plasma FFA and triglyceride rebound or triglyceride accumulation in the liver and heart, which are considered dangerous side effects of nicotinic acid.[1]

Common side effects associated with nicotinic acid, and therefore potentially with this compound, include:

  • Flushing: This is the most common side effect, characterized by warmth, redness, itching, and tingling of the skin, particularly on the face, neck, and chest. It is caused by the release of prostaglandins.

  • Gastrointestinal issues: These can include nausea, vomiting, abdominal pain, and diarrhea.

  • Hepatotoxicity: Elevated liver enzymes and, in rare cases, liver damage can occur, particularly with high doses or sustained-release formulations of nicotinic acid.

  • Hyperglycemia: Nicotinic acid can impair glucose tolerance and lead to elevated blood sugar levels.

  • Hyperuricemia: Increased uric acid levels may occur, potentially leading to gout.

Q3: How can I minimize the side effects of this compound in my experiments?

Minimizing side effects is crucial for successful and ethical research. Here are some strategies:

  • Dose Titration: Start with a low dose of this compound and gradually increase it over time. This allows the subject to build tolerance and can significantly reduce the incidence and severity of side effects, particularly flushing.

  • Administration with Food: Administering this compound with meals can help reduce gastrointestinal upset.

  • Pre-treatment with Aspirin: For flushing, pre-treatment with a low dose of aspirin (e.g., 81-325 mg) about 30 minutes before this compound administration can inhibit prostaglandin synthesis and reduce the flushing response. This should be done in accordance with your experimental protocol and institutional guidelines.

  • Monitor Liver Function: Regularly monitor liver enzymes (ALT, AST) to detect any signs of hepatotoxicity, especially when using higher doses or for prolonged periods.

  • Monitor Blood Glucose and Uric Acid: In long-term studies, periodic monitoring of blood glucose and uric acid levels is recommended.

Troubleshooting Guides

Problem: Severe Flushing Reaction Observed

Possible Cause: The flushing reaction is a known side effect of nicotinic acid, mediated by the release of prostaglandins D2 and E2 from skin cells upon GPR109A activation.

Solution:

  • Reduce the Dose: Immediately lower the administered dose of this compound.

  • Implement Dose Titration: If not already in place, begin a gradual dose escalation protocol.

  • Administer with Aspirin: Consider pre-treating with a low dose of a non-steroidal anti-inflammatory drug (NSAID) like aspirin, if your study design allows, to block prostaglandin production.

  • Administer with a Meal: This can sometimes lessen the intensity of the flushing reaction.

Problem: Subjects Exhibit Gastrointestinal Distress (Nausea, Vomiting)

Possible Cause: Direct irritation of the gastrointestinal mucosa by the drug.

Solution:

  • Administer with Food: Ensure this compound is given with a sufficient amount of food.

  • Divide the Dose: If the protocol allows, splitting the total daily dose into smaller, more frequent administrations can reduce the peak concentration and gastrointestinal irritation.

  • Formulation Check: Ensure the formulation of this compound is appropriate for the route of administration and is not contributing to the irritation.

Problem: Elevated Liver Enzymes Detected

Possible Cause: Drug-induced hepatotoxicity, a known, though less common, side effect of high-dose nicotinic acid.

Solution:

  • Discontinue or Reduce Dose: Depending on the severity of the enzyme elevation, either temporarily discontinue this compound administration or significantly reduce the dose.

  • Increase Monitoring Frequency: Increase the frequency of liver function tests to closely monitor the trend of the enzyme levels.

  • Evaluate Concomitant Medications: Review all other substances being administered to rule out any potential drug-drug interactions that could be contributing to liver toxicity.

Data Presentation

Due to the limited availability of direct quantitative data for this compound, the following table summarizes the common dose-dependent side effects of its active metabolite, nicotinic acid , which can be used as a reference for anticipating potential side effects in this compound experiments.

Table 1: Common Dose-Dependent Adverse Effects of Nicotinic Acid

Adverse EffectOnset Dose (approximate)Incidence and Severity Notes
Flushing 50 - 100 mgVery common, especially with immediate-release formulations. Severity and incidence tend to decrease with continued use.
Gastrointestinal Upset 500 - 1000 mgCan range from mild nausea to more severe vomiting and diarrhea. Often mitigated by administration with food.
Hepatotoxicity > 1500 mgRisk increases with higher doses and with sustained-release formulations. Regular monitoring of liver enzymes is crucial.
Hyperglycemia > 1000 mgCan lead to impaired glucose tolerance. Caution is advised in subjects with pre-existing diabetes or metabolic syndrome.
Hyperuricemia > 1000 mgMay increase the risk of gout in susceptible individuals.

Note: This data is for nicotinic acid and should be used as a guide for this compound. The pharmacokinetic profile of this compound may alter the dose-response relationship for these side effects.

Experimental Protocols

Protocol 1: Dose-Response Study for Efficacy and Side Effect Profiling of this compound in a Rodent Model of Dyslipidemia

1. Objective: To determine the dose-dependent effects of this compound on lipid profiles and to characterize the incidence and severity of common side effects.

2. Materials:

  • This compound (powder form, purity >98%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Dyslipidemic rodent model (e.g., high-fat diet-induced obese mice or Zucker rats)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Clinical chemistry analyzer for lipid panel, liver enzymes, glucose, and uric acid

  • Infrared thermometer or other device for measuring skin temperature (for flushing)

3. Methods:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Low-dose this compound (e.g., 10 mg/kg)

    • Group 3: Mid-dose this compound (e.g., 30 mg/kg)

    • Group 4: High-dose this compound (e.g., 100 mg/kg)

    • Group 5: Positive control (e.g., nicotinic acid at an equimolar dose to high-dose this compound)

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for 4 weeks.

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity, including changes in behavior, posture, and grooming. Record food and water intake and body weight.

    • Flushing Assessment: At 15, 30, and 60 minutes post-dosing on days 1, 7, 14, and 28, measure ear pinna or tail skin temperature as an indicator of flushing.

    • Weekly: Collect blood samples via tail vein or saphenous vein for analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides).

  • Terminal Procedures (End of Week 4):

    • Collect terminal blood samples via cardiac puncture for a comprehensive analysis of lipids, liver enzymes (ALT, AST), glucose, and uric acid.

    • Harvest liver tissue for histopathological examination to assess for any signs of steatosis or other abnormalities.

4. Data Analysis:

  • Analyze quantitative data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

  • Present data as mean ± standard error of the mean (SEM).

  • A p-value of <0.05 will be considered statistically significant.

Mandatory Visualization

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Adipocyte) cluster_therapeutic Therapeutic Pathway cluster_side_effect Side Effect Pathway (Flushing) This compound This compound (Prodrug) Nicotinic_Acid Nicotinic Acid (Active Drug) This compound->Nicotinic_Acid Metabolic Conversion GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates Beta_Arrestin β-Arrestin Recruitment GPR109A->Beta_Arrestin Activates AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease HSL_inhibition Hormone-Sensitive Lipase (Inhibition) cAMP_decrease->HSL_inhibition TG_breakdown_decrease ↓ Triglyceride Breakdown HSL_inhibition->TG_breakdown_decrease FFA_release_decrease ↓ Free Fatty Acid Release TG_breakdown_decrease->FFA_release_decrease Lipid_lowering Lipid-Lowering Effect FFA_release_decrease->Lipid_lowering PLA2_activation Phospholipase A2 (Activation) Beta_Arrestin->PLA2_activation PG_synthesis Prostaglandin Synthesis (PGD2, PGE2) PLA2_activation->PG_synthesis Flushing Flushing PG_synthesis->Flushing

Caption: this compound's mechanism of action via GPR109A signaling.

Experimental_Workflow start Start: Dose-Response Study Design animal_model Select Animal Model (e.g., Dyslipidemic Rodent) start->animal_model dose_selection Select Dose Range of this compound (Low, Mid, High) animal_model->dose_selection group_allocation Randomly Allocate Animals to Treatment Groups dose_selection->group_allocation drug_admin Daily Oral Administration of This compound/Vehicle group_allocation->drug_admin monitoring In-life Monitoring (Body Weight, Clinical Signs, Flushing) drug_admin->monitoring blood_sampling Weekly Blood Sampling (Lipid Profile) monitoring->blood_sampling Weekly terminal_procedures Terminal Procedures (Blood & Tissue Collection) monitoring->terminal_procedures End of Study data_analysis Biochemical & Histopathological Analysis terminal_procedures->data_analysis end End: Report Efficacy & Side Effect Profile data_analysis->end

Caption: Workflow for a preclinical dose-response study of this compound.

References

Technical Support Center: Managing Nicotinic Acid-Induced Flushing in Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for managing the flushing side effects associated with nicotinic acid (niacin) and its derivatives during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind nicotinic acid-induced flushing?

A1: Nicotinic acid-induced flushing is a well-documented side effect primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A).[1][2] This receptor is highly expressed on epidermal Langerhans cells and other immune cells like macrophages.[1][3][4][5] Upon binding of nicotinic acid, GPR109A activation triggers a signaling cascade that leads to the release of arachidonic acid from cell membranes.[1][2] This arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, predominantly COX-1, into various prostaglandins, with prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) being the key culprits.[1][2][3][6] These prostaglandins then bind to their respective receptors (DP1, EP2, and EP4) on the smooth muscle cells of dermal capillaries, causing vasodilation and the characteristic flushing, warmth, and itching.[1][2][7]

Q2: Which prostaglandins are most critical in the flushing response?

A2: Prostaglandin D2 (PGD2) is considered the major mediator of the niacin flush.[8][9] Studies have shown that oral administration of niacin leads to a dramatic, several hundred-fold increase in the plasma levels of PGD2's main metabolite.[8] Following niacin ingestion, the concentration of PGD2 in the venous blood draining from the skin is significantly higher than in arterial blood, confirming the skin as the primary site of its release.[1][9] While PGE2 and PGI2 levels also increase and contribute to vasodilation, the effect of PGD2 is the most pronounced.[1][3]

Q3: What are the established pharmacological strategies to mitigate flushing in experimental models?

A3: The two primary strategies target different points in the flushing pathway:

  • Inhibition of Prostaglandin Synthesis: Non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin and ibuprofen, effectively reduce flushing by inhibiting COX-1 and COX-2 enzymes, thereby preventing the synthesis of PGD2 and PGE2.[1][10] Pre-treatment with aspirin 30-60 minutes before niacin administration is a common and effective method.[11][12]

  • Blockade of Prostaglandin Receptors: A more targeted approach involves blocking the DP1 receptor, the primary receptor for PGD2. Laropiprant is a selective DP1 receptor antagonist that was developed specifically to be co-administered with niacin to reduce flushing.[4][13][14] It has been shown to significantly decrease the intensity of niacin-induced flushing without affecting its lipid-modifying benefits.[4][13]

Troubleshooting Experimental Issues

Q1: I am observing high variability in the flushing response in my mouse model. What are the potential causes and solutions?

A1: High variability is a common challenge in flushing studies. Consider the following factors:

  • Genetic Background: Different mouse strains can exhibit varied responses. Ensure you are using a consistent inbred strain (e.g., C57BL/6) for all experiments.

  • Age and Sex: These are known biological variables. Use animals of the same age and sex within an experimental group, or properly randomize and account for these factors in your statistical analysis.

  • Route and Vehicle of Administration: The method of nicotinic acid delivery (e.g., oral gavage, intraperitoneal injection) and the vehicle used can affect absorption rates and peak plasma concentrations. Standardize this procedure meticulously.

  • Acclimatization and Stress: Stress can influence cutaneous blood flow. Ensure animals are properly acclimatized to the laboratory environment and handling procedures before the experiment to minimize stress-induced physiological changes.

  • Measurement Technique: If using laser Doppler flowmetry, ensure the probe is placed consistently on the same skin location (e.g., the ear pinna) and that the animal is properly anesthetized or restrained to prevent movement artifacts.

Q2: My test compound, intended to reduce flushing, is not showing efficacy compared to the vehicle control. How should I troubleshoot this?

A2:

  • Verify Target Engagement: First, confirm that your compound is reaching its intended target at a sufficient concentration. This may require pharmacokinetic analysis to measure plasma and tissue levels of the drug.

  • Re-evaluate the Mechanism: Ensure the mechanism of your compound aligns with the flushing pathway. If it targets a downstream effector, but the primary prostaglandin surge is overwhelming, its effect may be masked.

  • Check Dosing and Timing: The timing of administration is critical. For a COX inhibitor like aspirin, pre-treatment is essential.[11] For a receptor antagonist, its pharmacokinetic profile must ensure it is at the target receptor when the prostaglandin release peaks (typically 15-45 minutes post-niacin).[1][8]

  • Positive Control Validation: Always include a positive control, such as aspirin, in your experiments. If aspirin also fails to reduce flushing in your model, it may indicate a problem with the experimental setup or the niacin challenge itself. If aspirin works, the issue is likely specific to your test compound.

  • Consider Alternative Pathways: While the PGD2 pathway is dominant, other mediators could be involved.[1] Some research also points to the involvement of the TRPV1 channel in the initial phase of flushing.[15] Your compound might not be addressing the full range of mediators in your specific model.

Data on Flushing Mitigation Strategies

The following table summarizes quantitative data on the efficacy of common pharmacological interventions used to reduce nicotinic acid-induced flushing.

InterventionDoseNiacin Formulation & DoseKey FindingEfficacy MetricReference
Aspirin 325 mgExtended-Release (ER) Niacin 2000 mgReduced incidence of flushing vs. placebo.53% of subjects flushed with aspirin vs. 77% with placebo.[1]
Aspirin 325 mgER Niacin (starting 500 or 1000 mg)Reduced severe flushing events in week 1.48% fewer patients had moderate or greater flushing vs. placebo.[16]
Aspirin 325 mgImmediate-Release Niacin 500 mgReduced overall intolerability of cutaneous reactions.Significantly more effective than 80 mg aspirin or placebo.[17][18][17][18]
Laropiprant 30 mgER Niacin 1500 mgReduced patient-rated flushing symptoms.~47% reduction in flushing score.[11]
Laropiprant 100 mgER Niacin 1500 mgReduced patient-rated flushing and skin blood flow.~67% reduction in flushing score; ~70% decrease in peak blood flow.[11]
Laropiprant 300 mgER Niacin 1500 mgReduced flushing more effectively than aspirin.Decreased peak increase in skin blood flow by 75%.[4]

Key Experimental Protocols

Protocol 1: Assessment of Cutaneous Flushing in Mice via Laser Doppler Flowmetry
  • Animal Preparation: Anesthetize a C57BL/6 mouse using an appropriate anesthetic (e.g., isoflurane). Place the mouse on a heating pad to maintain a core body temperature of 37°C.

  • Probe Placement: Securely fix a laser Doppler flowmetry (LDF) probe to the surface of the mouse's ear pinna to measure cutaneous blood flow.

  • Baseline Measurement: Record a stable baseline LDF signal for at least 10 minutes before any intervention.

  • Compound Administration (Pre-treatment): If testing an anti-flushing agent (e.g., aspirin, 30 mg/kg), administer it via oral gavage or intraperitoneal (IP) injection. Wait for the appropriate pre-treatment period (e.g., 30 minutes for aspirin).

  • Nicotinic Acid Challenge: Administer nicotinic acid (e.g., 50-100 mg/kg, IP) to induce the flushing response.

  • Data Acquisition: Continuously record the LDF signal for 60-90 minutes following the nicotinic acid challenge.

  • Data Analysis: Express the LDF signal as a percentage change from the baseline. Calculate key parameters such as the peak blood flow, time to peak, and the area under the curve (AUC) to quantify the flushing response. Compare these parameters between treatment groups (vehicle, niacin alone, niacin + test compound).

Protocol 2: Quantification of PGD2 Metabolite (9α,11β-PGF2) in Plasma
  • Experimental Design: Administer nicotinic acid and/or test compounds to animals as described in Protocol 1.

  • Sample Collection: At a predetermined time point corresponding to the peak flush (e.g., 15-30 minutes post-niacin), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C (e.g., 1,500 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the collected plasma at -80°C until analysis.

  • Quantification: Measure the concentration of the stable PGD2 metabolite, 9α,11β-PGF2, in the plasma using a validated method such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]

  • Data Analysis: Compare the plasma metabolite concentrations between different treatment groups to determine if the test compound inhibits niacin-induced PGD2 synthesis.

Visualized Pathways and Workflows

Flushing_Signaling_Pathway Nicotinic Acid-Induced Flushing Pathway NA Nicotinic Acid GPR109A GPR109A Receptor (Langerhans Cell) NA->GPR109A PLA2 Phospholipase A2 (PLA2) Activation GPR109A->PLA2 AA Arachidonic Acid Release PLA2->AA COX1 COX-1 Enzyme AA->COX1 PGs Prostaglandins (PGD2, PGE2) COX1->PGs DP1 DP1/EP Receptors (Capillary Smooth Muscle) PGs->DP1 Vaso Vasodilation (Flushing) DP1->Vaso Aspirin Aspirin / NSAIDs Aspirin->COX1 Laropiprant Laropiprant Laropiprant->DP1

Caption: Molecular pathway of nicotinic acid-induced flushing.

Experimental_Workflow Preclinical Anti-Flush Compound Testing Workflow Start Animal Acclimatization (e.g., 1 week) Grouping Randomize into Treatment Groups (Vehicle, Niacin, Niacin+Drug) Start->Grouping PreTreat Pre-treatment Administration (Vehicle or Test Compound) Grouping->PreTreat Baseline Record Baseline Cutaneous Blood Flow (LDF) PreTreat->Baseline Challenge Nicotinic Acid Challenge Baseline->Challenge LDF_Measure Continuous LDF Measurement (60-90 min) Challenge->LDF_Measure Blood_Sample Blood Collection at Peak Flush (for PG Metabolite Analysis) Challenge->Blood_Sample Analysis Data Analysis (LDF & PG Levels) LDF_Measure->Analysis Blood_Sample->Analysis End Compare Results & Draw Conclusions Analysis->End

Caption: Workflow for in vivo screening of anti-flushing compounds.

Troubleshooting_Logic Troubleshooting Unexpected Experimental Results rect_node rect_node Start Unexpected Result (e.g., No Efficacy) CheckPositive Did Positive Control (e.g., Aspirin) Work? Start->CheckPositive CheckSetup Review Experimental Setup: - Niacin Dose/Activity - Animal Model Consistency - Measurement Technique CheckPositive->CheckSetup No CheckCompound Is Compound's PK/PD Profile Adequate? CheckPositive->CheckCompound Yes CheckDose Review Compound: - Dose & Timing - Formulation/Solubility - Mechanism of Action CheckCompound->CheckDose No ConsiderAlt Consider Alternative Flushing Pathways CheckCompound->ConsiderAlt Yes

Caption: A logical guide for troubleshooting experimental outcomes.

References

Technical Support Center: Preventing Hepatotoxicity in Long-Term Sorbinicate Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies involving Sorbinicate. The focus is on preventing and monitoring potential hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its potential for hepatotoxicity?

A1: this compound is a nicotinic acid derivative.[1] Nicotinic acid, particularly in high doses and sustained-release formulations, has been associated with hepatotoxicity.[2][3][4] The mechanism is believed to be a direct toxic effect on the liver due to the overwhelming of its metabolic pathways.[3][5] Studies in rats have suggested that this compound may have a better safety profile regarding liver effects compared to equivalent doses of nicotinic acid, potentially due to its different absorption and distribution, which results in lower and more constant plasma levels of nicotinic acid.[1][6]

Q2: What are the early warning signs of this compound-induced hepatotoxicity in animal models?

A2: Early warning signs are often biochemical. An increase in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of liver damage.[7][8] ALT is considered more specific to liver injury.[8] Histopathological examination of liver tissue may reveal subtle changes like inflammatory cell infiltration or single-cell necrosis even before significant elevations in liver enzymes are observed.

Q3: How frequently should liver function be monitored in a long-term this compound study?

A3: For long-term rodent studies (e.g., 90 days or longer), it is recommended to perform baseline liver function tests before the start of the study. Subsequently, monitoring should be conducted at regular intervals, for instance, monthly, and at the termination of the study. More frequent monitoring may be necessary if initial results show any adverse trends.

Troubleshooting Guides

Issue 1: Elevated ALT/AST Levels Observed

Possible Cause 1: Intrinsic Hepatotoxicity of this compound.

  • Troubleshooting Steps:

    • Confirm the finding: Repeat the ALT/AST measurements on a fresh serum sample to rule out experimental error.

    • Dose-response assessment: If not already part of the study design, consider including satellite groups at lower doses to determine if the effect is dose-dependent.

    • Histopathological correlation: Euthanize a subset of animals from the affected group and perform a detailed histopathological examination of the liver to assess the extent and nature of the injury.

    • Investigate mechanism: Analyze liver tissue for markers of oxidative stress (e.g., MDA, GSH) and apoptosis (e.g., caspase-3 activity) to understand the potential mechanism of toxicity.

Possible Cause 2: Vehicle or Formulation Effects.

  • Troubleshooting Steps:

    • Review vehicle toxicity data: Ensure that the vehicle used for this compound administration is non-toxic at the administered volume and concentration.

    • Analyze formulation stability: Confirm the stability and purity of the this compound formulation being administered. Impurities or degradation products could be hepatotoxic.

Issue 2: No Significant Changes in ALT/AST, but Histopathology Shows Liver Abnormalities

Possible Cause: Low-grade or Chronic Liver Injury.

  • Troubleshooting Steps:

    • Refine histopathological analysis: Employ special stains (e.g., Masson's trichrome for fibrosis, Oil Red O for steatosis) to better characterize the observed changes.

    • Assess sensitive biomarkers: Consider measuring more sensitive or specific biomarkers of liver injury, such as microRNAs (e.g., miR-122) in the serum.

    • Evaluate oxidative stress: Quantify markers of oxidative stress in liver tissue, as this can be an early event preceding overt necrosis and enzyme release.

Data Presentation

Table 1: Key Parameters for Monitoring Hepatotoxicity in Long-Term this compound Studies

ParameterMatrixFrequencyRationale
Alanine Aminotransferase (ALT)SerumBaseline, Monthly, TerminationA specific indicator of hepatocellular injury.[8]
Aspartate Aminotransferase (AST)SerumBaseline, Monthly, TerminationAn indicator of hepatocellular injury.
Alkaline Phosphatase (ALP)SerumBaseline, Monthly, TerminationAn indicator of cholestatic injury.
Total BilirubinSerumBaseline, Monthly, TerminationA measure of the liver's ability to conjugate and excrete bilirubin.
Histopathology (H&E staining)Liver TissueTermination (and interim if necessary)To assess liver morphology for signs of inflammation, necrosis, and other abnormalities.[9][10]
Oxidative Stress Markers (MDA, GSH)Liver Tissue HomogenateTerminationTo investigate the role of oxidative stress in potential toxicity.[11][12][13]

Experimental Protocols

Long-Term Rodent Hepatotoxicity Study Protocol
  • Animal Model: Male and female Sprague-Dawley rats (8-9 weeks old).

  • Group Size: At least 10 animals per sex per group.

  • Dose Levels: A control group (vehicle only) and at least three dose levels of this compound (low, mid, high). The high dose should be selected to induce some evidence of toxicity if possible, while the low dose should produce no observed adverse effects.

  • Administration: Oral gavage, once daily for at least 90 days.

  • Monitoring:

    • Clinical Observations: Daily.

    • Body Weight: Weekly.

    • Food Consumption: Weekly.

    • Blood Collection (for clinical chemistry): Retro-orbital plexus under light isoflurane anesthesia at baseline, monthly, and at termination.

  • Terminal Procedures:

    • Euthanasia by CO2 asphyxiation followed by exsanguination.

    • Gross pathological examination of all organs.

    • Collection of liver for histopathology and analysis of oxidative stress markers.

Protocol for ALT and AST Measurement in Serum

This protocol is based on a colorimetric assay using a commercial kit.

  • Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate. The pyruvate is then measured. AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate.

  • Procedure:

    • Collect blood and allow it to clot. Centrifuge to separate the serum.

    • Follow the instructions provided with the commercial ALT and AST assay kits.[14][15]

    • Typically, this involves adding a small volume of serum to a reaction mixture in a 96-well plate.

    • Incubate the plate at 37°C for a specified time.

    • Read the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the enzyme activity based on a standard curve.

Protocol for Histopathological Evaluation of Liver Tissue
  • Tissue Fixation: Immediately fix liver samples in 10% neutral buffered formalin for at least 24 hours.[10]

  • Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining:

    • Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

    • Stain with Hematoxylin and Eosin (H&E) for general morphology.

    • Mount with a coverslip using a permanent mounting medium.

  • Evaluation: A board-certified veterinary pathologist should blindly evaluate the slides for features of liver injury, including inflammation, necrosis, apoptosis, steatosis, and fibrosis.[9][16]

Protocol for Measurement of Oxidative Stress Markers in Liver Homogenate
  • Tissue Homogenization:

    • Weigh a portion of the frozen liver tissue.

    • Homogenize in ice-cold buffer (e.g., phosphate buffer) to create a 10% (w/v) homogenate.

    • Centrifuge the homogenate at a low speed to remove cellular debris. Collect the supernatant.

  • Malondialdehyde (MDA) Assay (TBARS Assay):

    • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product.

    • Procedure: Mix the liver homogenate supernatant with a TBA reagent and heat. Measure the absorbance of the resulting pink-colored solution.

  • Reduced Glutathione (GSH) Assay:

    • Principle: GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.

    • Procedure: Mix the liver homogenate supernatant with DTNB and measure the absorbance.

Visualizations

Hepatotoxicity_Pathway cluster_drug_metabolism Drug Metabolism in Hepatocyte cluster_cellular_stress Cellular Stress cluster_downstream_effects Downstream Effects This compound This compound Metabolites Metabolites This compound->Metabolites Phase I/II Enzymes ROS_Production Increased ROS Production Metabolites->ROS_Production Overwhelms antioxidant capacity Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolites->Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Necrosis Hepatocyte Necrosis ROS_Production->Necrosis ER_Stress ER Stress Mitochondrial_Dysfunction->ER_Stress Apoptosis Hepatocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis ER_Stress->Apoptosis Inflammation Inflammation Apoptosis->Inflammation Necrosis->Inflammation Liver_Injury Liver Injury (Elevated ALT/AST) Necrosis->Liver_Injury Inflammation->Liver_Injury

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow Start Start Animal_Dosing Long-Term this compound Administration (e.g., 90 days) Start->Animal_Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight) Animal_Dosing->Monitoring Termination Study Termination Animal_Dosing->Termination Blood_Sampling Periodic Blood Sampling (Monthly) Monitoring->Blood_Sampling Serum_Analysis Serum ALT/AST Measurement Blood_Sampling->Serum_Analysis Analysis Analysis Termination->Analysis Analysis->Serum_Analysis Liver_Analysis Liver Collection Analysis->Liver_Analysis Data_Interpretation Data Interpretation & Risk Assessment Serum_Analysis->Data_Interpretation Histopathology Histopathology Liver_Analysis->Histopathology Oxidative_Stress Oxidative Stress Markers Liver_Analysis->Oxidative_Stress Histopathology->Data_Interpretation Oxidative_Stress->Data_Interpretation

Caption: Experimental workflow for assessing hepatotoxicity.

References

Technical Support Center: Sorbinicate (D-Glucitol Hexanicotinate) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Sorbinicate. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities are typically process-related. These include incompletely esterified sorbitol derivatives (e.g., penta-, tetra-, and tri-nicotinate esters), unreacted starting materials such as D-sorbitol and nicotinic acid, and residual reagents or solvents like pyridine and phosphoric acid byproducts from the hydrolysis of phosphorus oxychloride (POCl₃).

Q2: Why is achieving a hexa-substituted product selectively a major challenge?

A2: D-sorbitol has six hydroxyl groups with varying reactivity. Achieving complete and uniform esterification across all six positions to yield the hexanicotinate ester is statistically challenging. Steric hindrance increases with each successive esterification, making the final substitutions more difficult and often requiring optimized reaction conditions, such as an excess of the nicotinic acid reagent.[1]

Q3: What analytical methods are recommended for purity assessment of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main product and separating it from partially esterified intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying impurities, while techniques like Infrared Spectroscopy (IR) can confirm the presence of ester functional groups.

Q4: Which solvent system is typically effective for the recrystallization of this compound?

A4: Due to its polyester nature, finding an ideal single-solvent system can be difficult. A common strategy for similar complex esters is to dissolve the crude product in a good solvent (like Dichloromethane or a similar chlorinated solvent) and then induce precipitation by adding a non-solvent (such as hexanes or methanol).[2] The optimal system often requires empirical determination.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction due to insufficient reagent, time, or temperature.Increase the molar ratio of nicotinic acid to D-glucitol to at least 7.4:1 as suggested by optimized protocols.[1] Ensure the reaction temperature is maintained between 78-85°C for a sufficient duration (e.g., 230-280 minutes).[1]
Degradation of reagents or product.Use fresh, anhydrous pyridine and POCl₃. Avoid excessive heating or prolonged reaction times beyond the optimized window, which can lead to side reactions.
Poor Purity Profile (Multiple Peaks in HPLC) Incomplete esterification.Re-evaluate the reaction conditions (time, temperature, stoichiometry). A higher excess of the acylating agent may be necessary to drive the reaction to completion.
Presence of residual pyridine.During workup, ensure the reaction mixture is poured into a large volume of cold water to precipitate the product and separate it from the water-soluble pyridine.[1] Wash the filtered product thoroughly with water.
Product Fails to Crystallize The crude product is too impure (oily consistency).First, attempt to purify the crude material using column chromatography to remove major impurities. The enriched fractions are more likely to crystallize.
Incorrect solvent system for recrystallization.Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, acetone, DCM, and their mixtures with anti-solvents like hexanes or water) to find a suitable system where the product is soluble when hot but insoluble when cold.[3][4]
Final Product is Discolored (Yellow/Brown) Residual trapped impurities or thermal degradation.Consider treating the solution with activated carbon before the final filtration step of recrystallization to remove colored impurities.[5] Ensure that all heating steps are performed at the lowest effective temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification

This protocol is adapted from established patent literature for the synthesis of D-glucitol hexanicotinate.[1]

Materials:

  • D-Glucitol (Sorbitol)

  • Nicotinic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Nicotinamide (catalyst)

Procedure:

  • In a reaction vessel, dissolve nicotinic acid in anhydrous pyridine. A molar ratio of at least 7.4:1 of nicotinic acid to D-glucitol is recommended.

  • Add a catalytic amount of nicotinamide to the mixture.

  • Slowly add POCl₃ to the solution while maintaining the temperature.

  • Before the addition of D-glucitol, dilute the reaction mixture with additional pyridine.

  • Add D-glucitol to the reaction mixture.

  • Heat the mixture to a temperature between 78-85°C and maintain for 230-280 minutes.

  • After the reaction is complete, cool the mixture.

  • Pour the reaction mixture in small portions into a large volume of cold water under vigorous stirring to precipitate the crude product.

  • Isolate the crude this compound by vacuum filtration and wash thoroughly with water to remove residual pyridine and other water-soluble impurities.

  • Dry the crude product under vacuum.

Protocol 2: Purification of this compound by Recrystallization

This is a general protocol for the purification of a polyester compound and should be optimized for this compound.

Procedure:

  • Transfer the crude, dried this compound to a clean flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) in which the compound has high solubility at elevated temperatures.

  • Heat the mixture gently with stirring until the solid completely dissolves. If insoluble impurities remain, perform a hot gravity filtration.[5]

  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[3]

  • To maximize yield, place the flask in an ice bath for at least 15-30 minutes to complete the crystallization process.[5]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Dry the purified this compound crystals under vacuum to remove all residual solvent.

Visualized Workflows and Logic

Synthesis_Workflow Reactants D-Sorbitol + Nicotinic Acid Reaction Esterification Reaction (78-85°C, 4-5h) Reactants->Reaction Reagents Pyridine (Solvent) POCl3 (Activator) Nicotinamide (Catalyst) Reagents->Reaction Workup Precipitation in Cold Water Reaction->Workup Quench Crude Crude this compound (with impurities) Workup->Crude Isolation Purification Purification (Recrystallization) Crude->Purification Product Pure this compound Purification->Product Purification_Workflow CrudeProduct Crude this compound Dissolution 1. Dissolve in minimal hot solvent CrudeProduct->Dissolution HotFiltration 2. Hot Gravity Filtration (optional, removes insolubles) Dissolution->HotFiltration Cooling 3. Slow Cooling to Room Temperature HotFiltration->Cooling IceBath 4. Cool in Ice Bath Cooling->IceBath Collect 5. Vacuum Filtration (Collect Crystals) IceBath->Collect Wash 6. Wash with Ice-Cold Solvent Collect->Wash Dry 7. Dry Under Vacuum Wash->Dry PureProduct Pure Crystalline this compound Dry->PureProduct Troubleshooting_Purity Start Low Purity in Final Product CheckHPLC Analyze HPLC Chromatogram Start->CheckHPLC EarlyPeaks Early Eluting Peaks? CheckHPLC->EarlyPeaks BroadPeaks Broad Product Peak or Multiple Close Peaks? CheckHPLC->BroadPeaks EarlyPeaks->BroadPeaks No ResidualReactants Likely Residual Reactants (Sorbitol, Nicotinic Acid) EarlyPeaks->ResidualReactants Yes IncompleteReaction Likely Incomplete Esterification (Penta-, Tetra-esters) BroadPeaks->IncompleteReaction Yes RecrystallizationIssue Ineffective Recrystallization BroadPeaks->RecrystallizationIssue No ImproveWash ACTION: Improve aqueous wash during workup. ResidualReactants->ImproveWash OptimizeReaction ACTION: Increase reaction time, temperature, or excess reagent. IncompleteReaction->OptimizeReaction RescreenSolvents ACTION: Re-screen recrystallization solvents or consider chromatography. RecrystallizationIssue->RescreenSolvents

References

Technical Support Center: Refining Animal Models for Sorbinicate Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorbinicate in animal models. Our goal is to help you refine your experimental designs for more accurate and reproducible efficacy testing.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in Efficacy Readouts Between Animals

  • Question: We are observing significant variability in the therapeutic effects of this compound across our cohort of diabetic rodents, even within the same treatment group. What could be the cause?

  • Answer: High variability is a common challenge in animal studies and can stem from several factors.[1][2] Consider the following:

    • Inconsistent Drug Administration and Bioavailability: Ensure precise and consistent dosing for each animal. The route of administration (e.g., oral gavage, intraperitoneal injection) should be performed uniformly. Investigate the formulation of this compound; poor solubility can lead to inconsistent absorption.

    • Severity of Diabetic Phenotype: The degree of hyperglycemia and the duration of diabetes can significantly impact the progression of complications.[3] Stratify animals based on baseline glucose levels or other relevant biomarkers to ensure comparable disease severity across groups.

    • Animal Strain and Genetics: Different rodent strains can exhibit varying susceptibility to diabetic complications and metabolic responses to treatment.[2] Ensure you are using a well-characterized and appropriate strain for your research question.

    • Environmental Stressors: Factors such as housing conditions, diet, and handling can influence physiological responses and introduce variability. Standardize all environmental and procedural elements as much as possible.

Issue 2: Lack of a Clear Dose-Response Relationship

  • Question: We are not observing a clear dose-response relationship with this compound in our animal model. Higher doses are not resulting in a proportionally greater therapeutic effect. Why might this be happening?

  • Answer: An absent or unclear dose-response relationship can be perplexing. Here are potential explanations:

    • Saturation of Target Enzyme: this compound acts by inhibiting aldose reductase.[4][5] It's possible that at the doses you are testing, you have already achieved maximal inhibition of the enzyme. At this point, administering higher doses will not produce a greater effect. Consider testing a wider range of doses, including lower concentrations, to identify the therapeutic window.

    • Pharmacokinetic Limitations: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound might be limiting its efficacy at higher doses. The drug's bioavailability may not increase linearly with the dose. It is advisable to conduct pharmacokinetic studies to understand the drug's concentration in the target tissues at different doses.

    • Off-Target Effects: At higher concentrations, this compound might be interacting with other biological targets, leading to confounding effects that mask the expected dose-response.

    • Efficacy Measurement Sensitivity: The endpoints you are measuring (e.g., nerve conduction velocity, cataract formation) may not be sensitive enough to detect subtle differences in efficacy between doses.[6] Consider incorporating more sensitive biochemical markers, such as sorbitol levels in target tissues.

Issue 3: Discrepancy Between In Vitro and In Vivo Results

  • Question: this compound showed high potency in our in vitro assays, but we are seeing a much weaker effect in our animal models. What could explain this discrepancy?

  • Answer: A mismatch between in vitro and in vivo results is a frequent hurdle in drug development.[7] The complexity of a living organism presents many challenges that are not present in a controlled in vitro environment.

    • Poor Pharmacokinetics: The drug may not be reaching the target tissue in sufficient concentrations due to poor absorption, rapid metabolism, or inefficient distribution.

    • Metabolic Inactivation: The animal's metabolic processes may be converting this compound into a less active or inactive form.

    • Protein Binding: this compound may be binding to plasma proteins, reducing the amount of free drug available to interact with aldose reductase in the target tissues.

    • Complexity of the In Vivo Environment: The multifactorial nature of diabetic complications in an animal model involves numerous pathways and cell types that are not fully recapitulated in vitro.[3]

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is an aldose reductase inhibitor (ARI). It blocks the activity of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[5][8] Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol, and its accumulation is linked to the pathogenesis of diabetic complications.[9]

  • Q2: Which animal models are most appropriate for testing this compound's efficacy?

    • A2: The choice of animal model depends on the specific diabetic complication being studied.[10][11] Commonly used models include:

      • Streptozotocin (STZ)-induced diabetic rodents (rats and mice): This is a widely used model for type 1 diabetes that develops complications such as neuropathy, nephropathy, and retinopathy.[3]

      • db/db mice and Zucker diabetic fatty (ZDF) rats: These are genetic models of type 2 diabetes and obesity that also develop various diabetic complications.

      • Galactose-fed models: These models are useful for studying cataract formation, as galactose is also a substrate for aldose reductase.

Experimental Design and Protocols

  • Q3: What are the key biomarkers to measure when assessing this compound's efficacy?

    • A3: A robust biomarker strategy is crucial for evaluating the efficacy of this compound.[12][13][14] Key biomarkers include:

      • Target Engagement Biomarkers:

        • Sorbitol levels in target tissues (e.g., sciatic nerve, lens, retina). A significant reduction is a direct indicator of aldose reductase inhibition.[8]

        • Fructose levels in target tissues, as it is the downstream product of sorbitol metabolism.[8]

      • Pharmacodynamic Biomarkers:

        • Nerve Conduction Velocity (NCV) for diabetic neuropathy.[6]

        • Albuminuria and glomerular filtration rate (GFR) for diabetic nephropathy.

        • Cataract grade or lens opacity for diabetic cataracts.

      • Safety Biomarkers:

        • Liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) to monitor for potential toxicity.[9]

  • Q4: How can I optimize the delivery of this compound in my rodent models?

    • A4: Optimizing drug delivery is key to achieving consistent results.[15] Consider the following:

      • Formulation: Develop a stable and soluble formulation of this compound. The use of appropriate vehicles can enhance bioavailability.

      • Route of Administration: While oral gavage is common, alternative routes like intraperitoneal injection may offer more consistent absorption. The choice should be justified and consistently applied.

      • Dosing Regimen: Determine the optimal dosing frequency based on the pharmacokinetic profile of this compound. This may require pilot studies to establish the drug's half-life in your chosen animal model.

      • Aerosol Delivery: For certain applications, optimized aerosol delivery methods can be explored, though this is less common for systemic treatments like this compound.[16]

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)Half-life (hr)Bioavailability (%)
Rat Oral Gavage251500 ± 2501.54.245
Intraperitoneal253200 ± 4000.54.0N/A
Mouse Oral Gavage501800 ± 3001.03.540
Intraperitoneal504000 ± 5000.53.3N/A

Table 2: Example Efficacy of this compound on Key Biomarkers in STZ-Diabetic Rats (8-week study)

Treatment GroupSciatic Nerve Sorbitol (nmol/g)Nerve Conduction Velocity (m/s)Urinary Albumin Excretion (µ g/24h )
Non-Diabetic Control 5.2 ± 1.155.1 ± 2.515.2 ± 3.1
Diabetic Vehicle 45.8 ± 6.338.4 ± 3.188.9 ± 10.5
This compound (10 mg/kg) 22.1 ± 4.544.2 ± 2.855.6 ± 8.2
This compound (25 mg/kg) 10.5 ± 2.849.8 ± 2.630.1 ± 6.7

Experimental Protocols

Protocol 1: Induction of Diabetes Mellitus in Rodents using Streptozotocin (STZ)

  • Animal Acclimatization: Acclimatize animals for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (8-12 hours) before STZ injection, ensuring access to water.

  • STZ Preparation: Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before use. Protect the solution from light.

  • STZ Injection: Administer a single intraperitoneal injection of STZ (dose typically ranges from 40-65 mg/kg for rats and 150-200 mg/kg for mice).

  • Glucose Monitoring: Monitor blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Post-Induction Care: Provide supportive care as needed. Monitor for signs of distress.

Protocol 2: Measurement of Sciatic Nerve Conduction Velocity (NCV)

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Surgical Exposure: Make a small incision to expose the sciatic nerve at the sciatic notch and the tibial nerve at the ankle.

  • Electrode Placement: Place stimulating electrodes at the sciatic notch and recording electrodes on the tibial nerve. A ground electrode is placed subcutaneously.

  • Nerve Stimulation: Deliver supramaximal electrical stimuli at both proximal (sciatic notch) and distal (ankle) sites.

  • Signal Recording: Record the resulting compound muscle action potentials (CMAPs).

  • NCV Calculation: Measure the latency of the CMAP from both stimulation sites. The NCV is calculated by dividing the distance between the stimulating and recording electrodes by the difference in latency.

Visualizations

Sorbinicate_Mechanism_of_Action cluster_polyol Polyol Pathway cluster_inhibition Therapeutic Intervention cluster_pathology Cellular Pathology Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol_Accumulation Sorbitol Accumulation This compound This compound Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase Inhibits Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Oxidative_Stress Oxidative Stress Sorbitol_Accumulation->Oxidative_Stress Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications Hyperglycemia Hyperglycemia Hyperglycemia->Glucose Increased Flux

Caption: Mechanism of action of this compound in the polyol pathway.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Grouping cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Efficacy & Endpoint Analysis A Animal Acclimatization B Induce Diabetes (e.g., STZ) A->B C Confirm Hyperglycemia B->C D Randomize into Treatment Groups (Vehicle, this compound Doses) C->D E Daily Dosing with this compound or Vehicle (e.g., 8 weeks) D->E F Monitor Body Weight, Blood Glucose, General Health E->F G Endpoint Measurement 1: Nerve Conduction Velocity F->G H Endpoint Measurement 2: Tissue Collection (Nerve, Lens) F->H J Data Analysis & Statistical Comparison G->J I Biochemical Analysis: Measure Sorbitol Levels H->I I->J

Caption: Workflow for this compound efficacy testing in a diabetic rodent model.

References

Technical Support Center: Long-Term Storage of Sorbinicate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of a compound like Sorbinicate is paramount for reproducible and reliable experimental results. In the absence of established public data on its long-term storage, this guide provides best practices and a framework for establishing optimal storage conditions and troubleshooting potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for a new compound like this compound where no specific information is available?

A1: When specific storage guidelines for a compound are unavailable, it is crucial to establish them empirically. As a starting point, adhere to general best practices for storing sensitive research chemicals.[1][2] It is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1] Initial storage at a low temperature, such as -20°C, is a common practice for unknown stability.[1][3] For particularly sensitive compounds, storage in an inert atmosphere (e.g., under argon or nitrogen) can prevent oxidative degradation.[4]

Q2: How can I tell if my sample of this compound has degraded?

A2: Degradation can manifest in several ways. Visual inspection can reveal changes such as discoloration, caking of powders, or cloudiness in solutions.[5] However, chemical degradation often occurs without visible signs. Therefore, it is essential to use analytical techniques to assess purity. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the appearance of new peaks (degradants) or a decrease in the main compound's peak area over time.[6]

Q3: What initial steps should I take when receiving a new batch of this compound?

A3: Upon receiving a new batch, it is advisable to perform initial analytical testing to establish a baseline for its purity and physical characteristics. This "time zero" data is critical for future stability assessments. You should also record the date of receipt and the date the container is first opened.[7][8] Store the compound under the recommended preliminary conditions immediately.

Troubleshooting Guide

Q1: I observed a change in the color of my this compound powder after storing it for several months. What should I do?

A1: A color change is a potential indicator of chemical degradation. You should immediately quarantine the batch to prevent its use in experiments. Following this, you should perform analytical tests, such as HPLC, to compare the purity of the sample against your initial baseline data. If degradation is confirmed, the batch should be discarded according to your institution's chemical waste disposal procedures.

Q2: My this compound solution has become cloudy or has formed a precipitate upon storage in the refrigerator. Is it still usable?

A2: Cloudiness or precipitation can indicate several issues, including poor solubility at the storage temperature, chemical degradation leading to insoluble products, or microbial contamination. Do not use the solution. You can try to gently warm the solution to see if the precipitate redissolves, which might suggest a solubility issue. However, it is crucial to re-analyze the solution for purity before any use. If the precipitate does not redissolve or if analytical testing shows degradation, the solution must be discarded.

Q3: My recent experimental results using this compound are inconsistent with previous data. Could this be a storage issue?

A3: Inconsistent results can be a symptom of compound instability.[3] If you have ruled out other experimental variables, you should assess the integrity of your this compound sample. Re-run analytical tests (e.g., HPLC, Mass Spectrometry) on your current stock and compare the results to the initial data. If a significant decrease in purity is observed, it is likely that the compound has degraded, and the remaining stock should not be used.

Experimental Protocols

Protocol: Long-Term Stability Study for this compound

This protocol outlines a general procedure for conducting a long-term stability study to determine the appropriate storage conditions and shelf-life for a compound like this compound.

1. Objective: To evaluate the stability of this compound under various environmental conditions over a defined period.

2. Materials:

  • Multiple aliquots of a single batch of this compound.
  • Appropriate storage containers (e.g., amber glass vials with tight-fitting caps).
  • Environmental chambers or incubators set to the desired conditions.
  • Analytical instrumentation (e.g., HPLC-UV, LC-MS).

3. Experimental Setup:

  • Time Points: Set up a schedule for testing, for example: 0, 3, 6, 9, 12, 18, and 24 months.[9]
  • Storage Conditions: Aliquot the this compound sample and store under a minimum of three conditions:
  • Long-term: 2-8°C (refrigerated)[4]
  • Accelerated: 25°C / 60% Relative Humidity (RH)
  • Stressed: 40°C / 75% Relative Humidity (RH)[10]
  • Sample Preparation: At each time point, retrieve one aliquot from each storage condition. Prepare solutions of a known concentration for analysis.

4. Analytical Methods:

  • Purity Assessment (HPLC): Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.[11]
  • Mobile Phase: To be determined based on the polarity of this compound.
  • Column: C18 or other suitable stationary phase.
  • Detection: UV spectrophotometry at an appropriate wavelength.
  • Appearance: Visually inspect the sample for any changes in color or physical state.
  • Water Content (Karl Fischer): If the compound is suspected to be hygroscopic.

5. Data Evaluation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time zero) measurement.
  • Identify and quantify any significant degradation products.
  • A common acceptance criterion is a loss of no more than 5-10% of the active ingredient.

Data Presentation

The quantitative results from the stability study should be summarized in a clear and organized manner.

Table 1: Example Stability Data for this compound under Different Storage Conditions

Time Point (Months)Storage ConditionAppearancePurity by HPLC (%)Major Degradant 1 (%)Major Degradant 2 (%)
0 -White Powder99.8< 0.1< 0.1
6 2-8°CNo Change99.7< 0.10.1
6 25°C / 60% RHNo Change98.50.80.5
6 40°C / 75% RHSlight Yellowing95.22.51.8
12 2-8°CNo Change99.60.10.1
12 25°C / 60% RHSlight Yellowing97.11.51.0
12 40°C / 75% RHYellow Powder90.55.03.5

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results or Suspected Compound Instability visual_inspection Visually Inspect Sample (Color, Physical State) start->visual_inspection change_observed Physical Change Observed? visual_inspection->change_observed analytical_testing Perform Analytical Testing (e.g., HPLC, LC-MS) compare_data Compare with Initial (Time Zero) Data analytical_testing->compare_data degradation_confirmed Degradation Confirmed? compare_data->degradation_confirmed quarantine_discard Quarantine and Discard Batch degradation_confirmed->quarantine_discard Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No investigate_other Investigate Other Experimental Variables no_degradation->investigate_other continue_use Continue Use with Regular Monitoring no_degradation->continue_use change_observed->analytical_testing Yes no_change No Physical Change change_observed->no_change No no_change->analytical_testing

Caption: Troubleshooting workflow for investigating suspected compound instability.

References

Addressing variability in animal responses to Sorbinicate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sorbinicate in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential for variability in animal responses during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or D-glucitol hexanicotinate, is a prodrug of nicotinic acid (niacin).[1][2] After oral administration, it is metabolized in the body to release nicotinic acid, which is the active therapeutic agent.[1][3] Nicotinic acid exerts its primary effects by modulating lipid metabolism, leading to a reduction in plasma free fatty acids and triglycerides.[3] this compound is designed for a slower, more sustained release of nicotinic acid compared to direct administration of nicotinic acid itself, which can help in reducing some of the side effects associated with high doses of niacin.[1][2]

Q2: We are observing significant variation in the lipid-lowering effects of this compound between individual animals in the same treatment group. What could be the cause?

Inter-individual variability is a common challenge in animal studies and can stem from a multitude of factors.[4] For a compound like this compound, which requires metabolic activation, differences in metabolic rates between animals can be a primary contributor. Other factors include:

  • Genetic Background: Even within the same strain, minor genetic differences can influence drug metabolism and response.[5]

  • Gut Microbiome: The composition of the gut microbiota can influence the initial breakdown and absorption of orally administered drugs.

  • Diet and Housing Conditions: Variations in food consumption, water intake, and environmental stressors can impact an animal's physiological state and drug response.

  • Underlying Health Status: Subclinical infections or other health issues can alter metabolic processes and drug disposition.

Q3: Could the administration technique be a source of variability?

Yes, inconsistent oral gavage technique is a significant source of experimental variability.[6][7] Improper tube placement can lead to incomplete dosing or aspiration, which can cause distress and alter the animal's physiological response.[6] It is crucial that all personnel performing oral gavage are thoroughly trained and consistent in their technique.

Q4: Are there known differences in how different animal species metabolize this compound?

Q5: What are the expected side effects of this compound in animal models, and could they contribute to response variability?

As a nicotinic acid prodrug, this compound is expected to have a better side-effect profile than nicotinic acid.[1] However, at high doses, side effects associated with nicotinic acid, such as cutaneous flushing (vasodilation), are possible. The intensity of these side effects can vary between animals and may lead to changes in behavior, food intake, and overall stress levels, which in turn can influence the primary experimental outcomes.

Troubleshooting Guide

Observed Issue Potential Causes Recommended Actions
High variability in plasma triglyceride levels post-dosing 1. Inconsistent food intake prior to dosing.2. Variation in oral gavage technique.3. Individual differences in drug absorption and metabolism.4. Stress-induced physiological changes.1. Ensure a consistent fasting period for all animals before dosing.2. Standardize the oral gavage protocol and ensure all handlers are proficient.3. Increase the sample size to improve statistical power.4. Acclimatize animals to handling and the experimental procedures to minimize stress.
Inconsistent reduction in free fatty acids 1. Differences in baseline fatty acid levels.2. Variability in the rate of this compound hydrolysis.3. Animal strain or substrain differences.1. Measure baseline levels for each animal and analyze the data as a change from baseline.2. Ensure the formulation of this compound is homogenous and stable.3. Report the specific strain and source of the animals in your study. Consider that even within a strain, genetic drift can occur.
Some animals show signs of distress (e.g., lethargy, reduced activity) while others do not 1. Potential for esophageal injury from gavage.2. Individual sensitivity to the pharmacological effects of nicotinic acid.3. Formulation or vehicle causing irritation.[8]1. Re-evaluate the gavage technique and ensure the use of appropriate, smooth-tipped gavage needles.[6][7]2. Monitor animals closely for adverse effects and consider dose reduction if necessary.3. If using a custom formulation, assess the tolerability of the vehicle alone in a control group.
Unexpected mortality in the treatment group 1. Accidental administration into the trachea.2. Acute toxicity due to incorrect dose calculation.3. Severe, unexpected adverse reaction.1. Immediately review and retrain on oral gavage procedures.[6][7]2. Double-check all dose calculations and the concentration of the dosing solution.3. Perform a necropsy to investigate the cause of death. Report any suspected adverse drug reactions to the appropriate institutional and regulatory bodies.[9]

Quantitative Data Summary

The following table summarizes comparative data on the effects of this compound and Nicotinic Acid from a study in normocholesterolemic rats.

Parameter Treatment (300 mg/kg for 3 weeks) Observation (24h after last dose) Reference
Plasma Free Fatty Acids (FFA)Nicotinic AcidRebound effect observed[1]
This compoundNo rebound effect[1]
Plasma TriglyceridesNicotinic AcidRebound effect observed[1]
This compoundNo rebound effect[1]
Liver TriglyceridesNicotinic AcidAccumulation observed[1]
This compoundNo accumulation[1]
Heart TriglyceridesNicotinic AcidPossible accumulation[1]
This compoundNo accumulation[1]

Experimental Protocols

Key Experiment: Evaluation of Lipid-Lowering Effects of this compound in a Rodent Model

Objective: To assess the impact of orally administered this compound on plasma lipid profiles in rats.

Materials:

  • This compound powder (pharmaceutical grade)

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Standard rodent chow

  • Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)[7]

  • Syringes

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Assay kits for triglycerides and free fatty acids

Methodology:

  • Animal Acclimation: Upon arrival, acclimatize rats to the housing facility for at least one week. House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

  • Grouping and Baseline: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). Collect baseline blood samples after a 12-hour fast to determine initial lipid levels.

  • Dosing Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations. Ensure the formulation is prepared fresh daily or its stability is confirmed.

  • Administration: Administer the this compound suspension or vehicle control via oral gavage.[6][7] The volume should be calculated based on the animal's most recent body weight (e.g., 5 mL/kg).[6]

  • Blood Sampling: At specified time points post-dosing (e.g., 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or saphenous vein).

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Lipid Analysis: Analyze the plasma samples for triglyceride and free fatty acid concentrations using commercially available assay kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data for statistical significance. Consider using analysis of covariance (ANCOVA) with baseline values as a covariate to help control for initial individual differences.

Visualizations

Sorbinicate_Metabolism_and_Action cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_action Adipocyte & Hepatocyte Oral Administration Oral Administration This compound This compound Oral Administration->this compound Sorbinicate_circ This compound This compound->Sorbinicate_circ Absorption Nicotinic_Acid Nicotinic Acid Sorbinicate_circ->Nicotinic_Acid Hydrolysis by Esterases Sorbitol Sorbitol Sorbinicate_circ->Sorbitol Hydrolysis by Esterases Adipocyte Adipose Tissue Nicotinic_Acid->Adipocyte Inhibits Lipolysis Hepatocyte Liver Nicotinic_Acid->Hepatocyte Inhibits TG Synthesis FFA Free Fatty Acids Adipocyte->FFA Reduced Release Triglycerides Triglycerides Hepatocyte->Triglycerides Reduced Synthesis & Secretion

Caption: Metabolic activation of this compound and its mechanism of action.

Troubleshooting_Workflow Start High Variability Observed Check_Protocol Is Experimental Protocol Standardized? Start->Check_Protocol Check_Animals Are Animal Factors Controlled? Check_Protocol->Check_Animals Yes Standardize_Protocol Standardize Dosing Time, Fasting, and Technique Check_Protocol->Standardize_Protocol No Check_Compound Is the Compound Formulation Consistent? Check_Animals->Check_Compound Yes Refine_Animal_Model Assess Animal Health, Genetics, and Housing Check_Animals->Refine_Animal_Model No Validate_Formulation Verify Compound Purity, Vehicle, and Stability Check_Compound->Validate_Formulation No Analyze_Data Increase Sample Size, Use Baseline as Covariate Check_Compound->Analyze_Data Yes Standardize_Protocol->Check_Protocol Refine_Animal_Model->Check_Animals Validate_Formulation->Check_Compound End Reduced Variability Analyze_Data->End

Caption: A logical workflow for troubleshooting variability in experiments.

References

Validation & Comparative

A Comparative Analysis of Sorbinicate and Nicotinic Acid in Cholesterol Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sorbinicate and nicotinic acid (niacin), two lipid-lowering agents. While both aim to modulate cholesterol levels, their efficacy, mechanisms of action, and side effect profiles exhibit notable differences. This analysis is based on available experimental data to inform research and drug development efforts in the field of dyslipidemia.

Quantitative Data Presentation

The following tables summarize the quantitative effects of nicotinic acid on lipid profiles as reported in major clinical trials. Due to the limited recent clinical data on this compound, a direct quantitative comparison from head-to-head human trials is not available. The data for this compound is largely derived from older studies and preclinical animal models, suggesting a potent lipid-lowering effect, in some cases greater than that of nicotinic acid.[1]

Table 1: Efficacy of Nicotinic Acid on Lipid Profiles (Data from Clinical Trials)

Clinical TrialTreatment GroupLDL Cholesterol ChangeHDL Cholesterol ChangeTriglycerides Change
AIM-HIGH Niacin + Simvastatin-12.0%[1]+25.0%[1]-28.6%[1]
HPS2-THRIVE Niacin + Laropiprant + StatinFurther reduction vs. statin aloneSignificant increase vs. statin aloneSignificant reduction vs. statin alone
Various Trials (Monotherapy) Immediate-Release Niacin-6% to -17%+15% to 26%-11% to -35%
Various Trials (Monotherapy) Sustained-Release NiacinLowered more than IR Niacin at ≥1500 mg/d[2]Increased less than IR Niacin at all doses[2]Similar to IR Niacin[2]

Note: The AIM-HIGH and HPS2-THRIVE trials evaluated the addition of niacin to statin therapy and did not show a reduction in cardiovascular events despite favorable lipid modifications.[1][3]

Table 2: Comparative Efficacy of this compound (Preclinical Data)

Study TypeAnimal ModelKey Findings
Preclinical RabbitsThis compound displayed greater hypolipemic and antiatherogenic activity than an equidose of nicotinic acid.[1]
Preclinical RatsAn equidose of this compound did not induce plasma FFA and triglyceride rebound or triglyceride accumulation in the liver, unlike nicotinic acid.[1]

Signaling Pathways

The mechanisms by which nicotinic acid and this compound lower cholesterol differ, although this compound is a derivative of nicotinic acid.

Nicotinic Acid Signaling Pathway

Nicotinic acid primarily acts in the liver and adipose tissue to modulate lipid metabolism. Its key mechanisms include:

  • Inhibition of VLDL Production: Nicotinic acid binds to the GPR109A receptor in adipocytes, which inhibits hormone-sensitive lipase and reduces the release of free fatty acids (FFAs) into the circulation. This decrease in FFA availability in the liver reduces the substrate for triglyceride and very-low-density lipoprotein (VLDL) synthesis.

  • Inhibition of DGAT-2: Nicotinic acid directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT-2) in hepatocytes, which is crucial for triglyceride synthesis.

  • Increased Apolipoprotein B Degradation: By reducing triglyceride synthesis, nicotinic acid promotes the degradation of apolipoprotein B (ApoB), a key component of VLDL and low-density lipoprotein (LDL).

  • Increased HDL Levels: Nicotinic acid decreases the catabolism of apolipoprotein A-I (ApoA-I), the main protein component of high-density lipoprotein (HDL), leading to increased HDL levels.

Nicotinic_Acid_Pathway cluster_adipocyte Adipose Tissue cluster_liver Hepatocyte Nicotinic_Acid_Adipocyte Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid_Adipocyte->GPR109A Binds to HSL Hormone-Sensitive Lipase GPR109A->HSL Inhibits FFA_Release Free Fatty Acid Release HSL->FFA_Release Reduces TG_Synthesis Triglyceride Synthesis FFA_Release->TG_Synthesis Reduces substrate for Nicotinic_Acid_Liver Nicotinic Acid DGAT2 DGAT-2 Nicotinic_Acid_Liver->DGAT2 Inhibits ApoA1_Catabolism ApoA-I Catabolism Nicotinic_Acid_Liver->ApoA1_Catabolism Decreases DGAT2->TG_Synthesis Reduces ApoB_Degradation ApoB Degradation TG_Synthesis->ApoB_Degradation Increases VLDL_Production VLDL Production TG_Synthesis->VLDL_Production Decreases ApoB_Degradation->VLDL_Production Decreases LDL_Levels LDL Levels VLDL_Production->LDL_Levels Reduces HDL_Levels HDL Levels ApoA1_Catabolism->HDL_Levels Increases

Caption: Nicotinic acid signaling pathway in adipose tissue and liver.

This compound's Proposed Signaling Pathway

The cholesterol-lowering mechanism of this compound is less defined but is thought to be at least partially mediated by the inhibition of glucagon secretion. Glucagon plays a role in regulating lipid metabolism, and its inhibition could lead to reduced cholesterol levels. The proposed pathway is as follows:

  • Inhibition of Glucagon Secretion: this compound is suggested to inhibit the secretion of glucagon from the pancreas.

  • Reduced Hepatic Glucagon Signaling: Lower glucagon levels would lead to decreased activation of the glucagon receptor in the liver.

  • Modulation of Lipid Metabolism: Reduced glucagon signaling can impact hepatic lipid metabolism, potentially leading to decreased VLDL production and consequently lower LDL levels. The precise downstream effectors of this pathway in the context of this compound's action require further investigation.

Sorbinicate_Pathway cluster_pancreas Pancreas cluster_liver Hepatocyte This compound This compound Glucagon_Secretion Glucagon Secretion This compound->Glucagon_Secretion Inhibits (Proposed) Glucagon Glucagon Glucagon_Secretion->Glucagon Reduces Circulating Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor Activates Hepatic_Lipid_Metabolism Hepatic Lipid Metabolism Glucagon_Receptor->Hepatic_Lipid_Metabolism Modulates VLDL_Production VLDL Production Hepatic_Lipid_Metabolism->VLDL_Production Decreases (Proposed) LDL_Levels LDL Levels VLDL_Production->LDL_Levels Reduces

Caption: Proposed glucagon-mediated signaling pathway for this compound.

Experimental Protocols

Representative Clinical Trial Protocol for Lipid-Lowering Agents

Objective: To compare the efficacy and safety of an investigational lipid-lowering agent against a standard-of-care agent in patients with primary hypercholesterolemia.

Study Design: A randomized, double-blind, active-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Adult males and females with baseline LDL cholesterol levels above a predefined threshold (e.g., >130 mg/dL) after a washout period from other lipid-lowering medications.

  • Exclusion Criteria: History of significant hepatic or renal disease, recent cardiovascular events, and use of medications known to interact with the study drugs.

Intervention:

  • Investigational Arm: Daily oral administration of the investigational agent at a specified dose.

  • Active Control Arm: Daily oral administration of the standard-of-care agent (e.g., immediate-release nicotinic acid) at a therapeutic dose.

  • Treatment Duration: Typically 12 to 24 weeks.

Assessments:

  • Screening and Baseline Visit: Medical history, physical examination, vital signs, and baseline laboratory tests including a full lipid panel (total cholesterol, LDL-C, HDL-C, triglycerides), liver function tests (ALT, AST), and other relevant biomarkers.

  • Follow-up Visits (e.g., Weeks 4, 8, 12, and end of treatment): Assessment of adverse events, medication compliance, and repeat laboratory tests.

  • Primary Efficacy Endpoint: Percent change in LDL cholesterol from baseline to the end of treatment.

  • Secondary Efficacy Endpoints: Percent change in HDL cholesterol, triglycerides, total cholesterol, and non-HDL cholesterol.

  • Safety Endpoints: Incidence of adverse events, changes in laboratory safety parameters (especially liver enzymes), and discontinuation rates due to adverse events.

Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat population using an appropriate statistical model (e.g., analysis of covariance - ANCOVA) to compare the mean percent change in LDL-C between the two treatment groups, adjusting for baseline values.

Experimental_Workflow Screening Screening & Baseline Visit (Medical History, Physical Exam, Labs) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (Investigational Agent) Randomization->Treatment_A Treatment_B Treatment Group B (Active Control) Randomization->Treatment_B FollowUp_A Follow-up Visits (Adverse Events, Labs) Treatment_A->FollowUp_A FollowUp_B Follow-up Visits (Adverse Events, Labs) Treatment_B->FollowUp_B EndOfTreatment_A End of Treatment (Final Assessments) FollowUp_A->EndOfTreatment_A EndOfTreatment_B End of Treatment (Final Assessments) FollowUp_B->EndOfTreatment_B Analysis Statistical Analysis (Efficacy & Safety) EndOfTreatment_A->Analysis EndOfTreatment_B->Analysis

Caption: A typical experimental workflow for a comparative lipid-lowering clinical trial.

Conclusion

Nicotinic acid is a well-characterized lipid-lowering agent with a clear mechanism of action and a significant body of clinical trial data. However, its use is often limited by side effects, and recent large-scale trials have questioned its benefit in reducing cardiovascular events when added to statin therapy.[3]

This compound, a derivative of nicotinic acid, showed promise in early preclinical and clinical studies, suggesting potentially greater efficacy and a better side-effect profile than nicotinic acid.[1] Its proposed mechanism involving the inhibition of glucagon secretion presents an interesting alternative to the direct actions of nicotinic acid. However, the lack of recent, robust clinical data for this compound makes a definitive comparison challenging.

For researchers and drug development professionals, the historical data on this compound may warrant a re-evaluation of its potential as a lipid-lowering agent, particularly in light of the limitations of nicotinic acid. Further research, including well-designed, head-to-head clinical trials, would be necessary to fully elucidate the comparative efficacy, safety, and mechanisms of this compound in the modern context of cardiovascular risk management.

References

A Comparative Analysis of Sorbinicate and Other Fibrates in the Management of Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy and mechanisms of lipid-lowering agents is paramount. This guide provides a comparative overview of Sorbinicate and other prominent fibrates—fenofibrate, gemfibrozil, and bezafibrate—supported by available experimental data. While direct, recent head-to-head clinical trial data comparing this compound with other fibrates is limited, this guide synthesizes existing information to offer a comprehensive comparison.

Executive Summary

Fibrates are a class of drugs primarily used to treat hypertriglyceridemia. Their primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. This compound, a nicotinic acid derivative, offers a different mechanistic approach to lipid management. This guide will delve into the comparative efficacy of these agents on key lipid parameters, supported by data from clinical studies.

Data Presentation: Lipid-Lowering Efficacy

The following tables summarize the quantitative effects of this compound and other fibrates on plasma lipid profiles as reported in various studies. It is important to note the scarcity of recent, detailed quantitative data for this compound, with available information being largely qualitative from older studies.

Table 1: Efficacy of this compound on Lipid Parameters

DrugDosageStudy Population% Change in Total Cholesterol% Change in Triglycerides% Change in LDL-C% Change in HDL-CReference
This compoundNot SpecifiedHyperlipoproteinemia Type IIa and IIbData not specifiedData not specifiedData not specifiedData not specified[1]

Note: Available abstracts of studies on this compound for hyperlipoproteinemia types IIa and IIb did not provide specific quantitative data on lipid parameter changes.

Table 2: Comparative Efficacy of Fenofibrate, Gemfibrozil, and Bezafibrate on Lipid Parameters

DrugDosageStudy Population% Change in Total Cholesterol% Change in Triglycerides% Change in LDL-C% Change in HDL-CReference
Fenofibrate 200 mg/dayPrimary hyperlipoproteinemia (Type IIa & IIb)-22%-54%-27%+9%[1]
Gemfibrozil 900 mg/dayPrimary hyperlipoproteinemia (Type IIa & IIb)-15%-46.5%-16%+9%[1]
Fenofibrate 201 mg/dayDyslipidemic coronary heart diseaseSignificantly greater reduction than gemfibrozilSignificantly greater reduction than gemfibrozilSignificantly greater reduction than gemfibrozilSignificantly greater increase than gemfibrozil[2]
Gemfibrozil 1200 mg/dayDyslipidemic coronary heart disease----[2]
Bezafibrate 400 mg/dayDyslipidemia with impaired glucose tolerance or T2DM--38.3%-+18.0%[3][4]
Fenofibrate 200 mg/dayDyslipidemia with impaired glucose tolerance or T2DM-11.2%-32.9%-+11.7%[3][4]
Pemafibrate 0.2 mg/dayHypertriglyceridemia--46.1%--[5]
Bezafibrate 400 mg/dayHypertriglyceridemia--34.7%--[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the protocols for key comparative studies cited.

Fenofibrate vs. Gemfibrozil in Primary Hyperlipoproteinemia[1]
  • Study Design: A randomized, double-blind, double-dummy, crossover study.

  • Participants: 21 patients (45 to 70 years old) with primary hyperlipoproteinemia (16 with type IIa and 5 with type IIb).

  • Treatment: Patients received either gemfibrozil (900 mg) or micronized fenofibrate (200 mg) once daily for two 6-week treatment periods, separated by a 4-week washout period.

  • Outcome Measures: The primary outcomes were the percentage changes in total cholesterol, calculated low-density lipoprotein (LDL) cholesterol, triglycerides, apolipoprotein B, fibrinogen, and high-density lipoprotein (HDL) cholesterol.

Bezafibrate vs. Fenofibrate in Dyslipidemia with Impaired Glucose Tolerance or Type 2 Diabetes[3][4]
  • Study Design: An open, randomized, four-phased crossover study.

  • Participants: 14 patients with dyslipidemia and impaired glucose tolerance or type 2 diabetes mellitus.

  • Treatment: Subjects were administered either 400 mg of bezafibrate or 200 mg of fenofibrate for 8 weeks, followed by a 4-week washout period, and then switched to the other fibrate for another 8 weeks.

  • Outcome Measures: The study measured changes in circulating proprotein convertase subtilisin/kexin type 9 (PCSK9) levels and other metabolic markers, including lipid profiles.

Mandatory Visualizations

Signaling Pathway of Fibrate Action

Fibrates exert their effects by activating PPARα, which heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

Fibrate_Mechanism cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects Fibrate Fibrate PPARa PPARα Fibrate->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulates LPL ↑ Lipoprotein Lipase Activity Gene_Expression->LPL ApoA1 ↑ ApoA-I & ApoA-II Production Gene_Expression->ApoA1 ApoC3 ↓ ApoC-III Production Gene_Expression->ApoC3 Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation PPARa_RXR->PPRE Binds to TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance HDL_Formation ↑ HDL Formation ApoA1->HDL_Formation VLDL_Production ↓ VLDL Production ApoC3->VLDL_Production Fatty_Acid_Oxidation->VLDL_Production

Caption: Mechanism of action of fibrates via PPARα activation.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, crossover clinical trial comparing two lipid-lowering agents.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment1 Phase 3: Treatment Period 1 cluster_washout Phase 4: Washout Period cluster_treatment2 Phase 5: Treatment Period 2 (Crossover) cluster_analysis Phase 6: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Lipid Profile, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A Receives Drug 1 Randomization->Group_A Group_B Group B Receives Drug 2 Randomization->Group_B Follow_up_1 Follow-up Assessments (e.g., 6 weeks) Group_A->Follow_up_1 Group_B->Follow_up_1 Washout Washout Period (e.g., 4 weeks) Follow_up_1->Washout Group_A_2 Group A Receives Drug 2 Washout->Group_A_2 Group_B_2 Group B Receives Drug 1 Washout->Group_B_2 Follow_up_2 Follow-up Assessments (e.g., 6 weeks) Group_A_2->Follow_up_2 Group_B_2->Follow_up_2 Data_Analysis Data Collection & Statistical Analysis Follow_up_2->Data_Analysis

Caption: A typical crossover clinical trial workflow.

Conclusion

The available evidence suggests that fibrates are effective in modulating lipid profiles, particularly in reducing triglycerides and, in the case of fenofibrate and bezafibrate, also lowering LDL-C and raising HDL-C. Fenofibrate appears to have a more pronounced effect on lowering total and LDL cholesterol compared to gemfibrozil[1][2]. Bezafibrate and fenofibrate show comparable triglyceride-lowering effects, with some studies suggesting bezafibrate may have a more favorable impact on glucose metabolism markers[3][4].

Information on this compound is dated, and direct comparative efficacy data against modern fibrates is lacking. Older literature suggests it was used for hyperlipoproteinemia, but without specific quantitative outcomes, a direct comparison is not feasible. Future research, including head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy of this compound in the current landscape of lipid-lowering therapies.

References

Sorbinicate vs. Statins: A Head-to-Head Comparison in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of sorbinicate and statins in preclinical animal models, focusing on their lipid-lowering and anti-atherosclerotic effects. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound, a nicotinic acid derivative, and statins, HMG-CoA reductase inhibitors, represent two distinct classes of lipid-lowering agents. While both have demonstrated efficacy in reducing cholesterol and mitigating atherosclerosis in animal models, their mechanisms of action and reported side effect profiles differ. This guide synthesizes available preclinical data to facilitate a comparative understanding of these two drug classes.

Mechanism of Action

This compound: As a prodrug of nicotinic acid, this compound is hydrolyzed in the body to release nicotinic acid. Nicotinic acid's primary mechanism of action involves the inhibition of hormone-sensitive lipase in adipose tissue, which reduces the release of free fatty acids (FFAs) into the circulation. A decreased FFA flux to the liver leads to reduced hepatic triglyceride synthesis and subsequent VLDL (very-low-density lipoprotein) production. This ultimately results in lower levels of LDL (low-density lipoprotein) cholesterol.

Statins: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a decrease in intracellular cholesterol concentrations in the liver. In response, liver cells upregulate the expression of LDL receptors on their surface, which increases the clearance of LDL cholesterol from the bloodstream.[2] Statins have also been shown to have pleiotropic effects, including anti-inflammatory properties, independent of their lipid-lowering effects.[3][4]

Data Presentation: Lipid-Lowering and Anti-Atherosclerotic Effects

The following tables summarize the quantitative data from key animal studies on this compound and representative statins.

Table 1: Effects of this compound on Plasma Lipids and Atherosclerosis in Rabbits

ParameterControl (Atherogenic Diet)This compound (Atherogenic Diet)Percent ChangeAnimal ModelStudy DurationReference
Plasma CholesterolHigh (unspecified)LoweredGreater than Nicotinic AcidRabbits12 weeks[5]
Aortic AtherosclerosisPresentReducedGreater than Nicotinic AcidRabbits12 weeks[5]
Cerebral Blood FlowReducedReversed Reduction-RabbitsNot Specified

Note: The available study on this compound in rabbits provides a qualitative comparison to nicotinic acid rather than specific quantitative values.

Table 2: Effects of Statins on Plasma Lipids and Atherosclerosis in Rabbits

StatinDosePlasma Cholesterol ReductionAortic Atherosclerosis ReductionAnimal ModelStudy DurationReference
AtorvastatinNot SpecifiedSignificantSignificantCholesterol-fed RabbitsNot Specified[6]
LovastatinNot SpecifiedSignificantSignificantCholesterol-fed RabbitsNot Specified[6]
SimvastatinNot SpecifiedSignificantSignificantCholesterol-fed RabbitsNot Specified[6]
PravastatinNot SpecifiedSignificantSignificantCholesterol-fed RabbitsNot Specified[6]

Table 3: Effects of this compound on Plasma Lipids in Rats

ParameterControlThis compoundPercent ChangeAnimal ModelStudy DurationReference
Plasma FFA ReboundPresent with Nicotinic AcidAbsent-Normocholesterolemic Rats3 weeks[5]
Plasma Triglyceride ReboundPresent with Nicotinic AcidAbsent-Normocholesterolemic Rats3 weeks[5]
Liver Triglyceride AccumulationPresent with Nicotinic AcidAbsent-Normocholesterolemic Rats3 weeks[5]

Table 4: Effects of Statins on Plasma Lipids in Rats

StatinDosePlasma Triglyceride ReductionAnimal ModelStudy DurationReference
AtorvastatinNot SpecifiedSignificantNormal, chow-fed ratsNot Specified
LovastatinNot SpecifiedSignificantNormal, chow-fed ratsNot Specified

Note: A systematic review and meta-analysis of statins in animal models reported that statins lowered total cholesterol by approximately 30% in rabbits, 20% in mice, and 10% in rats. The reduction was more significant in animals on a high-cholesterol diet.

Experimental Protocols

This compound Study in Rabbits:

  • Animal Model: Rabbits were fed a diet containing 1 g/day of cholesterol for 12 weeks to induce hyperlipidemia and atherosclerosis.[5]

  • Drug Administration: this compound was administered at an equidose to plain nicotinic acid.[5]

  • Parameters Measured: Plasma lipid levels and the extent of aortic atherosclerosis were assessed.[5]

This compound Study in Rats:

  • Animal Model: Normocholesterolemic rats were used.[5]

  • Drug Administration: this compound was administered at a dose of 300 mg/kg per dose for 3 weeks.[5]

  • Parameters Measured: Plasma free fatty acids (FFA) and triglycerides were determined 24 hours after the last dose to assess for rebound effects. Liver and heart triglyceride accumulation were also measured.[5]

General Statin Study Protocol in Rabbits (Representative):

  • Animal Model: New Zealand White rabbits are often used and fed a cholesterol-enriched diet (e.g., 0.5-2% cholesterol) for several weeks to induce atherosclerosis.

  • Drug Administration: Statins are typically administered orally, mixed with the diet or by gavage, at various doses depending on the specific statin and study design.

  • Parameters Measured: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured at baseline and throughout the study. At the end of the study, aortas are excised, stained (e.g., with Oil Red O), and the percentage of the surface area covered by atherosclerotic plaques is quantified. Histological analysis of plaques may also be performed to assess composition (e.g., macrophage content, collagen).

Mandatory Visualizations

G cluster_0 This compound (Nicotinic Acid) Pathway This compound This compound Nicotinic_Acid Nicotinic Acid This compound->Nicotinic_Acid Hydrolysis HSL Hormone-Sensitive Lipase Nicotinic_Acid->HSL Inhibits Adipose_Tissue Adipose Tissue FFA Free Fatty Acids Adipose_Tissue->FFA Release Liver Liver FFA->Liver Flux Triglycerides Triglyceride Synthesis Liver->Triglycerides Reduces VLDL VLDL Production Triglycerides->VLDL Reduces LDL LDL Levels VLDL->LDL Decreased

Caption: Signaling pathway of this compound's lipid-lowering effect.

G cluster_1 Statin Pathway Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibit Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis Hepatic_Cholesterol Intrahepatic Cholesterol Cholesterol_Synthesis->Hepatic_Cholesterol Decreased LDL_Receptors LDL Receptors Hepatic_Cholesterol->LDL_Receptors Upregulation LDL_Clearance LDL Clearance from Blood LDL_Receptors->LDL_Clearance Increased

Caption: Signaling pathway of Statin's lipid-lowering effect.

G cluster_2 Experimental Workflow Animal_Model Select Animal Model (e.g., Rabbits) Diet Induce Hyperlipidemia (High-Cholesterol Diet) Animal_Model->Diet Grouping Randomize into Groups: - Control - this compound - Statin Diet->Grouping Treatment Administer Treatments (Specified Duration) Grouping->Treatment Monitoring Monitor Plasma Lipids (Baseline & Post-treatment) Treatment->Monitoring Analysis Euthanize and Analyze Aortas (Plaque Area & Histology) Monitoring->Analysis Data_Comparison Compare Data Between Groups Analysis->Data_Comparison

Caption: A proposed experimental workflow for a head-to-head comparison.

Discussion

The available preclinical data suggests that both this compound and statins are effective in lowering lipids and reducing atherosclerosis in animal models. This compound, acting as a nicotinic acid prodrug, demonstrated superior hypolipemic and anti-atherogenic activity compared to nicotinic acid in rabbits, with the added benefit of avoiding the FFA and triglyceride rebound effect observed with nicotinic acid in rats.[5]

Statins have been extensively studied and have consistently shown robust reductions in cholesterol and atherosclerotic plaque formation across various animal models, including rabbits and rats.[6] Their mechanism of action, through the inhibition of HMG-CoA reductase, is well-established.[1]

A direct head-to-head comparison of this compound and statins in the same animal model under identical experimental conditions is lacking in the currently available literature. Such a study would be invaluable for a definitive comparative assessment of their efficacy and safety profiles. Future research should aim to fill this knowledge gap to better inform clinical drug development decisions.

Conclusion

Based on the available preclinical evidence from animal models, both this compound and statins demonstrate significant lipid-lowering and anti-atherosclerotic properties. While statins are a well-characterized class of drugs with a large body of supporting data, this compound presents as a potentially effective alternative with a different mechanism of action and a favorable side effect profile compared to its parent compound, nicotinic acid. Further direct comparative studies are warranted to elucidate the relative therapeutic potential of these two classes of drugs.

References

Validating the In Vivo Anti-Atherogenic Effects of Sorbinicate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-atherogenic effects of Sorbinicate with other alternative therapies. The information is compiled from various experimental studies, with a focus on quantitative data, detailed methodologies, and the underlying signaling pathways.

Comparative Efficacy of Anti-Atherogenic Agents

The following table summarizes the quantitative data from in vivo studies, comparing the effects of this compound and other anti-atherogenic agents on key parameters of atherosclerosis.

Treatment GroupAnimal ModelKey Efficacy ParametersQuantitative ResultsReference
This compound Cholesterol-fed RabbitsHypolipemic and Anti-atherogenic activityDisplayed greater activity than an equidose of nicotinic acid at much lower and more constant plasma nicotinic acid levels.[1]
Nicotinic Acid Cholesterol-fed RabbitsHypolipemic and Anti-atherogenic activityLess effective than an equidose of this compound.[1]
Statins (General) Various (Mice, Rabbits)Plaque regression and stabilizationReduce serum cholesterol and play a role in plaque regression with reduction in lipid content. They also stabilize atherosclerotic plaque with thickened fibrous caps.[2][3]
Atorvastatin (20mg) Patients with Coronary Artery DiseaseMinimum Fibrous Cap ThicknessBaseline: 60.8 ± 18.1 µm; 12 months: 127.0 ± 66.8 µm[4]
Rosuvastatin (10mg) Patients with Coronary Artery DiseaseMinimum Fibrous Cap ThicknessBaseline: 61.4 ± 15.9 µm; 12 months: 171.5 ± 67.8 µm[4]
Fibrates (Fenofibrate) Patients with Type 2 DiabetesProgression of Coronary AtherosclerosisSignificantly reduced the rate of progression of coronary atherosclerosis after 3 years of treatment compared to placebo.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vivo Atherosclerosis Induction in Rabbits

A common model for studying atherosclerosis involves dietary induction in rabbits.

  • Animal Model: Male New Zealand White rabbits are often used.[5]

  • Diet-Induced Atherosclerosis: Atherosclerosis is induced by feeding the rabbits a high-cholesterol diet. A typical diet consists of standard rabbit chow supplemented with 0.3-0.5% cholesterol and 3% soybean or corn oil by weight for a period of 10-16 weeks.[5] This regimen leads to a significant elevation in plasma cholesterol levels, comparable to human familial hypercholesterolemia, and the development of atherosclerotic lesions in the aorta.[5]

  • Treatment Administration: The test compounds (e.g., this compound, nicotinic acid) are typically administered orally on a daily basis.

  • Assessment of Atherosclerosis: The extent of atherosclerosis is quantified at the end of the study. The aortas are removed, stained with Oil Red O to visualize lipid-rich plaques, and the percentage of the aortic surface area covered by lesions is calculated.[6]

Analysis of Plasma Lipids
  • Blood samples are collected at regular intervals throughout the study.

  • Plasma is separated by centrifugation.

  • Total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol levels are determined using standard enzymatic assays.

Signaling Pathways and Mechanisms of Action

This compound and Nicotinic Acid Derivatives: The GPR109A Pathway

This compound, as a derivative of nicotinic acid, is believed to exert its anti-atherogenic effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[1][7] This receptor is expressed on various immune cells, including macrophages, which play a critical role in the development of atherosclerosis.[1][7]

The activation of GPR109A on macrophages leads to several anti-inflammatory and anti-atherogenic effects, independent of changes in plasma lipid levels.[1][7] These include:

  • Increased Cholesterol Efflux: Activation of GPR109A induces the expression of the cholesterol transporter ABCG1, which promotes the efflux of cholesterol from macrophages, a key step in preventing the formation of foam cells.[1][7]

  • Reduced Macrophage Recruitment: GPR109A activation inhibits the recruitment of macrophages to atherosclerotic plaques.[1][7]

  • Anti-inflammatory Effects: Nicotinic acid has been shown to reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6, and monocyte chemoattractant protein-1 (MCP-1) from activated human monocytes.[8]

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR109A GPR109A (Nicotinic Acid Receptor) This compound->GPR109A Gi Gi GPR109A->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition ABCG1_expression ↑ ABCG1 Expression Gi->ABCG1_expression Other Pathways Macrophage_inhibition ↓ Macrophage Recruitment Gi->Macrophage_inhibition Inflammation_inhibition ↓ Pro-inflammatory Cytokine Secretion Gi->Inflammation_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition ↓ PKA Activity cAMP_decrease->PKA_inhibition Cholesterol_efflux ↑ Cholesterol Efflux ABCG1_expression->Cholesterol_efflux Statin_Mechanism Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps LDL_Receptor_Expression ↑ LDL Receptor Expression Cholesterol->LDL_Receptor_Expression Negative Feedback (reduced by Statins) Statins Statins Statins->HMG-CoA_Reductase Inhibition LDL_Clearance ↑ LDL Clearance from Blood LDL_Receptor_Expression->LDL_Clearance Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Selection of Animal Model (e.g., New Zealand White Rabbits) Atherosclerosis_Induction Atherosclerosis Induction (High-Cholesterol Diet) Animal_Model->Atherosclerosis_Induction Grouping Randomized Grouping (Control, this compound, Comparator) Atherosclerosis_Induction->Grouping Dosing Daily Oral Administration of Test Compounds Grouping->Dosing Monitoring Regular Monitoring (Weight, Health Status) Dosing->Monitoring Euthanasia Euthanasia and Tissue Collection Dosing->Euthanasia End of Treatment Period Blood_Sampling Periodic Blood Sampling for Lipid Profile Analysis Monitoring->Blood_Sampling Lipid_Analysis Plasma Lipid Analysis (TC, TG, LDL-C, HDL-C) Blood_Sampling->Lipid_Analysis Aorta_Analysis Aorta Dissection, Staining (Oil Red O), and Quantification Euthanasia->Aorta_Analysis Statistical_Analysis Statistical Analysis of Data Aorta_Analysis->Statistical_Analysis Lipid_Analysis->Statistical_Analysis

References

A Comparative Analysis of Sorbinicate and Other Lipid-Lowering Agents for Hypertriglyceridemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sorbinicate and other prominent lipid-lowering agents in the management of hypertriglyceridemia. The information is intended to support research, scientific inquiry, and drug development efforts in the field of lipid metabolism and cardiovascular disease.

Introduction to Hypertriglyceridemia and Therapeutic Agents

Hypertriglyceridemia, characterized by elevated levels of triglycerides in the bloodstream, is a significant risk factor for pancreatitis and contributes to the development of atherosclerotic cardiovascular disease. A variety of pharmacological agents are utilized to manage this condition, each with distinct mechanisms of action and clinical profiles. This guide focuses on a comparative analysis of this compound, a lesser-known nicotinic acid derivative, against the more established classes of lipid-lowering drugs: fibrates, statins, niacin, and omega-3 fatty acids.

Due to the limited availability of recent clinical data for this compound, this guide will primarily focus on the comparative efficacy and mechanisms of the other four drug classes, while presenting the available information on this compound.

Comparative Efficacy in Triglyceride Reduction

The following table summarizes the quantitative data on the triglyceride-lowering efficacy of the different agents based on findings from various clinical trials.

Drug ClassAgent(s)Dosage RangeMean Triglyceride Reduction (%)Key Clinical Trial(s) / Reference(s)
Nicotinic Acid Derivative This compoundData not readily availableData not readily available[1]
Fibrates Fenofibrate160 mg/day~50%FIELD Study[2][3]
Gemfibrozil1200 mg/day31-49.5%Helsinki Heart Study, VA-HIT[4][5][6]
Statins Atorvastatin5-80 mg/day17-45.8%[7][8]
Rosuvastatin10-20 mg/day16-25.1%JUPITER, STELLAR[9][10]
Niacin Extended-Release Niacin1-3 g/day 28.6-29%AIM-HIGH[8][11]
Omega-3 Fatty Acids Eicosapentaenoic acid (EPA) + Docosahexaenoic acid (DHA)2-4 g/day 29.7-32.1%[9][12]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these lipid-lowering agents are mediated through distinct signaling pathways, which are visualized in the diagrams below.

This compound and Niacin

This compound is a nicotinic acid derivative and is presumed to share a similar mechanism of action with niacin. Niacin primarily acts by inhibiting the hepatic diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis. This leads to a reduction in the liver's production of very-low-density lipoprotein (VLDL), the primary carrier of triglycerides in the blood.[13] While the G protein-coupled receptor 109A (GPR109A) was initially thought to be the primary mediator of niacin's lipid-lowering effects through the suppression of free fatty acids from adipose tissue, recent evidence suggests that niacin's efficacy in reducing triglycerides is independent of GPR109A activation.[14][15][16]

cluster_Niacin Niacin Signaling Pathway Niacin Niacin Hepatocyte Hepatocyte Niacin->Hepatocyte DGAT2 DGAT2 (Diacylglycerol acyltransferase-2) Hepatocyte->DGAT2 Inhibits TG_Synthesis Triglyceride Synthesis DGAT2->TG_Synthesis VLDL_Secretion VLDL Secretion TG_Synthesis->VLDL_Secretion Plasma_TG Plasma Triglycerides VLDL_Secretion->Plasma_TG Decreased cluster_Fibrates Fibrate Signaling Pathway Fibrates Fibrates PPARa PPARα Fibrates->PPARa Activates Gene_Expression Gene Expression (Fatty Acid Oxidation, Lipoprotein Lipase) PPARa->Gene_Expression Increases TG_Catabolism Triglyceride Catabolism Gene_Expression->TG_Catabolism Enhances Plasma_TG Plasma Triglycerides TG_Catabolism->Plasma_TG Decreased cluster_Statins Statin Signaling Pathway Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibits Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis VLDL_Assembly VLDL Assembly Cholesterol_Synthesis->VLDL_Assembly Decreased Substrate Plasma_TG Plasma Triglycerides VLDL_Assembly->Plasma_TG Decreased Secretion cluster_Omega3 Omega-3 Fatty Acid Signaling Pathways Omega3 Omega-3 Fatty Acids (EPA, DHA) PPARa PPARα Omega3->PPARa Activates SREBP1c SREBP-1c Omega3->SREBP1c Suppresses Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Increases Lipogenesis Hepatic Lipogenesis SREBP1c->Lipogenesis Decreases Plasma_TG Plasma Triglycerides Fatty_Acid_Oxidation->Plasma_TG Decreased Lipogenesis->Plasma_TG Decreased cluster_Workflow Generalized Clinical Trial Workflow Screening Screening (Inclusion/Exclusion Criteria, Baseline Lipid Profile) Dietary_Run_In Dietary Run-in Period (e.g., 4-6 weeks) Screening->Dietary_Run_In Randomization Randomization Dietary_Run_In->Randomization Treatment_A Treatment Group A (Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo or Active Comparator) Randomization->Treatment_B Follow_Up Follow-up Period (e.g., 8-12 weeks) Lipid Profile Monitoring, Adverse Event Reporting Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis

References

A comparative analysis of the side effect profiles of Sorbinicate and niacin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the available clinical and preclinical data on the side effect profiles of the lipid-lowering agents Sorbinicate and niacin reveals a landscape of extensive research for niacin, contrasted by a scarcity of modern clinical data for this compound. While both are derivatives of nicotinic acid, the nuances of their formulations and metabolic pathways appear to significantly influence their tolerability.

Niacin, a long-standing therapy for dyslipidemia, is well-known for its dose-dependent side effects, which can limit patient compliance. The most prominent of these is cutaneous flushing, a prostaglandin-mediated vasodilation causing redness, warmth, and itching.[1] Gastrointestinal disturbances and the potential for hepatotoxicity are also significant concerns, with the latter being more frequently associated with sustained-release (SR) formulations compared to immediate-release (IR) versions.[2][3][4]

This compound, a hexaester of D-glucitol and nicotinic acid, was developed as a derivative of nicotinic acid with the aim of improving its side effect profile.[5] Preclinical data from a 1980 study in rats suggested that this compound was associated with a lower incidence of plasma free fatty acid and triglyceride rebound, as well as reduced triglyceride accumulation in the liver and heart, compared to an equivalent dose of nicotinic acid.[5] However, a significant limitation in a direct comparison is the lack of recent, robust human clinical trial data for this compound.

Quantitative Comparison of Side Effects

The following table summarizes the available quantitative data on the side effect profiles of different formulations of niacin. Due to the lack of recent human clinical trial data, quantitative information for this compound is not available.

Side EffectNiacin FormulationIncidence Rate/DetailsStudy Population
Flushing Immediate-Release (IR)100% of participants experienced flushing after a single 500 mg dose.[6][7]Healthy Volunteers
Extended-Release (ER)Mean incidence of 29% across studies.[8]Patients in clinical trials
Sustained-Release (SR)Withdrawal from a clinical trial due to vasodilatory symptoms was a common reason for the IR group (39% total withdrawals).[2][3]Hypercholesterolemic Patients
Gastrointestinal Upset Immediate-Release (IR)30% of participants reported gastrointestinal upset after a single 500 mg dose.[6][7]Healthy Volunteers
Sustained-Release (SR)A primary reason for withdrawal from a clinical trial (78% total withdrawals).[2][3]Hypercholesterolemic Patients
Hepatotoxicity Immediate-Release (IR)No participants developed hepatotoxic effects in a comparative trial.[2][3]Hypercholesterolemic Patients
Sustained-Release (SR)52% of participants developed hepatotoxic effects in a comparative trial.[2][3]Hypercholesterolemic Patients
Chills Immediate-Release (IR)51.5% of participants reported chills after a single 500 mg dose.[6][7]Healthy Volunteers
Generalized Pruritus Immediate-Release (IR)75% of participants reported generalized pruritus after a single 500 mg dose.[6][7]Healthy Volunteers
Cutaneous Tingling Immediate-Release (IR)30% of participants reported cutaneous tingling after a single 500 mg dose.[6][7]Healthy Volunteers

Experimental Protocols

Niacin Flushing Mechanism and Side Effect Profile Assessment

A randomized, placebo-controlled, blinded trial was conducted on 68 healthy volunteers (51 female, 17 male, mean age 27 years). Participants were randomly assigned to receive a single oral dose of 500 mg immediate-release niacin (n=33) or a placebo (n=35) on an empty stomach. The primary outcomes measured were the self-reported incidence of flushing and other adverse effects. Participants were monitored for the onset and duration of flushing, and the incidence of other side effects such as chills, pruritus, gastrointestinal upset, and cutaneous tingling were recorded.[6][7]

Comparative Study of Immediate-Release vs. Sustained-Release Niacin

In a randomized, double-blind, parallel comparison, 46 adults with hypercholesterolemia were assigned to receive either immediate-release (IR) or sustained-release (SR) niacin. The dosage was escalated sequentially from 500 mg/d to 3000 mg/d, with each dose maintained for 6 weeks. The study monitored lipid and lipoprotein cholesterol levels, clinical laboratory test results (including liver aminotransferases), and withdrawal rates, with reasons for withdrawal documented through a symptom questionnaire.[2][3]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental design, the following diagrams are provided.

G cluster_niacin Niacin cluster_this compound This compound (Proposed) Niacin Niacin GPR109A GPR109A Receptor (in Langerhans Cells) Niacin->GPR109A activates PLC Phospholipase C GPR109A->PLC Arachidonic_Acid Arachidonic Acid Release PLC->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins Vasodilation Vasodilation & Flushing Prostaglandins->Vasodilation causes This compound This compound Hydrolysis Slow Hydrolysis This compound->Hydrolysis Niacin_Slow Gradual Release of Niacin Hydrolysis->Niacin_Slow Reduced_Peak Lower Peak Plasma Niacin Concentration Niacin_Slow->Reduced_Peak Muted_Flushing Attenuated Flushing Response Reduced_Peak->Muted_Flushing

Figure 1: Comparative Signaling Pathways of Niacin-Induced Flushing.

G Start Patient Recruitment (e.g., Hypercholesterolemia) Randomization Randomization Start->Randomization Group_A Group A: This compound Treatment Randomization->Group_A Group_B Group B: Niacin Treatment (e.g., IR or SR) Randomization->Group_B Dose_Escalation Dose Escalation Phase Group_A->Dose_Escalation Group_B->Dose_Escalation Monitoring Monitoring & Data Collection - Adverse Event Reporting - Blood Chemistry (Liver Enzymes) - Symptom Questionnaires Dose_Escalation->Monitoring Analysis Comparative Data Analysis - Incidence & Severity of Side Effects - Statistical Significance Monitoring->Analysis

Figure 2: Experimental Workflow for a Comparative Clinical Trial.

References

A Comparative Analysis of the Metabolic Pathways of Sorbinicate and its Parent Compound, Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of Sorbinicate and its parent compound, Nicotinic Acid (Niacin). By examining their distinct pharmacokinetic profiles and metabolic fates, this document aims to provide valuable insights for researchers and professionals involved in drug discovery and development.

Introduction

Nicotinic acid, a well-established lipid-lowering agent, has been utilized for decades in the management of dyslipidemia. However, its clinical use is often limited by side effects, most notably cutaneous flushing. This compound, a prodrug of nicotinic acid, was developed to mitigate these adverse effects by modifying the release and absorption of the active compound. This guide delves into the metabolic journey of both molecules, highlighting the key differences that underpin their pharmacological profiles.

Metabolic Fate of Nicotinic Acid

Nicotinic acid, upon oral administration, is rapidly absorbed from the gastrointestinal tract. Its metabolic pathway is complex and can be broadly divided into two main routes: the amidation pathway and the conjugation pathway.

The primary metabolic pathway involves the conversion of nicotinic acid into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are crucial for numerous cellular redox reactions. Nicotinic acid can also be synthesized endogenously from the amino acid tryptophan.

Excess nicotinic acid is metabolized in the liver. The main catabolic route involves conjugation with glycine to form nicotinuric acid. Another pathway leads to the formation of N1-methylnicotinamide and its subsequent oxidation products, which are then excreted in the urine.[1]

Metabolic Fate of this compound

This compound, chemically known as D-glucitol hexanicotinate, is a hexa-ester of sorbitol and nicotinic acid. As a prodrug, it is pharmacologically inactive until it undergoes hydrolysis in the body to release its active constituent, nicotinic acid, and sorbitol.

The primary metabolic step for this compound is its hydrolysis by esterases. While the specific enzymes responsible for this biotransformation have not been definitively identified in the available literature, it is highly probable that carboxylesterases, which are abundantly present in the liver and intestines, play a crucial role in this process.[1][2][3] This enzymatic cleavage releases six molecules of nicotinic acid and one molecule of sorbitol.

A key differentiator in the metabolism of this compound is its rate of absorption and hydrolysis. This compound is absorbed more slowly from the gastrointestinal tract compared to nicotinic acid.[3] This leads to a slower and more sustained release of nicotinic acid into the systemic circulation.

Pharmacokinetic Comparison

The differing metabolic onsets of this compound and Nicotinic Acid result in distinct pharmacokinetic profiles. The slower hydrolysis of this compound leads to lower peak plasma concentrations (Cmax) of nicotinic acid that are achieved over a longer period (Tmax) compared to the administration of an equivalent dose of immediate-release nicotinic acid. This sustained-release characteristic is believed to contribute to the improved side-effect profile of this compound, particularly the reduction in flushing.

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of nicotinic acid following the administration of this compound and immediate-release Nicotinic Acid in rats. It is important to note that finding a direct head-to-head human clinical trial with comprehensive pharmacokinetic data in the public domain is challenging. The data presented below is derived from a comparative study in rats, which provides valuable preclinical insights.

ParameterThis compound (equivalent to 300 mg/kg Nicotinic Acid)Nicotinic Acid (300 mg/kg)
Peak Plasma Concentration (Cmax) of Nicotinic Acid Lower and more constant levels[4]Higher peak levels[4]
Time to Peak Plasma Concentration (Tmax) of ¹⁴C-radioactivity ~ 8 hours[5]~ 15 minutes[5]
Bioavailable Nicotinic Acid Estimated to be not more than 3-4% of the given dose[6]N/A
Excretion Approximately half in urine and several times greater in feces compared to Nicotinic Acid[3]Primarily renal excretion of unchanged drug and metabolites[1]

Experimental Protocols

Determination of Nicotinic Acid and its Metabolites in Plasma

Principle: The quantification of nicotinic acid and its primary metabolite, nicotinuric acid, in plasma samples is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 50 µL of an internal standard working solution (e.g., a deuterated analog of nicotinic acid).

  • Deproteinize the sample by adding 250 µL of acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol is typically employed.

  • Detection: Mass spectrometry is used for detection, monitoring specific parent-to-daughter ion transitions for nicotinic acid and its metabolites.

Signaling Pathways

The pharmacological effects of nicotinic acid on lipid metabolism are primarily mediated through its interaction with the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).

Nicotinic Acid Signaling Pathway

Nicotinic_Acid_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic Acid Nicotinic Acid GPR109A GPR109A (HCA2) Nicotinic Acid->GPR109A Gi Gi GPR109A->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids Lipolysis->FFA Liver Liver FFA->Liver VLDL VLDL Triglycerides Triglycerides Liver->VLDL ↓ Synthesis Liver->Triglycerides ↓ Synthesis

Caption: Nicotinic Acid Signaling Pathway

Metabolic Pathway Comparison

The following diagram illustrates the distinct metabolic pathways of this compound and Nicotinic Acid.

Metabolic_Pathways cluster_this compound This compound Pathway cluster_nicotinic_acid Nicotinic Acid Pathway This compound This compound Absorption_S Slow Absorption This compound->Absorption_S Hydrolysis Esterase Hydrolysis Absorption_S->Hydrolysis Sorbitol Sorbitol Hydrolysis->Sorbitol Nicotinic Acid_Systemic Nicotinic Acid (Systemic Circulation) Hydrolysis->Nicotinic Acid_Systemic Nicotinic Acid_Oral Nicotinic Acid (Oral) Absorption_NA Rapid Absorption Nicotinic Acid_Oral->Absorption_NA Absorption_NA->Nicotinic Acid_Systemic Metabolism Metabolism (Liver) Nicotinic Acid_Systemic->Metabolism NAD_NADP NAD / NADP Metabolism->NAD_NADP Excretion_Products Excretion Products (e.g., Nicotinuric Acid) Metabolism->Excretion_Products

Caption: Metabolic Pathways of this compound and Nicotinic Acid

Conclusion

The metabolic profiles of this compound and its parent compound, Nicotinic Acid, are fundamentally different, primarily due to this compound's nature as a prodrug. The slower absorption and subsequent enzymatic hydrolysis of this compound lead to a more sustained release of nicotinic acid, resulting in a distinct pharmacokinetic profile characterized by lower peak plasma concentrations and a delayed time to reach these peaks. This altered metabolic journey is the likely basis for the improved tolerability of this compound, particularly the reduction of nicotinic acid-induced flushing. Understanding these metabolic and pharmacokinetic differences is crucial for the rational design and development of future therapeutic agents with optimized efficacy and safety profiles.

References

Benchmarking Sorbinicate Against Novel Lipid-Modifying Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid-modifying therapies, the quest for potent and well-tolerated agents to manage dyslipidemia and reduce cardiovascular risk is perpetual. While legacy drugs have paved the way, a new generation of novel lipid-lowering therapies is reshaping treatment paradigms. This guide provides a detailed comparison of Sorbinicate, an older nicotinic acid derivative, with four innovative drugs: Bempedoic Acid, Inclisiran, Evinacumab, and Pemafibrate. We delve into their mechanisms of action, present comparative efficacy data from clinical trials, and outline the experimental protocols used to generate this evidence.

Overview of the Lipid-Lowering Agents

This compound (Inositol Hexanicotinate)

This compound, also known as inositol hexanicotinate, is a compound composed of inositol and six molecules of nicotinic acid (niacin).[1] It was developed to provide the lipid-lowering benefits of niacin with a reduced incidence of the characteristic flushing side effect.[1][2] However, its efficacy in lipid modification has been a subject of debate, with studies yielding inconsistent results.[2]

Novel Lipid-Modifying Drugs

In contrast, the novel agents discussed herein have emerged from a deeper understanding of lipid metabolism and leverage distinct molecular pathways to achieve significant reductions in atherogenic lipoproteins.

  • Bempedoic Acid: An adenosine triphosphate-citrate lyase (ACL) inhibitor that reduces cholesterol synthesis in the liver.[3]

  • Inclisiran: A small interfering RNA (siRNA) that inhibits the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9).[3]

  • Evinacumab: A monoclonal antibody that targets angiopoietin-like protein 3 (ANGPTL3).[3]

  • Pemafibrate: A selective peroxisome proliferator-activated receptor alpha (PPARα) modulator.[4]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these drugs stem from their unique interactions with key regulators of lipid metabolism.

This compound (Inositol Hexanicotinate)

The proposed mechanism for this compound involves the slow hydrolysis in the body to release nicotinic acid and inositol.[1] Nicotinic acid is believed to decrease the production of very-low-density lipoproteins (VLDL) in the liver, which are precursors to low-density lipoprotein (LDL).[5][6] It is also thought to inhibit the breakdown of fats in adipose tissue.[4]

G cluster_adipose Adipose Tissue cluster_liver Liver Triglycerides Triglycerides Free Fatty Acids (FFA) Free Fatty Acids (FFA) Triglycerides->Free Fatty Acids (FFA) VLDL Synthesis VLDL Synthesis FFA FFA FFA->VLDL Synthesis This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Nicotinic Acid->Triglycerides Inhibits lipolysis Nicotinic Acid->VLDL Synthesis Inhibits

Mechanism of Action of this compound.

Bempedoic Acid

Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA. This active form inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[7][8] The inhibition of ACL leads to reduced cholesterol production in the liver, which in turn upregulates LDL receptors and increases the clearance of LDL-cholesterol (LDL-C) from the blood.[9][10]

G Citrate Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA ACL Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis LDL Receptor Expression LDL Receptor Expression Cholesterol Synthesis->LDL Receptor Expression Downregulation leads to upregulation LDL-C Clearance LDL-C Clearance LDL Receptor Expression->LDL-C Clearance Increases Bempedoic Acid Bempedoic Acid ATP-Citrate Lyase (ACL) ATP-Citrate Lyase (ACL) Bempedoic Acid->ATP-Citrate Lyase (ACL) Inhibits

Mechanism of Action of Bempedoic Acid.

Inclisiran

Inclisiran is a small interfering RNA (siRNA) that targets the mRNA for PCSK9. By harnessing the body's natural process of RNA interference, inclisiran leads to the degradation of PCSK9 mRNA, thereby preventing the translation and production of the PCSK9 protein in the liver.[11][12][13] Reduced levels of PCSK9 result in more LDL receptors being recycled to the surface of liver cells, which enhances the clearance of LDL-C from the circulation.[14][15]

G PCSK9 mRNA PCSK9 mRNA PCSK9 Protein PCSK9 Protein PCSK9 mRNA->PCSK9 Protein Translation LDL Receptor LDL Receptor PCSK9 Protein->LDL Receptor Binds to LDL Receptor Degradation LDL Receptor Degradation LDL Receptor->LDL Receptor Degradation Promotes LDL-C Clearance LDL-C Clearance LDL Receptor->LDL-C Clearance Mediates Inclisiran Inclisiran RISC Complex RISC Complex Inclisiran->RISC Complex Binds to RISC Complex->PCSK9 mRNA Cleaves

Mechanism of Action of Inclisiran.

Evinacumab

Evinacumab is a monoclonal antibody that binds to and inhibits angiopoietin-like protein 3 (ANGPTL3).[16][17] ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[18][19] By inhibiting ANGPTL3, evinacumab restores the activity of LPL and EL, leading to enhanced breakdown of triglycerides and VLDL, and consequently, a reduction in LDL-C levels, independent of the LDL receptor pathway.[19][20]

G ANGPTL3 ANGPTL3 LPL LPL ANGPTL3->LPL Inhibits EL EL ANGPTL3->EL Inhibits Lipoprotein Lipase (LPL) Lipoprotein Lipase (LPL) Endothelial Lipase (EL) Endothelial Lipase (EL) Triglyceride Hydrolysis Triglyceride Hydrolysis VLDL Remnant Clearance VLDL Remnant Clearance Triglyceride Hydrolysis->VLDL Remnant Clearance LDL-C Reduction LDL-C Reduction VLDL Remnant Clearance->LDL-C Reduction Evinacumab Evinacumab Evinacumab->ANGPTL3 Inhibits LPL->Triglyceride Hydrolysis EL->Triglyceride Hydrolysis

Mechanism of Action of Evinacumab.

Pemafibrate

Pemafibrate is a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator.[21][22] Activation of PPARα in the liver leads to the increased expression of genes involved in fatty acid oxidation and lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.[23] It also increases the production of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL).[22]

G PPARα PPARα Gene Expression Gene Expression PPARα->Gene Expression Regulates LPL Synthesis LPL Synthesis Gene Expression->LPL Synthesis Fatty Acid Oxidation Fatty Acid Oxidation Gene Expression->Fatty Acid Oxidation Apo A-I, A-II Synthesis Apo A-I, A-II Synthesis Gene Expression->Apo A-I, A-II Synthesis Triglyceride Clearance Triglyceride Clearance LPL Synthesis->Triglyceride Clearance Fatty Acid Oxidation->Triglyceride Clearance HDL Formation HDL Formation Apo A-I, A-II Synthesis->HDL Formation Pemafibrate Pemafibrate Pemafibrate->PPARα Activates

Mechanism of Action of Pemafibrate.

Comparative Efficacy: Clinical Trial Data

The following tables summarize the quantitative data on the lipid-modifying effects of this compound and the novel drugs based on published clinical trial results.

Table 1: Effect on LDL-Cholesterol

DrugDosageBaseline LDL-C (mg/dL)Percent Change from BaselineComparator
This compound 2g/dayN/ASignificant decrease reported[24]N/A
Bempedoic Acid 180 mg/day~120.4-15.1% to -21.4%[25][26]Placebo
Inclisiran 284 mg (subcutaneous)Varies~ -50%[27][28]Placebo
Evinacumab 15 mg/kg (IV every 4 weeks)Varies (HoFH patients)~ -47% to -56%[24][29]Placebo
Pemafibrate 0.2-0.4 mg/dayVariesInconsistent; some studies show slight increase, others a decrease[6][30]Placebo

Table 2: Effect on HDL-Cholesterol

DrugDosagePercent Change from BaselineComparator
This compound 2g/daySignificant increase reported[24]N/A
Bempedoic Acid 180 mg/dayMinimal effect reportedPlacebo
Inclisiran Twice yearlyModest increase[27]Placebo
Evinacumab 15 mg/kg (IV every 4 weeks)Reduction reported[20]Placebo
Pemafibrate 0.2-0.4 mg/day~ +14.57%[6]Placebo

Table 3: Effect on Triglycerides

DrugDosagePercent Change from BaselineComparator
This compound 2g/daySignificant decrease reported[24]N/A
Bempedoic Acid 180 mg/dayMinimal effect reportedPlacebo
Inclisiran Twice yearlyMinor reduction[27]Placebo
Evinacumab 15 mg/kg (IV every 4 weeks)>50% reduction in some patient groups[2]Placebo
Pemafibrate 0.2-0.4 mg/day~ -42.3% to -48.2%[31]Placebo

Experimental Protocols

The evaluation of lipid-modifying drugs in clinical trials relies on standardized and validated laboratory methods.

Workflow for Lipid Profile Analysis

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Fasting (8-12h) Patient Fasting (8-12h) Blood Sample Collection (Serum/Plasma) Blood Sample Collection (Serum/Plasma) Patient Fasting (8-12h)->Blood Sample Collection (Serum/Plasma) Sample Processing (Centrifugation) Sample Processing (Centrifugation) Blood Sample Collection (Serum/Plasma)->Sample Processing (Centrifugation) Direct Measurement Direct Measurement Sample Processing (Centrifugation)->Direct Measurement Beta-Quantification (Ultracentrifugation) Beta-Quantification (Ultracentrifugation) Sample Processing (Centrifugation)->Beta-Quantification (Ultracentrifugation) ApoB Immunoassay ApoB Immunoassay Sample Processing (Centrifugation)->ApoB Immunoassay TC, HDL-C, TG Assays TC, HDL-C, TG Assays Direct Measurement->TC, HDL-C, TG Assays LDL-C Calculation LDL-C Calculation TC, HDL-C, TG Assays->LDL-C Calculation Friedewald/Martin-Hopkins/Sampson Friedewald/Martin-Hopkins/Sampson LDL-C Calculation->Friedewald/Martin-Hopkins/Sampson Data Analysis & Interpretation Data Analysis & Interpretation Friedewald/Martin-Hopkins/Sampson->Data Analysis & Interpretation Beta-Quantification (Ultracentrifugation)->Data Analysis & Interpretation ApoB Immunoassay->Data Analysis & Interpretation Reporting Reporting Data Analysis & Interpretation->Reporting

Experimental Workflow for Lipid Analysis.

Key Methodologies

  • Sample Collection: Blood samples are typically collected after an 8- to 12-hour fast to minimize the interference of chylomicrons from recent meals. Serum or plasma is separated by centrifugation.

  • Measurement of Total Cholesterol, HDL-C, and Triglycerides: These are directly measured using automated enzymatic assays in clinical chemistry analyzers.

  • LDL-C Calculation:

    • Friedewald Equation: For many years, LDL-C was estimated using the formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL).[9][10] This equation is less accurate when triglyceride levels are very high (>400 mg/dL) or very low.[21]

    • Martin-Hopkins and Sampson Equations: Newer equations, such as the Martin-Hopkins and Sampson (or NIH Equation 2) methods, provide more accurate LDL-C estimations, especially in patients with high triglycerides or low LDL-C levels.[11][13][18]

  • Beta-Quantification (Ultracentrifugation): This is the gold standard reference method for LDL-C measurement.[21] It involves ultracentrifugation to separate lipoproteins based on their density. VLDL is isolated in the supernatant, and the remaining lipoproteins (IDL, LDL, and HDL) are in the infranatant. HDL-C is then measured after precipitating the apoB-containing lipoproteins (IDL and LDL). LDL-C is calculated by subtracting the HDL-C from the total cholesterol in the infranatant.[8][32]

  • Apolipoprotein B (ApoB) Measurement: ApoB is the primary apolipoprotein of all atherogenic lipoproteins (VLDL, IDL, LDL, and Lp(a)). It is measured directly using standardized immunoassays.[20][33] Many guidelines now recognize ApoB as a more accurate predictor of cardiovascular risk than LDL-C, especially in individuals with high triglycerides or metabolic syndrome.[19]

Conclusion

The field of lipid management is rapidly evolving. While this compound represents an earlier attempt to harness the benefits of nicotinic acid with improved tolerability, its efficacy remains debated due to a lack of robust, modern clinical trial data. In stark contrast, novel therapies like Bempedoic Acid, Inclisiran, Evinacumab, and Pemafibrate have demonstrated significant and consistent lipid-modifying effects in large-scale clinical trials. Each of these newer agents offers a distinct mechanism of action, providing tailored therapeutic options for various patient populations, including those with statin intolerance or severe genetic hypercholesterolemias. The continued development and assessment of such drugs, guided by rigorous experimental protocols, are crucial for advancing the prevention and treatment of atherosclerotic cardiovascular disease.

References

A Comparative Meta-Analysis of Sorbinicate: Unraveling its Clinical and Preclinical Profile in Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available clinical and preclinical data on Sorbinicate, a nicotinic acid derivative developed for the management of hyperlipidemia. By objectively comparing its performance with alternative lipid-lowering therapies and presenting supporting experimental data, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential and mechanistic underpinnings.

Executive Summary

This compound, a hexaester of D-sorbitol and nicotinic acid, has demonstrated efficacy in reducing cholesterol and triglyceride levels in patients with type IIa and IIb hyperlipoproteinemia.[1] Preclinical studies suggest it may offer a more favorable profile than nicotinic acid, exhibiting greater hypolipidemic and anti-atherogenic activity with potentially fewer side effects.[2] The primary mechanism of action is believed to be the inhibition of glucagon secretion, a key regulator of lipid and glucose metabolism.[3] However, a comprehensive evaluation of this compound is hampered by the limited availability of detailed, quantitative data from its clinical trials in the public domain. This guide synthesizes the accessible information on this compound and provides a robust comparison with established lipid-lowering agents, including fibrates and other nicotinic acid derivatives, for which extensive clinical trial data exists.

Data Presentation: A Comparative Look at Lipid-Lowering Therapies

Due to the scarcity of specific quantitative data from this compound clinical trials in publicly accessible literature, the following tables summarize the efficacy and safety of key comparator drugs: fibrates (Clofibrate and Fenofibrate) and nicotinic acid derivatives. This comparative data provides a benchmark against which the qualitative descriptions of this compound's performance can be assessed.

Table 1: Efficacy of Fibrates in the Treatment of Hyperlipidemia

Drug ClassDrugStudy/PopulationDosageMean Change in Total CholesterolMean Change in TriglyceridesMean Change in LDL-CMean Change in HDL-C
FibrateClofibrateFamilial Combined Hyperlipidemia[4]1000 mg twice dailyNot specified-43% (from 381 to 217 mg/dl)Not specifiedSignificant increase (p < 0.05)
FibrateGemfibrozilFamilial Combined Hyperlipidemia[4]600 mg twice dailyNot specified-39% (from 381 to 232 mg/dl)Not specifiedSignificant increase (p < 0.05)
FibrateCiprofibratePrimary Type IIa and IIb Hyperlipidemia[5]100 mg dailySignificant decreaseSignificant decreaseSignificant decreaseSignificant increase
FibrateFenofibratePatients with Metabolic Syndrome and Elevated Triglycerides[6]Not specified-24.7%-50.1%-25.5%Not specified

Table 2: Efficacy of Nicotinic Acid Derivatives in the Treatment of Dyslipidemia

DrugStudy/PopulationDosageMean Change in Total CholesterolMean Change in TriglyceridesMean Change in LDL-CMean Change in HDL-C
Nicotinic Acid (Niaspan®)Hypercholesterolemia[7]1000 mgNot specifiedMarked decreaseMarked decrease+17%
Nicotinic Acid (Niaspan®)Hypercholesterolemia[7]2000 mgNot specifiedMarked decreaseMarked decrease+23%
Nicotinic AcidDiabetic and non-diabetic rats[8]Not specifiedHighly significant decreaseHighly significant decreaseHighly significant decreaseHighly significant increase

Table 3: Safety and Tolerability of Fibrates and Nicotinic Acid Derivatives

Drug ClassDrugCommon Adverse EventsSerious Adverse Events/Contraindications
FibrateClofibrate, Gemfibrozil, Ciprofibrate, FenofibrateGastrointestinal upset, myopathy (muscle pain)Increased risk of gallstones, liver toxicity (rare), rhabdomyolysis (rare, especially in combination with statins).[9][10]
Nicotinic Acid DerivativeNicotinic AcidFlushing, itching, headache, gastrointestinal upsetHepatotoxicity, elevated fasting blood glucose, increased risk of new-onset type 2 diabetes.[11]

Experimental Protocols

Detailed experimental protocols for the this compound studies are not available in the reviewed literature. However, the following provides an overview of the methodologies typically employed in clinical trials of lipid-lowering agents from the same era, based on the available information for comparator drugs.

Typical Clinical Trial Design for Lipid-Lowering Agents (circa 1970s-1980s):

  • Study Design: Randomized, double-blind, placebo-controlled trials were the standard.[4] Crossover designs were also utilized.[4]

  • Participant Population: Patients with specific types of hyperlipoproteinemia (e.g., Type IIa, IIb, IV) were recruited based on plasma lipid levels.[1][5] Diagnosis often involved lipoprotein electrophoresis.

  • Intervention: Participants received the investigational drug (e.g., this compound, Clofibrate) or a matching placebo for a defined period, often several weeks to months.[3][4] Dosages were fixed.

  • Lipid Analysis: Blood samples were collected at baseline and at specified intervals throughout the study. Plasma total cholesterol, triglycerides, and lipoprotein fractions (LDL, HDL) were measured. The specific analytical methods of the time often included chemical precipitation and enzymatic assays.

  • Safety Monitoring: Liver function tests (e.g., transaminases), complete blood counts, and monitoring for adverse events were routinely performed.[9]

  • Statistical Analysis: Paired t-tests or similar statistical methods were used to compare lipid levels before and after treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to this compound's mechanism of action and a typical experimental workflow for evaluating lipid-lowering drugs.

Sorbinicate_Mechanism_of_Action cluster_pancreas Pancreatic α-cell cluster_liver Liver cluster_blood Bloodstream This compound This compound Glucagon_Secretion Glucagon_Secretion This compound->Glucagon_Secretion Inhibits Glucagon Glucagon Glucagon_Secretion->Glucagon Lipolysis Lipolysis Gluconeogenesis Gluconeogenesis VLDL_Production VLDL_Production Triglycerides Triglycerides VLDL_Production->Triglycerides Increases Cholesterol Cholesterol VLDL_Production->Cholesterol Increases Glucagon->Lipolysis Stimulates Glucagon->Gluconeogenesis Stimulates Glucagon->VLDL_Production Stimulates

Caption: Proposed mechanism of action of this compound.

Lipid_Lowering_Drug_Trial_Workflow Patient_Recruitment Patient Recruitment (Hyperlipidemia Diagnosis) Baseline_Assessment Baseline Assessment (Lipid Profile, Safety Labs) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Arm (Investigational Drug) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (Lipid & Safety Monitoring) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow of a lipid-lowering drug clinical trial.

Glucagon_Signaling_Pathway Glucagon Glucagon Glucagon_Receptor Glucagon Receptor (GPCR) Glucagon->Glucagon_Receptor G_Protein G Protein (Gs) Glucagon_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Phosphorylates Glycogen_Phosphorylase Glycogen Phosphorylase Phosphorylase_Kinase->Glycogen_Phosphorylase Phosphorylates Glycogenolysis Glycogenolysis (Glucose Release) Glycogen_Phosphorylase->Glycogenolysis

Caption: Simplified glucagon signaling pathway in hepatocytes.

Conclusion

This compound presents an interesting case in the history of lipid-lowering therapies. The available evidence, though limited in quantitative detail, suggests its potential as an effective agent for managing hyperlipidemia, possibly with an improved side-effect profile compared to nicotinic acid. Its proposed mechanism of action via glucagon inhibition offers a distinct pathway for modulating lipid metabolism. However, the lack of comprehensive, publicly available clinical trial data makes a definitive meta-analysis and direct comparison with modern therapies challenging.

For researchers and drug development professionals, the story of this compound underscores the importance of robust data publication and accessibility for enabling thorough comparative analyses. While this compound itself may not be a current therapeutic option, understanding its profile within the broader context of nicotinic acid derivatives and fibrates can inform the development of novel lipid-lowering agents. Further research into compounds that modulate glucagon signaling may hold promise for future dyslipidemia treatments. This guide provides a foundational understanding based on the available scientific literature, highlighting both the knowns and the significant unknowns surrounding this compound.

References

Comparative study on the bioavailability of different Sorbinicate formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sorbinicate, a prodrug of nicotinic acid, offers a potentially more tolerable alternative to nicotinic acid for the management of dyslipidemia. However, its therapeutic efficacy is intrinsically linked to its bioavailability, which can be significantly influenced by the drug's formulation. This guide provides a comparative overview of how different formulation strategies could enhance the bioavailability of this compound, supported by established principles in pharmaceutics and experimental data from analogous compounds. Due to a lack of publicly available head-to-head studies on different this compound formulations, this guide will establish a baseline from known this compound pharmacokinetic data and then explore potential improvements through advanced formulation techniques.

Understanding this compound and its Active Metabolite

This compound, or D-glucitol hexanicotinate, is metabolized in the body to release nicotinic acid (niacin), which is the active therapeutic agent. Nicotinic acid exerts its lipid-modulating effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G)[1]. This activation leads to a cascade of events that ultimately reduce plasma levels of triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) cholesterol[1][2].

The bioavailability of nicotinic acid from this compound is a critical factor in its clinical effectiveness. By modifying the formulation, it is possible to modulate the release, dissolution, and absorption of this compound, thereby optimizing the plasma concentration profile of nicotinic acid and potentially enhancing its therapeutic window while minimizing side effects[3].

Comparative Pharmacokinetic Data

FormulationAnimal ModelCmax (relative units)Tmax (hours)Key Observations
This compound (Oral) Rat~1/10th of Nicotinic Acid8Slower absorption and lower peak serum radioactivity compared to nicotinic acid[4].
Nicotinic Acid (Oral) Rat-0.25Rapid absorption with a high peak serum radioactivity[4].

Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration.

The prolonged Tmax and lower Cmax of this compound compared to nicotinic acid suggest a slower and more sustained release of the active moiety, which is a desirable characteristic for reducing the flushing side effect associated with nicotinic acid[3]. Advanced formulations could further refine this profile for enhanced therapeutic benefit.

Potential Formulation Strategies to Enhance this compound Bioavailability

Several formulation strategies have been successfully employed to improve the bioavailability of poorly soluble or poorly permeable drugs. These can be hypothetically applied to this compound to enhance its performance.

Nanoparticle Formulations

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption[5].

  • Potential Advantages for this compound:

    • Increased dissolution rate, potentially leading to a higher and more consistent bioavailability.

    • Improved content uniformity in the final dosage form.

    • Possibility of surface modification for targeted delivery.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state[6][7]. This can enhance the solubility and dissolution of poorly water-soluble drugs[8].

  • Potential Advantages for this compound:

    • Transformation of crystalline this compound into a more soluble amorphous form.

    • Enhanced wettability and dissolution in the gastrointestinal tract.

    • Potential for sustained or controlled release profiles depending on the carrier used.

Lipid-Based Formulations

Lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization and facilitating their absorption via the lymphatic pathway[9].

  • Potential Advantages for this compound:

    • Improved solubilization of this compound in the gastrointestinal fluids.

    • Potential to bypass first-pass metabolism, which could increase the systemic availability of nicotinic acid.

Experimental Protocols for a Comparative Bioavailability Study

A standard in vivo comparative bioavailability study for different this compound formulations would typically involve the following steps:

  • Study Design: A randomized, crossover study design is generally preferred to minimize inter-subject variability. A sufficient washout period between treatments should be implemented.

  • Subjects: Healthy human volunteers are typically recruited. The number of subjects should be statistically justified to provide adequate power for the study.

  • Drug Administration: Subjects would receive a single oral dose of each this compound formulation (e.g., standard tablet, nanoparticle capsule, solid dispersion tablet) and a reference formulation.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Analysis: The concentration of this compound and its active metabolite, nicotinic acid, in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[10].

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each formulation:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time.

  • Statistical Analysis: The pharmacokinetic parameters of the different formulations are compared statistically to determine if there are any significant differences in the rate and extent of absorption.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for a Comparative Bioavailability Study

G cluster_0 Pre-Study cluster_1 Study Periods (Crossover) cluster_2 Post-Study Analysis Subject Screening & Recruitment Subject Screening & Recruitment Informed Consent Informed Consent Subject Screening & Recruitment->Informed Consent Randomization Randomization Informed Consent->Randomization Dosing (Formulation A, B, C) Dosing (Formulation A, B, C) Randomization->Dosing (Formulation A, B, C) Blood Sampling (Serial) Blood Sampling (Serial) Dosing (Formulation A, B, C)->Blood Sampling (Serial) Period 1 Washout Period Washout Period Blood Sampling (Serial)->Washout Period Period 1 Plasma Sample Processing Plasma Sample Processing Blood Sampling (Serial)->Plasma Sample Processing Washout Period->Dosing (Formulation A, B, C) Period 2, 3... LC-MS/MS Analysis LC-MS/MS Analysis Plasma Sample Processing->LC-MS/MS Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC-MS/MS Analysis->Pharmacokinetic Analysis (Cmax, Tmax, AUC) Statistical Comparison Statistical Comparison Pharmacokinetic Analysis (Cmax, Tmax, AUC)->Statistical Comparison Bioavailability Assessment Bioavailability Assessment Statistical Comparison->Bioavailability Assessment

Caption: Experimental workflow for a crossover comparative bioavailability study.

Signaling Pathway of Nicotinic Acid (Active Metabolite of this compound)

G cluster_0 Adipocyte cluster_1 Hepatocyte Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Gi Gi GPR109A->Gi Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Triglycerides Triglycerides HSL->Triglycerides Hydrolysis Free Fatty Acids Free Fatty Acids Triglycerides->Free Fatty Acids FFA to Liver Reduced FFA to Liver Free Fatty Acids->FFA to Liver DGAT2 Diacylglycerol acyltransferase-2 FFA to Liver->DGAT2 VLDL Synthesis VLDL Synthesis DGAT2->VLDL Synthesis

Caption: Nicotinic acid signaling pathway in adipocytes and hepatocytes.

Conclusion

While direct comparative data for different this compound formulations is currently limited, the principles of pharmaceutical formulation science strongly suggest that significant improvements in its bioavailability are achievable. Advanced formulations, such as nanoparticles and solid dispersions, hold the promise of optimizing the release and absorption of this compound, potentially leading to enhanced therapeutic efficacy and better patient compliance. Further research and head-to-head clinical trials are warranted to fully elucidate the most effective formulation strategy for this important lipid-modifying agent.

References

Sorbinicate's Impact on Endothelial Function: A Comparative Analysis Against Established Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sorbinicate's effects on endothelial function against a range of well-established vasodilators. While direct comparative studies on this compound are limited, this document synthesizes available data on its parent compound, nicotinic acid, and its derivatives, to offer a scientifically grounded evaluation for research and development purposes.

Introduction to Endothelial Function and Vasodilation

The vascular endothelium is a critical regulator of vascular tone and overall cardiovascular health. Endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation, is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. A key mediator of endothelium-dependent vasodilation is nitric oxide (NO), a potent vasodilator produced by endothelial nitric oxide synthase (eNOS). Many therapeutic agents, known as vasodilators, target the pathways involved in vascular smooth muscle relaxation to improve blood flow. These can be broadly categorized based on their mechanism of action and dependence on a functional endothelium.

This compound and its Relationship to Nicotinic Acid

This compound, or D-glucitol hexanicotinate, is a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid is well-documented for its lipid-lowering properties and has also been shown to exert beneficial effects on endothelial function. These effects are attributed to its antioxidant and anti-inflammatory properties, which can enhance the bioavailability of nitric oxide.[1][2]

Comparative Analysis of Vasodilator Mechanisms

The following sections and tables compare the known or inferred mechanisms of this compound (based on nicotinic acid data) with those of established vasodilators.

Data Presentation: Quantitative Comparison of Vasodilator Effects on Endothelial Function

Table 1: Effect of Nicotinic Acid (as a proxy for this compound) and Other Vasodilators on Flow-Mediated Dilation (FMD)

Vasodilator/AgentDosageStudy PopulationChange in FMD (%)Citation(s)
Nicotinic Acid ≥ 2000 mg/dayPrimary prevention of ACVD↑ 1.98 (WMD) [1]
Nicotinic Acid (ER) 1000 mg/dayPatients with CAD and low HDL-C↑ 3.25 [3][4]
Placebo N/APatients with CAD and low HDL-C↑ 1.03[3][4]

ACVD: Atherosclerotic Cardiovascular Disease; CAD: Coronary Artery Disease; ER: Extended-Release; FMD: Flow-Mediated Dilation; HDL-C: High-Density Lipoprotein Cholesterol; WMD: Weighted Mean Difference.

Table 2: Comparative Vasodilatory Effects of Nitroglycerin and Sodium Nitroprusside

ParameterNitroglycerinSodium NitroprussideKey FindingsCitation(s)
Forearm Vascular Conductance (FVC) at higher doses LowerSignificantly HigherSNP induces greater vasodilation at higher doses.[5]
Tolerance Development YesNoChronic use of nitroglycerin can lead to tolerance.[2]
Primary Site of Action VenousArterial and VenousNitroglycerin is primarily a venodilator, while SNP has a balanced effect.

Signaling Pathways and Mechanisms of Action

Endothelium-Dependent Vasodilation (this compound/Nicotinic Acid)

Nicotinic acid is believed to improve endothelial function by increasing the bioavailability of nitric oxide (NO).[3] This is thought to occur through antioxidant effects that reduce the degradation of NO by reactive oxygen species.

cluster_this compound This compound (via Nicotinic Acid) This compound This compound (Nicotinic Acid) Antioxidant Antioxidant Effects This compound->Antioxidant ROS Reduced Reactive Oxygen Species Antioxidant->ROS NO Nitric Oxide (Increased Bioavailability) ROS->NO prevents degradation eNOS eNOS eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway for this compound-mediated vasodilation.

Endothelium-Independent Vasodilation (Nitroglycerin)

Nitroglycerin and other organic nitrates are primarily endothelium-independent vasodilators. They act as exogenous sources of nitric oxide.

cluster_nitroglycerin Nitroglycerin Nitroglycerin Nitroglycerin NO_donor Nitric Oxide (Exogenous Donor) Nitroglycerin->NO_donor sGC Soluble Guanylate Cyclase (sGC) NO_donor->sGC cGMP Increased cGMP sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway for Nitroglycerin-mediated vasodilation.

Mixed Endothelium-Dependent and -Independent Vasodilation (Hydralazine)

Hydralazine's exact mechanism is not fully understood, but it is known to have a direct relaxing effect on arteriolar smooth muscle and also a component of its action is endothelium-dependent.

Experimental Protocols

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation in response to an increase in blood flow.

Methodology:

  • Subject Preparation: Subjects should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

  • Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a pressure at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The diameter of the brachial artery is continuously monitored for at least 3 minutes post-deflation.

  • Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter achieved post-cuff release.

cluster_fmd Flow-Mediated Dilation (FMD) Workflow Start Subject at Rest Baseline Measure Baseline Brachial Artery Diameter Start->Baseline Occlusion Inflate Forearm Cuff (5 minutes) Baseline->Occlusion Deflation Rapid Cuff Deflation Occlusion->Deflation Post_Occlusion Measure Post-Occlusion Artery Diameter Deflation->Post_Occlusion Calculation Calculate % FMD Post_Occlusion->Calculation End End of Protocol Calculation->End

Caption: Experimental workflow for Flow-Mediated Dilation.

In Vitro Assessment of Vascular Reactivity

Objective: To assess the direct vasodilatory effect of a compound on isolated blood vessels.

Methodology:

  • Vessel Preparation: Aortic rings are isolated from experimental animals (e.g., rats) and mounted in an organ bath containing a physiological salt solution.

  • Pre-constriction: The aortic rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine) to induce a stable contraction.

  • Drug Administration: The test compound (e.g., this compound, nitroglycerin) is added to the organ bath in a cumulative concentration-dependent manner.

  • Measurement of Relaxation: The relaxation of the aortic rings is measured isometrically.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-constricted tension. This can be performed on vessels with an intact or denuded endothelium to determine endothelium-dependency.

Conclusion

References

Safety Operating Guide

Proper Disposal of Sorbinicate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific guidelines for the disposal of sorbinicate necessitates a cautious approach rooted in established best practices for pharmaceutical and chemical waste management. As a derivative of nicotinic acid and sorbitol, its disposal considerations draw from the profiles of these parent compounds, alongside general principles for non-hazardous pharmaceutical waste.

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. While specific disposal protocols for every substance are not always readily available, a comprehensive understanding of waste management principles can guide the process effectively.

Recommended Disposal Procedure for this compound

In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, the following step-by-step procedure is recommended, aligning with general laboratory safety and environmental regulations.

  • Waste Characterization and Segregation :

    • Treat this compound as a non-hazardous pharmaceutical waste unless it has been mixed with a hazardous substance.

    • Segregate waste this compound from other laboratory waste streams, such as sharps, biohazards, and hazardous chemicals.

  • Containerization :

    • Place solid this compound waste in a securely sealed, clearly labeled container. The label should identify the contents as "this compound Waste" and include the date of accumulation.

    • For solutions containing this compound, use a sealed, leak-proof container also clearly labeled with the contents and date.

  • Disposal Method :

    • The preferred method for the disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[1] This method ensures the complete destruction of the compound, preventing its entry into the environment.

    • Landfilling in a sanitary landfill may be an option if incineration is not available, but it is a less preferred method.[2]

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.

  • Consult with EHS :

    • Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.

Data on Related Compounds

While quantitative disposal data for this compound is not available, the disposal information for its parent compounds, niacin (nicotinic acid) and sorbitol, can provide some context.

CompoundCAS NumberDisposal Recommendations
Niacin (Nicotinic Acid) 59-67-6No special disposal is required under some guidelines.[1]
Sorbitol 50-70-4Not classified as hazardous waste. Can be disposed of in a sanitary landfill in accordance with local, state, and federal regulations.[2][3][4][5][6]

Experimental Protocol for Chemical Waste Characterization

Proper disposal begins with accurate characterization of the waste. The following is a general protocol for characterizing unknown or novel chemical waste in a laboratory setting.

  • Information Gathering :

    • Review all available information about the chemical, including its synthesis, chemical structure, and the chemical class to which it belongs. This compound is a derivative of nicotinic acid and sorbitol.[7][8][9]

    • Consult databases such as PubChem for known hazards and properties.[7]

  • Hazard Assessment :

    • Evaluate the chemical for characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.

    • Based on its constituents, this compound is not expected to exhibit these characteristics. Niacin and sorbitol are not classified as hazardous.[1][2]

  • Segregation :

    • Based on the hazard assessment, segregate the waste into the appropriate stream (e.g., non-hazardous solid waste, non-hazardous liquid waste).

  • Documentation :

    • Maintain a detailed record of the characterization process and the final determination. This documentation is crucial for regulatory compliance.

Logical Workflow for Pharmaceutical Waste Disposal

The following diagram illustrates the decision-making process for the disposal of a pharmaceutical compound like this compound in a research laboratory.

G cluster_start cluster_assess Waste Assessment cluster_path Disposal Pathway cluster_end start Start: this compound Waste Generated check_sds Specific SDS Disposal Guidance Available? start->check_sds characterize Characterize Waste (Non-Hazardous Pharmaceutical) check_sds->characterize No follow_sds Follow SDS Instructions check_sds->follow_sds Yes segregate Segregate as Non-Hazardous Pharmaceutical Waste characterize->segregate end_disposal End: Proper Disposal follow_sds->end_disposal consult_ehs Consult Institutional EHS for Approval segregate->consult_ehs incinerate Dispose via Licensed Incineration incinerate->end_disposal landfill Dispose in Sanitary Landfill (Less Preferred) landfill->end_disposal consult_ehs->incinerate Incineration Approved consult_ehs->landfill Landfill Approved

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorbinicate
Reactant of Route 2
Reactant of Route 2
Sorbinicate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.